molecular formula C12H16O3 B1618766 2-Methylbutyl salicylate CAS No. 51115-63-0

2-Methylbutyl salicylate

Cat. No.: B1618766
CAS No.: 51115-63-0
M. Wt: 208.25 g/mol
InChI Key: LCMNCRZMVCRJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutyl salicylate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-9(2)8-15-12(14)10-6-4-5-7-11(10)13/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMNCRZMVCRJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052145
Record name 2-Methylbutyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51115-63-0
Record name 2-Methylbutyl 2-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51115-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-hydroxy-, 2-methylbutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-, 2-methylbutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylbutyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylbutyl salicylate (CAS No. 51115-63-0) is an organic ester recognized for its characteristic herbal and floral aroma.[1] As a member of the salicylate family, it finds significant application as a fragrance and flavoring ingredient in a variety of consumer and commercial products.[1][2] For researchers, quality control analysts, and drug development professionals, a comprehensive understanding of its physicochemical properties is paramount for formulation, analytical method development, and safety assessment.

This guide provides a detailed examination of the chemical and physical characteristics of this compound. It moves beyond a simple recitation of data to offer insights into the analytical methodologies used for its characterization, grounded in established scientific principles. We will explore its spectroscopic profile, chromatographic behavior, and essential safety considerations, providing a holistic view for the scientific professional.

Section 1: Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

  • IUPAC Name: 2-methylbutyl 2-hydroxybenzoate[2]

  • Synonyms: this compound, Benzoic acid, 2-hydroxy-, 2-methylbutyl ester[2][3][4]

  • CAS Number: 51115-63-0[1][2][3]

  • Molecular Formula: C₁₂H₁₆O₃[2][3][5]

  • Molecular Weight: 208.25 g/mol [2][5]

  • Chemical Structure:

    (SMILES representation)[2]

The structure consists of a salicylic acid moiety esterified with a 2-methylbutanol group. This structure, featuring both a phenolic hydroxyl group and an ester linkage, dictates its chemical reactivity, solubility, and spectroscopic characteristics. The presence of a chiral center in the 2-methylbutyl group means the compound can exist as stereoisomers.[6]

Section 2: Core Physicochemical Properties

The physical properties of this compound are critical for its handling, formulation, and analysis. The data presented below are compiled from various authoritative sources.

PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid[7]
Molecular Weight 208.25 g/mol [2][5]
Boiling Point 306.01 °C (Predicted); 366.00 °C @ 760 mmHg (Estimated)[6],[1]
Flash Point 109.44 °C (229.00 °F)[1]
Vapor Pressure 0.002 mmHg @ 25.00 °C (Estimated)[1]
Water Solubility 21.89 mg/L (Estimated)[1]
Solubility Soluble in alcohol and oils.[1][1]
LogP (Octanol/Water) 4.02 - 4.41 (Calculated/Estimated)[1][2][3]

Senior Application Scientist's Note: The discrepancy in reported boiling points highlights the difference between predicted values (e.g., from EPI Suite) and estimated values.[1][6] For critical applications, experimental determination is recommended. The high LogP value confirms the lipophilic nature of the molecule, predicting low water solubility and preferential partitioning into non-polar environments, a key consideration in formulation and extraction protocol design.[1][2][3]

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and identification.

  • Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a characteristic fragmentation pattern. Key fragments often observed include ions at m/z 120 (salicyloyl cation) and 138 (salicylic acid).[2] This pattern is crucial for unambiguous identification in complex matrices.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorptions include a broad band for the phenolic O-H stretch (around 3200 cm⁻¹), a sharp peak for the ester C=O stretch (around 1730 cm⁻¹), and bands corresponding to aromatic C=C stretching (around 1600-1450 cm⁻¹).[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the 2-methylbutyl chain, with characteristic chemical shifts and splitting patterns.

    • ¹³C NMR: The carbon NMR spectrum provides evidence for all 12 unique carbon atoms in the molecule, including the ester carbonyl carbon (around 170 ppm) and the aromatic carbons.[2]

Section 4: Analytical Methodologies

Accurate quantification and identification of this compound require robust analytical methods. Gas and liquid chromatography are the primary techniques employed.[3][9]

Gas Chromatography (GC)

GC is an ideal method for analyzing volatile and semi-volatile compounds like salicylate esters.[9][10] It offers high resolution and sensitivity, especially when coupled with a mass spectrometer (MS) or flame ionization detector (FID).

This protocol outlines a standard approach for the qualitative and quantitative analysis of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

    • For quantitative analysis, prepare a series of calibration standards and add an appropriate internal standard (e.g., methyl decanoate) to all samples and standards.

  • Instrumental Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Oven Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Detector:

      • Transfer Line: 280 °C.

      • Ion Source: 230 °C.

      • Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify the this compound peak based on its retention time (Kovats index ~1509 on a non-polar column) and comparison of its mass spectrum to a reference library (e.g., NIST).[2]

    • Quantify using the calibration curve generated from the peak area ratio of the analyte to the internal standard.

Senior Application Scientist's Note: The choice of a DB-5MS column is strategic; its 5% phenyl-methylpolysiloxane phase is robust and provides excellent resolution for a wide range of semi-polar compounds.[9] The direct injection approach is suitable due to the compound's volatility. For trace analysis in complex biological matrices, a derivatization step (e.g., silylation of the hydroxyl group) could enhance thermal stability and sensitivity.[9][11]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Bulk Sample Dissolve Dissolve in Organic Solvent Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Vial Transfer to GC Vial Spike->Vial Inject Inject into GC Vial->Inject Automated Injection Separate Separation on DB-5MS Column Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan Mode) Ionize->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Integrate Integrate Peaks Identify->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is an effective alternative for analyzing this compound, particularly for samples that are not amenable to GC or when analyzing alongside less volatile compounds.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Instrumental Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Newcrom C18 (4.6 x 150 mm, 5 µm) or equivalent.[3]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) monitoring at the λmax of salicylate esters (approx. 305 nm).

  • System Validation:

    • Before analysis, perform a system suitability test. Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be <2%.

Senior Application Scientist's Note: The addition of phosphoric acid to the mobile phase serves to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks and improved retention time stability.[3] For applications requiring mass spectrometry detection (LC-MS), phosphoric acid must be replaced with a volatile acid like formic acid to avoid ion source contamination.[3]

HPLC_Workflow A Sample Dilution (Acetonitrile/Mobile Phase) B Syringe Filtration (0.45 µm) A->B C Injection into HPLC B->C D RP-C18 Column Separation C->D E UV Detection (305 nm) D->E F Data Acquisition & Integration E->F G Quantification & Report F->G

Caption: Step-by-step workflow for RP-HPLC analysis.

Section 5: Stability and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Stability: As an ester, this compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield salicylic acid and 2-methylbutanol.[12] Studies on other salicylates, such as methyl salicylate, have shown that stability is significantly better at cooler temperatures.[13] It should be stored in a tightly closed container in a cool, dark place, away from incompatible materials like strong oxidizing agents.

  • Safety and Toxicology:

    • GHS Hazards: It is classified by some suppliers with H302 (Harmful if swallowed) and H411 (Toxic to aquatic life with long lasting effects).[2] However, aggregated data from ECHA indicates that a majority of notifications do not classify the substance as hazardous.[2]

    • Handling Precautions: Standard laboratory hygiene should be observed. Handling should occur in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[14] Avoid contact with skin, eyes, and clothing.

    • Toxicological Profile: Comprehensive toxicological data for this compound itself is limited. However, safety assessments often use a read-across approach from structurally similar and well-studied analogs like isoamyl salicylate and amyl salicylate.[6] Based on these analogs, it is not expected to be genotoxic.[6]

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties that govern its use as a fragrance and flavor compound. Its lipophilic nature, characteristic spectroscopic fingerprint, and amenability to analysis by both GC and HPLC make it a straightforward compound to work with for the informed researcher. By applying the robust analytical protocols detailed in this guide and adhering to proper handling procedures, scientists and developers can confidently formulate, analyze, and utilize this compound while ensuring data integrity and laboratory safety.

References

2-Methylbutyl salicylate molecular formula and structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylbutyl Salicylate: Molecular Formula and Structure Elucidation

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular formula and the complete structure elucidation of this compound (CAS No: 51115-63-0). Intended for researchers, analytical scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, integrating multi-spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility. The guide culminates in a synergistic analysis, demonstrating how disparate data streams converge to provide an unambiguous structural confirmation.

Introduction and Foundational Properties

This compound, also known as 2-methylbutyl 2-hydroxybenzoate, is an organic ester recognized for its applications as a flavor and fragrance agent.[1] Understanding its precise molecular structure is fundamental to quality control, regulatory compliance, and exploring its physicochemical properties and potential biological activities.

The initial step in any structure elucidation workflow is the confirmation of its molecular formula and weight.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[2][3][4]
Molecular Weight 208.25 g/mol [3][5]
IUPAC Name 2-methylbutyl 2-hydroxybenzoate[4]
CAS Registry Number 51115-63-0[2][5]

The molecular formula is definitively established through high-resolution mass spectrometry, which provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Strategic Approach to Structure Elucidation

The elucidation of an unknown compound is a systematic process. For a molecule like this compound, which is synthesized via the esterification of salicylic acid and 2-methylbutanol, we can predict a core structure. However, rigorous confirmation requires a multi-faceted analytical approach where each technique provides a unique and complementary piece of the structural puzzle.

The following workflow outlines a robust strategy for complete structural verification.

G cluster_0 Initial Analysis & Synthesis Context cluster_1 Spectroscopic Interrogation cluster_2 Data Interpretation & Structure Confirmation Synthesis Synthesis: Salicylic Acid + 2-Methylbutanol HRMS High-Resolution MS (HRMS) Synthesis->HRMS Provides expected mass Formula Molecular Formula: C12H16O3 HRMS->Formula IR FT-IR Spectroscopy FuncGroups Functional Groups: -OH, Ester C=O, Aromatic IR->FuncGroups MS GC-MS (EI) FragPattern Fragmentation Pattern: Molecular Ion & Key Fragments MS->FragPattern NMR 1H & 13C NMR Connectivity C-H Framework: Proton/Carbon Environment & Connectivity NMR->Connectivity Final Final Validated Structure Formula->Final FuncGroups->Final FragPattern->Final Connectivity->Final

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry (MS)

Rationale

Mass spectrometry is employed to determine the molecular weight and to gain structural insights from the molecule's fragmentation pattern under electron ionization (EI). The resulting mass spectrum is a fingerprint, revealing stable fragments that are characteristic of specific structural motifs within the parent molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared solution into the GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms).

  • GC Separation: Utilize a temperature program to ensure proper separation. A typical program might be: initial oven temperature at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

  • MS Analysis: The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV. Data is acquired over a mass range of m/z 40-400.

Data Interpretation

The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 208, corresponding to its molecular weight.[5] The key diagnostic fragments for salicylates are highly predictable and confirm the core structure.

m/z (Relative Intensity)Proposed Fragment StructureMechanistic Origin
208 [C₁₂H₁₆O₃]⁺Molecular Ion (M⁺)
138 [C₇H₆O₃]⁺McLafferty rearrangement product (Salicylic acid)
120 [C₇H₄O₂]⁺Loss of the 2-methylbutoxy radical (•OC₅H₁₁)
121 [C₇H₅O₂]⁺Stabilized acylium ion
43 [C₃H₇]⁺Isopropyl fragment from the alkyl chain

The presence of the intense peak at m/z 120 is particularly diagnostic for the salicylate ester moiety, representing the stable benzoyl cation fragment after cleavage of the ester bond.[4][5] The peak at m/z 138 confirms the presence of the ortho-hydroxyl group, which facilitates a characteristic McLafferty rearrangement.

Infrared (IR) Spectroscopy

Rationale

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), providing direct evidence for the presence of the phenolic hydroxyl (-OH), the ester carbonyl (C=O), and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

  • Spectrum Acquisition: Secure the ATR arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum provides clear evidence for the key functional groups within this compound. Similar salicylate esters serve as excellent models for interpreting the spectrum.[6][7][8]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3200 (broad)O-H stretchPhenolic hydroxyl group, intramolecularly hydrogen-bonded to the carbonyl oxygen
~2960-2850C-H stretchAliphatic C-H bonds in the 2-methylbutyl group
~1680 (strong) C=O stretch Ester carbonyl group
~1610, ~1485C=C stretchAromatic ring
~1250C-O stretchEster C-O bond

The position of the C=O stretch at a relatively low wavenumber (~1680 cm⁻¹) is characteristic of salicylate esters and is a direct result of intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen. This interaction weakens the C=O double bond, lowering its vibrational frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale

NMR spectroscopy provides the most definitive and detailed structural information. ¹H NMR reveals the number, chemical environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Together, they allow for the complete assembly of the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to produce sharp singlets for each unique carbon atom.

Data Interpretation

The combination of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every atom in the C-H framework.

5.3.1. Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.8s (broad)1HPhenolic -OH
~7.8dd1HAromatic H (ortho to -COOR)
~7.4t1HAromatic H (para to -OH)
~6.9t1HAromatic H (para to -COOR)
~6.8d1HAromatic H (ortho to -OH)
~4.2m2H-O-CH₂ -CH-
~1.8m1H-CH₂-CH (CH₃)-CH₂-
~1.5m2H-CH(CH₃)-CH₂ -CH₃
~0.95d3H-CH(CH₃ )-CH₂-
~0.90t3H-CH₂-CH₃
5.3.2. Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
~170.0C=OEster C =O
~161.5C (Aromatic)C -OH
~135.8CH (Aromatic)C H (para to -OH)
~130.0CH (Aromatic)C H (ortho to -COOR)
~119.0CH (Aromatic)C H (para to -COOR)
~117.5CH (Aromatic)C H (ortho to -OH)
~112.5C (Aromatic)C -COOR
~70.0CH₂-O-C H₂-
~34.5CH-C H(CH₃)-
~26.0CH₂-C H₂(CH₃)
~16.5CH₃-CH(C H₃)-
~11.0CH₃-CH₂(C H₃)

Conclusion: Synergistic Structure Confirmation

The convergence of data from multiple, independent analytical techniques provides an irrefutable confirmation of the structure of this compound.

Caption: Synergistic data integration for the final structure validation.

  • Mass Spectrometry confirms the molecular formula (C₁₂H₁₆O₃) and the presence of the salicylate core through its characteristic fragmentation.

  • IR Spectroscopy provides unambiguous evidence for the required functional groups: a hydrogen-bonded phenol, an ester, and an aromatic ring.

  • NMR Spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, distinguishing the 2-methylbutyl isomer from other possible C₅H₁₁ isomers and confirming the 1,2- (ortho) substitution pattern on the benzene ring.

This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, forming a foundational dataset for any further research or application development involving this compound.

References

A Senior Application Scientist's Guide to the Spectroscopic Data of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Fragrance

2-Methylbutyl salicylate (C₁₂H₁₆O₃) is an aromatic ester recognized for its characteristic sweet, floral, and slightly balsamic aroma, making it a valuable ingredient in the fragrance and flavor industries.[1] Its molecular structure, comprising a salicylic acid core esterified with a 2-methylbutanol side chain, dictates its chemical properties and, crucially, its spectroscopic signature. For researchers in quality control, chemical synthesis, and drug development, a thorough understanding of its analytical profile is not merely academic—it is essential for verifying identity, assessing purity, and ensuring consistency.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, grounded in field-proven methodologies.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is to understand the molecule's architecture. This compound is composed of two key domains: a disubstituted aromatic ring and a branched alkyl ester chain. This structure is asymmetric, which has important consequences for its NMR spectra.

Caption: Chemical structure of 2-Methylbutyl 2-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, we anticipate a complex but interpretable spectrum.

Expected ¹H NMR Signals: Due to the chiral center at the C2 position of the butyl chain, the adjacent methylene protons (on C1 of the chain) become diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.

Assignment Expected δ (ppm) Multiplicity Integration
Phenolic -OH~10.5 - 11.0Singlet (broad)1H
Ar-H (H6)~7.8 - 8.0Doublet of doublets1H
Ar-H (H4)~7.4 - 7.6Doublet of triplets1H
Ar-H (H3, H5)~6.8 - 7.0Multiplet2H
Ester -OCH₂-~4.1 - 4.3Multiplet2H
-CH- (alkyl)~1.8 - 2.0Multiplet1H
-CH₂- (alkyl)~1.4 - 1.6Multiplet2H
-CH₃ (d, alkyl)~0.9 - 1.0Doublet3H
-CH₃ (t, alkyl)~0.9 - 1.0Triplet3H

Note: Expected chemical shifts (δ) are estimates based on typical values for similar alkyl salicylates. Actual values may vary based on solvent and instrument parameters.[2][3]

Causality Behind the Spectrum:

  • Downfield Aromatic Protons: The protons on the aromatic ring are deshielded by the ring current and the electron-withdrawing ester group, causing them to appear far downfield (6.8-8.0 ppm).

  • Intramolecular Hydrogen Bond: The phenolic -OH proton is significantly downfield (~10.8 ppm) due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl oxygen. This interaction restricts its rotation and shields it from solvent exchange, often resulting in a sharp singlet.

  • Ester Methylene Group: The -OCH₂- protons are directly attached to the electron-withdrawing ester oxygen, shifting their signal downfield to the ~4.2 ppm region.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the asymmetry of this compound, we expect to see 12 distinct signals.

Assignment Expected δ (ppm)
Carbonyl (C=O)~170
Ar-C (C2, C-OH)~161
Ar-C (C4)~136
Ar-C (C6)~130
Ar-C (C5)~119
Ar-C (C3)~118
Ar-C (C1, C-COO)~113
Ester (-OCH₂-)~69
Alkyl (-CH-)~34
Alkyl (-CH₂-)~26
Alkyl (-CH₃, d)~16
Alkyl (-CH₃, t)~11

Note: Data for ¹³C NMR of this compound is available in spectral databases such as SpectraBase.[1]

Experimental Protocol: NMR Spectrum Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Characteristic IR Absorption Bands: The IR spectrum of this compound provides a clear "fingerprint" based on its functional groups.[1]

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H Stretch (Phenol)3100 - 3300 (Broad)Confirms the presence of the hydroxyl group, broadened by hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100Indicates the C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 3000Corresponds to the C-H bonds of the 2-methylbutyl chain.
C=O Stretch (Ester)1680 - 1700A strong, sharp peak characteristic of the conjugated ester carbonyl.
C=C Stretch (Aromatic)1450 - 1600Multiple sharp peaks confirming the aromatic ring.
C-O Stretch (Ester)1200 - 1300Strong absorption from the C-O single bonds of the ester group.

Experimental Protocol: ATR-FTIR Attenuated Total Reflectance (ATR) is a common choice for liquid samples due to its minimal sample preparation.

  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument noise.

  • Sample Application: Place a single drop of neat this compound onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule after ionization. For volatile compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Analysis of the EI Mass Spectrum: The molecular formula C₁₂H₁₆O₃ corresponds to a molecular weight of 208.25 g/mol .[1] The Electron Ionization (EI) mass spectrum is characterized by several key fragments.

m/z (Mass/Charge) Relative Intensity (%) Proposed Fragment Identity
208Low[M]⁺, the molecular ion
138~39[M - C₅H₁₀]⁺, from McLafferty rearrangement
121~37[Salicylic acid - OH]⁺, loss of the 2-methylbutoxy radical
120100 (Base Peak)[Salicyloyl cation - H]⁺, further fragmentation
65~22[C₅H₅]⁺, fragment of the aromatic ring
43~36[C₃H₇]⁺, isopropyl fragment from the alkyl chain

Data sourced from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[1]

Trustworthiness of Fragmentation: The base peak at m/z 120 is a hallmark of the salicylate structure. Its formation via the loss of the alcohol moiety followed by decarbonylation is a well-understood and highly reliable fragmentation pathway for identifying this class of compounds.

MS_Fragmentation mol This compound [M]⁺˙ m/z = 208 frag1 Loss of 2-methylbutoxy radical (•OC₅H₁₁) mol->frag1 rearr McLafferty Rearrangement (Loss of C₅H₁₀) mol->rearr ion1 Salicyloyl Cation [C₇H₅O₂]⁺ m/z = 121 frag1->ion1 frag2 Loss of CO ion1->frag2 ion2 Base Peak Fragment [C₆H₅O]⁺ m/z = 93 (from 121) or m/z = 120 (rearrangement) frag2->ion2 ion3 Salicylic Acid Ion [C₇H₆O₃]⁺˙ m/z = 138 rearr->ion3

Caption: Key fragmentation pathways for this compound in EI-MS.

Summary and Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. IR confirms the presence of key functional groups, MS establishes the molecular weight and the core salicylate structure, and NMR provides the definitive map of the carbon-hydrogen framework.

Technique Key Information Provided Characteristic Data Points
¹H NMR Detailed proton environment and connectivityPhenolic -OH (~10.8 ppm), Aromatic protons (6.8-8.0 ppm), -OCH₂- (~4.2 ppm)
¹³C NMR Carbon skeleton and number of unique carbonsCarbonyl C=O (~170 ppm), Aromatic carbons (113-161 ppm)
IR Functional group identificationStrong C=O stretch (~1685 cm⁻¹), Broad O-H stretch (~3200 cm⁻¹)
MS (EI) Molecular weight and fragmentation patternMolecular Ion [M]⁺ at m/z 208, Base Peak at m/z 120, Key fragment at m/z 138

This guide has detailed the expected spectroscopic data and underlying principles for the analysis of this compound. By employing these techniques with robust, self-validating protocols, researchers and scientists can confidently verify the identity and purity of this compound, ensuring its quality and efficacy in its final application.

References

Solubility of 2-Methylbutyl salicylate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Methylbutyl Salicylate in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Publication Date: December 31, 2025

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key compound in various industrial applications. We delve into the core physicochemical properties of the molecule that govern its solubility, present a detailed, field-proven experimental protocol for its quantitative determination using the shake-flask method coupled with UV-Vis spectrophotometry, and discuss its expected solubility profile in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding and practical methodology for working with this compound.

Introduction and Core Concepts

This compound (C₁₂H₁₆O₃) is an ester of salicylic acid widely recognized for its use as a fragrance and flavoring agent.[1] Its molecular structure, featuring both polar and non-polar moieties, results in a nuanced solubility profile that is critical for its application in formulation development, chemical synthesis, and purification processes.

The solubility of a solute in a solvent is the maximum concentration that can be achieved to form a saturated solution at a given temperature and pressure. The guiding principle is "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[2] this compound possesses polar functional groups (a hydroxyl group and an ester linkage) and significant non-polar regions (a benzene ring and a branched alkyl chain). This amphiphilic nature dictates its interaction with various organic solvents.

  • Polar Interactions : The hydroxyl (-OH) and ester (-COO-) groups can participate in dipole-dipole interactions and can act as hydrogen bond acceptors.[3] This allows for favorable interactions with polar solvents like alcohols.

  • Non-Polar Interactions : The phenyl ring and the 2-methylbutyl alkyl chain contribute to the molecule's non-polar character, leading to favorable van der Waals forces with non-polar or weakly polar solvents.

A thorough understanding of these competing characteristics is essential for predicting and experimentally verifying the solubility of this compound.

Physicochemical Properties of this compound

A foundational analysis begins with the molecule's intrinsic properties, which are summarized below. These parameters are crucial for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
IUPAC Name 2-methylbutyl 2-hydroxybenzoate[1]
CAS Number 51115-63-0[1]
Computed XLogP3 4.3[1]
Appearance Colorless to Almost Colorless Clear Liquid[4]

The high XLogP3 value suggests a preference for lipophilic (non-polar) environments over aqueous ones, predicting low water solubility but higher solubility in many organic solvents.[1]

Caption: Structure of 2-methylbutyl 2-hydroxybenzoate.

Expected Solubility Profile

While extensive quantitative solubility data for this compound is not widely published, we can predict its behavior in common organic solvents based on its structure and the "like dissolves like" principle. Esters are generally soluble in many organic solvents.[3] For instance, the structurally similar methyl salicylate is known to be soluble in ethanol, methanol, and chloroform.[5]

The table below summarizes the expected qualitative solubility. It is strongly recommended that researchers perform quantitative analysis for their specific application and conditions.

SolventTypeExpected SolubilityRationale
Ethanol Polar ProticSoluble / MiscibleThe hydroxyl group of ethanol can hydrogen bond with the salicylate's hydroxyl and ester groups, while its ethyl chain interacts with the non-polar regions.[6]
Methanol Polar ProticSoluble / MiscibleSimilar to ethanol, methanol is a polar alcohol capable of strong hydrogen bonding interactions.
Acetone Polar AproticSolubleAcetone's carbonyl group can act as a hydrogen bond acceptor for the salicylate's hydroxyl group, and its overall polarity is suitable for dissolving the ester.[3]
Diethyl Ether Non-PolarSolubleThe large non-polar regions of this compound allow for favorable interactions with the non-polar ether.[2]
Chloroform Weakly PolarSolubleChloroform is a good solvent for many organic compounds, including those with moderate polarity like esters.[5]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic molecules.[7]
Hexane Non-PolarModerately SolubleThe significant alkyl and phenyl portions of the molecule should allow for solubility in non-polar alkanes, though the polar groups may limit miscibility.
Water Polar ProticInsoluble / Very LowThe large, non-polar hydrocarbon components (C₁₂) dominate the molecule, making it hydrophobic despite the presence of polar functional groups.[2]

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility data, the Shake-Flask Method is the gold standard, recognized for its reliability in determining thermodynamic solubility.[7][8] The subsequent quantification of the dissolved salicylate can be accurately performed using UV-Visible (UV-Vis) Spectrophotometry after complexation with ferric (Fe³⁺) ions, which produces a distinct purple color.[9]

Caption: Workflow for determining solubility via the Shake-Flask method.

Materials and Equipment
  • This compound (solute)

  • Organic solvents of interest (e.g., ethanol, acetone)

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Acidic Ferric Nitrate Solution (Reagent for colorimetry)[10]

Step-by-Step Methodology

Part A: Preparation of Saturated Solution (Shake-Flask)

  • System Preparation : Add an excess amount of this compound to several vials. The key is to add enough solid/liquid so that some remains undissolved after the equilibration period, ensuring saturation.[8]

  • Solvent Addition : Accurately pipette a known volume of the chosen organic solvent into each vial.

  • Equilibration : Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[7][11]

  • Phase Separation : After equilibration, remove the vials and allow the undissolved solute to settle. To obtain a clear, saturated supernatant for analysis, either centrifuge the samples or filter an aliquot of the supernatant through a chemically resistant syringe filter (e.g., 0.45 µm).[7][12] This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.

Part B: Quantification by UV-Vis Spectrophotometry

  • Stock and Standard Preparation : Prepare a stock solution by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent. From this stock, create a series of standard solutions of known concentrations via serial dilution.[13]

  • Sample Preparation : Carefully take a known volume of the clear supernatant from Part A and dilute it with the solvent to a concentration that falls within the range of your standard curve.

  • Colorimetric Reaction : To each standard and the diluted sample, add the acidic ferric nitrate solution. Salicylates form a distinct purple-colored complex with ferric ions, which absorbs strongly in the visible range (approximately 530-535 nm).[9][14] Prepare a "blank" solution containing only the solvent and the ferric nitrate reagent.[14]

  • Spectrophotometer Measurement : Set the spectrophotometer to the predetermined maximum absorbance wavelength (~535 nm). Zero the instrument using the blank. Measure the absorbance of each standard and the prepared sample.[10]

  • Data Analysis : Plot a calibration curve of absorbance versus the concentration of the standard solutions. The plot should be linear (R² > 0.99). Use the linear regression equation from this curve to calculate the concentration of the diluted sample based on its absorbance.[13]

  • Final Calculation : Multiply the calculated concentration by the dilution factor used in step B-2 to determine the final concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Conclusion

This guide has detailed the foundational principles and practical methodologies for understanding and determining the solubility of this compound in common organic solvents. The molecule's amphiphilic nature, with both polar and non-polar regions, leads to a broad solubility in many organic media, a characteristic that is vital for its effective use in scientific and industrial applications. While a qualitative profile can be predicted, the provided shake-flask and UV-Vis spectrophotometry protocol offers a robust, self-validating system for generating the precise, quantitative data required by researchers and formulation scientists.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl salicylate, a significant ester in the fragrance and pharmaceutical industries, demands a thorough understanding of its thermal stability and degradation profile to ensure product quality, efficacy, and safety.[1][2] This technical guide provides a comprehensive analysis of the thermal behavior of this compound. While direct experimental data for this specific ester is limited, this guide synthesizes information from analogous salicylate esters to project a robust degradation profile. We will delve into the primary degradation pathways, including hydrolysis and oxidation, and present detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) to empower researchers in their analytical endeavors. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating approach to the stability assessment of this compound.

Introduction: The Significance of this compound Stability

This compound (C12H16O3) is an aromatic ester valued for its characteristic herbal and floral scent, leading to its use in perfumery and as a flavoring agent.[1] Beyond its sensory attributes, its structural similarity to other biologically active salicylates suggests its potential, or the potential of its degradation products, in pharmaceutical applications. The stability of this molecule under thermal stress is a critical parameter, influencing its shelf-life, the integrity of its fragrance profile, and the safety of the final product. Degradation can lead to a loss of desired properties and the formation of potentially harmful byproducts. Therefore, a comprehensive understanding of its thermal decomposition is paramount for formulation development, quality control, and regulatory compliance.

Predicted Thermal Behavior: Insights from Analogous Salicylates

Core Degradation Pathways

The primary degradation pathways anticipated for this compound under thermal stress are hydrolysis and oxidation.

  • Hydrolysis: The ester linkage in this compound is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions and accelerated by heat.[3][4][5] This process, known as hydrolysis, would yield salicylic acid and 2-methyl-1-butanol.[6][7][8] The rate of hydrolysis is significantly influenced by pH and temperature.[9]

  • Oxidation: Oxidative degradation can also occur, particularly at elevated temperatures in the presence of oxygen. This process can be more complex, potentially leading to the formation of hydroxylated and chlorinated byproducts, especially if reactive oxygen species or other oxidizing agents are present.[10][11]

Expected Degradation Products

Based on the predicted degradation pathways, the following primary byproducts are expected:

Degradation Pathway Primary Products Significance
Hydrolysis Salicylic Acid, 2-Methyl-1-butanolAlteration of fragrance profile, potential for increased acidity, formation of a pharmacologically active compound (salicylic acid).
Oxidation Hydroxylated derivatives of salicylic acid and the parent esterPotential for the formation of sensitizing or toxic compounds, discoloration of the product.

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is essential for a comprehensive evaluation of the thermal stability and degradation of this compound. The following section details the key experimental protocols.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are cornerstone techniques in thermal analysis, providing quantitative data on mass loss and heat flow as a function of temperature.[12][13]

This protocol provides a general framework for the simultaneous TGA/DSC analysis of this compound.

Instrumentation: A simultaneous TGA/DSC instrument (e.g., TA Instruments SDT Q600 or similar).[12]

Procedure:

  • Instrument Preparation:

    • Ensure the instrument is calibrated according to the manufacturer's specifications.

    • Turn on the instrument and the controlling computer.[12]

    • Select the appropriate purge gas (typically high-purity nitrogen for inert atmosphere analysis) and set the flow rate (e.g., 50-100 mL/min).[12][14]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or aluminum crucible.[14]

    • Place an empty, tared crucible on the reference balance.

  • TGA/DSC Method Setup:

    • Create a temperature program. A typical program would be:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[14]

    • Set the data acquisition parameters to record weight, heat flow, and temperature.

  • Data Analysis:

    • TGA Thermogram: Analyze the plot of weight loss versus temperature to determine the onset of decomposition and the temperature ranges of significant mass loss.

    • DSC Thermogram: Analyze the plot of heat flow versus temperature to identify endothermic or exothermic events such as melting, boiling, and decomposition.

TGA_DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start instrument_prep Instrument Preparation & Calibration start->instrument_prep sample_prep Sample Preparation (5-10 mg) instrument_prep->sample_prep run_tgadsc Run TGA/DSC Analysis (e.g., 30-600°C at 10°C/min) sample_prep->run_tgadsc analyze_tga Analyze TGA Thermogram (Mass Loss vs. Temp) run_tgadsc->analyze_tga analyze_dsc Analyze DSC Thermogram (Heat Flow vs. Temp) run_tgadsc->analyze_dsc determine_stability Determine Onset of Decomposition & Thermal Events analyze_tga->determine_stability analyze_dsc->determine_stability end End determine_stability->end

Caption: Workflow for TGA/DSC analysis of this compound.

Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing the degradation products of this compound.[15][16]

This protocol outlines the steps for a forced degradation study followed by GC-MS analysis.

1. Forced Degradation:

  • Thermal Stress: Place a known amount of this compound in a sealed vial and heat in an oven at a predetermined temperature (e.g., 100 °C) for a specified duration.

  • Hydrolytic Stress (Acidic): Dissolve the sample in a suitable solvent and add a dilute acid (e.g., 0.1 M HCl). Heat gently.

  • Hydrolytic Stress (Basic): Dissolve the sample in a suitable solvent and add a dilute base (e.g., 0.1 M NaOH). Keep at room temperature or heat gently.

  • Oxidative Stress: Dissolve the sample in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

2. Sample Preparation for GC-MS:

  • Extraction: After the stress period, extract the sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization (if necessary): For the analysis of non-volatile degradation products like salicylic acid, a derivatization step is required to increase their volatility. Silylation is a common method.[17][18]

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70 °C for 30 minutes.[15][18]

3. GC-MS Instrumental Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[15]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

GCMS_Workflow cluster_stress Forced Degradation cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start thermal_stress Thermal Stress start->thermal_stress hydrolytic_stress Hydrolytic Stress (Acidic/Basic) start->hydrolytic_stress oxidative_stress Oxidative Stress start->oxidative_stress extraction Solvent Extraction thermal_stress->extraction hydrolytic_stress->extraction oxidative_stress->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis spectral_matching Mass Spectral Library Matching gcms_analysis->spectral_matching identification Identification of Degradation Products spectral_matching->identification end End identification->end

Caption: Analytical workflow for identifying degradation products.

Comprehensive Degradation Profile

By integrating the findings from thermal analysis and chromatographic identification, a comprehensive degradation profile for this compound can be established.

Proposed Degradation Pathway

The primary thermal degradation pathway is anticipated to be hydrolysis, leading to the cleavage of the ester bond.

Degradation_Pathway cluster_conditions Degradation Conditions reactant This compound conditions Heat + H₂O (Hydrolysis) reactant->conditions product1 Salicylic Acid conditions->product1 product2 2-Methyl-1-butanol conditions->product2

Caption: Proposed primary thermal degradation pathway.

Summary of Analytical Data

The following table summarizes the expected outcomes from the analytical procedures described:

Analytical Technique Parameter Measured Expected Observations for this compound
TGA Mass Loss vs. TemperatureOnset of decomposition temperature, stages of mass loss corresponding to volatilization and decomposition.
DSC Heat Flow vs. TemperatureEndotherms corresponding to melting and boiling, followed by exothermic or endothermic decomposition events.
GC-MS Mass Spectra of Eluted CompoundsIdentification of salicylic acid and 2-methyl-1-butanol as major hydrolysis products, and potentially other minor oxidative byproducts.

Conclusion and Recommendations

This technical guide provides a predictive yet scientifically grounded framework for understanding the thermal stability and degradation profile of this compound. The primary anticipated degradation pathway under thermal stress is hydrolysis, yielding salicylic acid and 2-methyl-1-butanol. For a definitive stability profile, it is imperative that the detailed TGA/DSC and GC-MS protocols outlined herein are executed.

Recommendations for Researchers:

  • Conduct comprehensive forced degradation studies under a range of pH, temperature, and oxidative conditions.

  • Utilize the provided GC-MS protocol with derivatization to ensure the detection of all potential degradation products.

  • Correlate the findings from TGA/DSC with the identification of degradation products to build a complete mechanistic understanding.

  • For formulation development, it is advisable to store this compound in anhydrous conditions and at controlled room temperature to minimize hydrolytic degradation.[9][19]

By adhering to these rigorous analytical principles, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing this compound.

References

A Comprehensive Technical Guide to the Potential Biological Activities of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the potential biological activities of 2-Methylbutyl salicylate, a lesser-studied ester of salicylic acid. While direct research on this specific molecule is limited, this document synthesizes the known pharmacology of related salicylate compounds to propose a comprehensive investigational roadmap. By leveraging established methodologies and understanding the molecular mechanisms of analogous compounds, we can effectively profile the therapeutic potential of this compound.

I. Introduction: The Salicylate Landscape and the Unexplored Potential of this compound

Salicylates are a well-established class of compounds, with aspirin (acetylsalicylic acid) being the most famous example, renowned for its analgesic, anti-inflammatory, and antipyretic properties[1][2][3]. These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation and pain[4][5]. The therapeutic landscape of salicylates extends beyond aspirin, with various derivatives being utilized for their diverse pharmacological profiles[6][7].

This compound (C₁₂H₁₆O₃) is an ester of salicylic acid that remains largely uncharacterized in terms of its biological activities[8][9]. Its structural similarity to other biologically active salicylates, such as methyl salicylate and isoamyl salicylate, suggests a strong possibility of analogous anti-inflammatory and analgesic properties[10][11]. This guide outlines a systematic approach to unlock the therapeutic potential of this compound, from its synthesis and characterization to a thorough evaluation of its biological effects using validated in vitro and in vivo models.

II. Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the extensive research on salicylates, we can hypothesize the primary mechanisms through which this compound may exert its biological effects.

A. Inhibition of Cyclooxygenase (COX) Enzymes

The hallmark of non-steroidal anti-inflammatory drugs (NSAIDs), including salicylates, is their ability to inhibit COX-1 and COX-2 enzymes[1][5]. This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever[2]. It is highly probable that this compound shares this mechanism.

B. Modulation of Pro-inflammatory Signaling Pathways

Beyond COX inhibition, salicylates are known to modulate key signaling pathways involved in inflammation. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in the inflammatory response[6][12]. By inhibiting NF-κB activation, salicylates can suppress the production of a wide array of pro-inflammatory cytokines and enzymes[12]. It is plausible that this compound also interacts with this pathway.

Diagram: Postulated Anti-Inflammatory Mechanism of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates COX COX-1 / COX-2 Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Arachidonic_Acid Arachidonic Acid Inflammation Inflammation Prostaglandins->Inflammation Methylbutyl_Salicylate 2-Methylbutyl Salicylate Methylbutyl_Salicylate->IKK Inhibits Methylbutyl_Salicylate->COX Inhibits DNA DNA NFkB_n->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes Induces

Caption: Postulated dual mechanism of this compound, inhibiting both NF-κB signaling and COX enzymes.

III. Synthesis and Characterization: Establishing a Foundation

A prerequisite for any biological investigation is the availability of a pure and well-characterized compound.

A. Synthesis of this compound

The synthesis of this compound can be achieved through Fischer esterification, a classic and efficient method for producing esters[13][14]. This reaction involves the acid-catalyzed reaction of salicylic acid with 2-methylbutanol.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid (1.0 eq) and 2-methylbutanol (3.0 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Physicochemical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern[8].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity[9].

IV. In Vitro Evaluation of Biological Activities

In vitro assays provide the initial, rapid screening of the biological activities of this compound in a controlled environment.

A. Anti-inflammatory Activity

A battery of in vitro assays can be employed to assess the anti-inflammatory potential of the compound.

Table 1: In Vitro Assays for Anti-inflammatory Activity

AssayPrincipleStandard Control
COX-1 and COX-2 Inhibition Assay Measures the inhibition of prostaglandin E₂ (PGE₂) production by purified COX enzymes.Indomethacin, Celecoxib[15]
Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7) Quantifies the inhibition of NO, a pro-inflammatory mediator, in stimulated immune cells.[16]L-NAME
LPS-induced Cytokine Release (TNF-α, IL-6, IL-1β) in Macrophages Measures the inhibition of key pro-inflammatory cytokine production using ELISA.[15][17]Dexamethasone
Protein Denaturation Inhibition Assay Evaluates the ability of the compound to prevent heat-induced denaturation of proteins, a hallmark of inflammation.[18][19][20]Diclofenac Sodium[20]
Human Red Blood Cell (HRBC) Membrane Stabilization Assay Assesses the stabilization of red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[20][21]Diclofenac Sodium[20]

Diagram: In Vitro Anti-inflammatory Screening Workflow

G start This compound cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay no_assay NO Production Assay (RAW 264.7 cells) start->no_assay cytokine_assay Cytokine Release Assay (TNF-α, IL-6) start->cytokine_assay protein_denaturation Protein Denaturation Inhibition Assay start->protein_denaturation hrbc_assay HRBC Membrane Stabilization Assay start->hrbc_assay end Comprehensive In Vitro Anti-inflammatory Profile cox_assay->end no_assay->end cytokine_assay->end protein_denaturation->end hrbc_assay->end

Caption: A streamlined workflow for the in vitro assessment of anti-inflammatory properties.

B. Analgesic Activity (In Vitro Surrogate)

While analgesia is primarily an in vivo phenomenon, in vitro assays targeting relevant receptors can provide initial insights.

  • Transient Receptor Potential (TRP) Channel Modulation: Some salicylates, like methyl salicylate, interact with TRP channels (e.g., TRPV1, TRPA1) which are involved in pain sensation[5][22]. The effect of this compound on these channels can be investigated using calcium imaging or patch-clamp techniques in cell lines expressing these receptors.

V. In Vivo Evaluation of Efficacy and Safety

Promising in vitro results should be followed by in vivo studies in appropriate animal models to establish efficacy and a preliminary safety profile.

A. Anti-inflammatory Efficacy

Several well-established animal models can be used to evaluate the in vivo anti-inflammatory effects of this compound.

Table 2: In Vivo Models for Anti-inflammatory Efficacy

ModelPrincipleStandard Control
Carrageenan-Induced Paw Edema in Rats/Mice Measures the reduction of acute inflammation (edema) in the paw following injection of carrageenan.[16][22][23]Indomethacin, Aspirin[15]
Xylene-Induced Ear Edema in Mice Assesses the inhibition of acute inflammation in the ear induced by a topical irritant.[15]Dexamethasone, Aspirin[15]
Cotton Pellet-Induced Granuloma in Rats Evaluates the effect on the proliferative phase of chronic inflammation.[23]Indomethacin
B. Analgesic Efficacy

A range of in vivo models are available to assess both central and peripheral analgesic activity.

Table 3: In Vivo Models for Analgesic Efficacy

ModelPrincipleType of PainStandard Control
Acetic Acid-Induced Writhing Test in Mice Measures the reduction in the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[23][24][25]Visceral (Peripheral)Aspirin[24]
Hot Plate Test in Mice/Rats Measures the latency of the animal's response to a thermal stimulus, indicating central analgesic activity.[16][23][25]Thermal (Central)Morphine[25]
Tail-Flick Test in Rats/Mice Measures the latency to withdraw the tail from a radiant heat source, also indicative of central analgesia.[16][23]Thermal (Central)Morphine[23]
Formalin Test in Rats/Mice A biphasic model that assesses both neurogenic (early phase) and inflammatory (late phase) pain responses.[23][24][25]Neurogenic & InflammatoryMorphine, Indomethacin[24]
C. Preliminary Safety and Toxicity Assessment

Initial safety evaluation is crucial.

  • Acute Oral Toxicity (LD₅₀): To determine the dose at which 50% of the test animals die. This provides a general indication of the compound's toxicity.

  • Genotoxicity: The Ames test (bacterial reverse mutation assay) can be conducted to assess mutagenic potential, as has been done for related salicylates[26].

  • Safety Data: Existing safety data sheets (SDS) and regulatory information, although limited, should be consulted[8][27]. Some sources indicate potential for skin and eye irritation[27].

VI. Data Interpretation and Future Directions

The comprehensive data generated from the proposed in vitro and in vivo studies will allow for a thorough characterization of the biological activities of this compound. A comparative analysis with standard drugs like aspirin and indomethacin will be essential to gauge its therapeutic potential.

Should this compound demonstrate significant anti-inflammatory and analgesic properties with a favorable safety profile, future research should focus on:

  • Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Chronic toxicity studies: To evaluate its long-term safety.

  • Mechanism of action studies: To further elucidate its molecular targets and signaling pathways.

  • Structure-activity relationship (SAR) studies: To design and synthesize more potent and selective analogs.

VII. Conclusion

While this compound is currently an understudied molecule, its chemical lineage as a salicylate ester provides a strong rationale for its investigation as a potential anti-inflammatory and analgesic agent. The systematic, hypothesis-driven approach outlined in this guide, encompassing synthesis, characterization, and a comprehensive suite of in vitro and in vivo assays, provides a robust framework for unlocking its therapeutic potential. The insights gained from such a study could pave the way for the development of a novel therapeutic agent for the management of pain and inflammatory disorders.

References

The Elusive Orchid Note: A Technical Guide to the Natural Occurrence and Sources of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl salicylate, a salicylate ester with a characteristic herbal, woody, and floral-orchid aroma, presents a compelling case study in the nuanced world of plant volatile organic compounds. While its isomer, isoamyl salicylate, is a well-documented natural product, the definitive identification of this compound in nature remains elusive in direct scientific literature. This technical guide synthesizes the available indirect evidence for its natural occurrence, proposes a detailed biosynthetic pathway rooted in established plant metabolic networks, and provides comprehensive protocols for its extraction and identification. This document serves as a foundational resource for researchers investigating plant secondary metabolism, fragrance chemistry, and the discovery of novel bioactive compounds.

Introduction: The Aromatic Enigma of a Branched-Chain Salicylate

Salicylates are a well-known class of plant phenolics, with methyl salicylate being a prominent example, serving as a key signaling molecule in plant defense and a common fragrance and flavor compound.[1] Esters of salicylic acid with larger, branched-chain alcohols, such as this compound, are less common and their biological roles and natural distribution are not as well understood. The unique scent profile of this compound, described as herbal, woody, and reminiscent of orchids, makes it a molecule of significant interest to the fragrance and flavor industries.[2] Despite its commercial use, a comprehensive understanding of its natural origins is lacking. This guide aims to bridge this knowledge gap by providing a scientifically grounded exploration of its likely natural sources and biosynthetic origins.

Evidence for Natural Occurrence: An Inferential Approach

  • Co-occurrence with Isoamyl Salicylate: Commercial preparations of isoamyl salicylate, a known natural product, often list this compound as a co-constituent or isomer.[3][4][5] Isoamyl salicylate has been identified as a volatile compound in several plant species, including Plumeria rubra (Frangipani), Solanum lycopersicum (tomato), and Vanilla planifolia (vanilla).[3] The close structural relationship and co-presence in commercial products suggest a potential for co-occurrence in nature, with this compound likely present as a minor component alongside its more abundant isomer.

  • Biosynthetic Plausibility: As will be detailed in the following section, the biosynthetic pathways for both the salicylic acid and the 2-methyl-1-butanol moieties are well-established in plants. The enzymatic machinery for the esterification of salicylic acid is also known to exist.[1] Therefore, the formation of this compound is biochemically feasible within the metabolic framework of many plant species.

Table 1: Plants Reported to Produce the Isomer Isoamyl Salicylate

Plant SpeciesCommon NameFamilyReported Presence of Isoamyl Salicylate
Plumeria rubraFrangipaniApocynaceaeYes[3]
Solanum lycopersicumTomatoSolanaceaeYes[3]
Vanilla planifoliaVanillaOrchidaceaeYes[3]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be logically divided into the formation of its two precursors, salicylic acid and 2-methyl-1-butanol, and their subsequent esterification.

Biosynthesis of Salicylic Acid

Salicylic acid is a phenolic compound synthesized in plants primarily through the shikimate pathway .[6] This pathway begins with intermediates from glycolysis and the pentose phosphate pathway and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point metabolite. From chorismate, two main routes lead to salicylic acid:

  • The Isochorismate (IC) Pathway: This is the major pathway in many plant species. Chorismate is converted to isochorismate by isochorismate synthase (ICS). Subsequent enzymatic steps, which are still being fully elucidated, convert isochorismate to salicylic acid.

  • The Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, chorismate is first converted to the amino acid phenylalanine. Phenylalanine is then acted upon by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid, which undergoes a series of reactions, including side-chain shortening and hydroxylation, to yield salicylic acid.

Salicylic_Acid_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS Phenylalanine Phenylalanine Chorismate->Phenylalanine Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid Multiple Steps Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Cinnamic_Acid->Salicylic_Acid Multiple Steps

Caption: Biosynthesis of Salicylic Acid from the Shikimate Pathway.

Biosynthesis of 2-Methyl-1-butanol

The 2-methyl-1-butanol moiety is a branched-chain alcohol derived from the catabolism of the essential amino acid isoleucine .[7] The biosynthesis of isoleucine itself begins with pyruvate and α-ketobutyrate.[7] The catabolic pathway leading to 2-methyl-1-butanol involves a transamination reaction followed by decarboxylation and reduction steps.

  • Transamination: Isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

  • Decarboxylation: α-Keto-β-methylvalerate is then decarboxylated to 2-methylbutanal by a keto-acid decarboxylase.

  • Reduction: Finally, 2-methylbutanal is reduced to 2-methyl-1-butanol by an alcohol dehydrogenase (ADH).

Esterification: The Final Step

The final step in the biosynthesis of this compound is the esterification of salicylic acid with 2-methyl-1-butanol. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes responsible for the formation of various esters that contribute to the aroma and flavor of fruits and flowers. While a specific enzyme for the synthesis of this compound has not been identified, the existence of salicylic acid methyltransferases (SAMTs) for the formation of methyl salicylate suggests that similar enzymes could utilize larger, branched-chain alcohols as substrates.[1]

2_Methylbutyl_Salicylate_Biosynthesis cluster_Salicylic_Acid Salicylic Acid Pathway cluster_Isoleucine Isoleucine Catabolism cluster_Esterification Esterification Chorismate Chorismate Salicylic_Acid Salicylic Acid Chorismate->Salicylic_Acid Multiple Steps Two_Methylbutyl_Salicylate This compound Salicylic_Acid->Two_Methylbutyl_Salicylate Alcohol Acyltransferase (AAT) Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT Two_Methylbutanal 2-Methylbutanal alpha_Keto_beta_methylvalerate->Two_Methylbutanal Keto-acid decarboxylase Two_Methyl_1_butanol 2-Methyl-1-butanol Two_Methylbutanal->Two_Methyl_1_butanol ADH Two_Methyl_1_butanol->Two_Methylbutyl_Salicylate HS_SPME_Workflow Sample Plant Sample in Vial Equilibration Equilibration (Heating) Sample->Equilibration Extraction SPME Fiber Extraction Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Analysis GC-MS Analysis Desorption->Analysis

References

Section 1: Chemical Identification and Key Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 2-Methylbutyl Salicylate in a Laboratory Setting

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential health and safety data for this compound. As a compound utilized in fragrance and flavoring applications, its presence in research and development laboratories necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond mere compliance, offering insights into the causality behind safety measures to foster a proactive culture of safety among scientific professionals.

A foundational aspect of laboratory safety is the accurate identification of a chemical and its physical properties, which dictate its behavior under various conditions.

Table 1.1: Chemical Identity of this compound

IdentifierValueSource(s)
IUPAC Name 2-methylbutyl 2-hydroxybenzoate[1]
Synonyms Benzoic acid, 2-hydroxy-, 2-methylbutyl ester[1][2]
CAS Number 51115-63-0[1][2][3]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]

Table 1.2: Physicochemical Properties

PropertyValueSignificance in a Lab SettingSource(s)
Appearance Colorless to almost colorless clear liquidAllows for easy visual identification and assessment of purity.[4]
Flash Point 109.44 °C (229 °F)Classified as a combustible liquid. Requires storage away from ignition sources.[3]
Water Solubility Very slightly soluble / InsolubleSpills will not readily mix with water; appropriate cleanup methods are required. Affects environmental fate.[5][6]
Solubility in Organics Soluble in alcohol, ether, acetoneInforms choice of solvents for experimental work and for cleaning contaminated surfaces.[6]
Vapor Density >1 (Heavier than air)Vapors can accumulate in low-lying areas, increasing the risk of inhalation exposure and potential for a flammable atmosphere near the floor.[5]

Section 2: GHS Hazard Identification and Classification

This compound possesses a complex hazard profile that demands careful attention. While some aggregated reports suggest it may not meet GHS criteria, a conservative approach based on detailed Safety Data Sheets (SDS) is warranted to ensure personnel safety.[1] The following classification represents the potential hazards.

Table 2.1: GHS Classification for this compound

Hazard ClassGHS CodeHazard StatementPictogram
Acute Toxicity, OralH302Harmful if swallowed
alt text
Serious Eye DamageH318Causes serious eye damage
alt text
Skin SensitizationH317May cause an allergic skin reaction
alt text
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child
alt text
Aquatic Hazard (Chronic)H411 / H412Toxic/Harmful to aquatic life with long lasting effects
alt text
  • Signal Word: Danger

This classification underscores that the primary risks are associated with ingestion, severe eye damage, and potential long-term health effects such as skin sensitization and reproductive harm.

Section 3: Toxicological Profile and Routes of Exposure

The toxicity of this compound is intrinsically linked to its salicylate moiety. Overexposure can lead to a condition known as "salicylism."

Mechanism of Toxicity: Salicylates interfere with cellular metabolism by uncoupling oxidative phosphorylation in the mitochondria. This disruption halts the primary energy production pathway, leading to a buildup of lactic acid and a subsequent metabolic acidosis.[7] Concurrently, salicylates directly stimulate the brain's respiratory centers, causing hyperventilation and respiratory alkalosis.[7][8] This creates a dangerous mixed acid-base disturbance that is a hallmark of salicylate poisoning.[8]

Key Symptoms of Overexposure (Salicylism): Early signs of toxicity include:

  • Nausea and vomiting[8]

  • Tinnitus (ringing in the ears) and difficulty hearing[7]

  • Headache, dizziness, and mental confusion[8]

  • Hyperventilation (increased breathing rate)[8]

More severe intoxication can progress to seizures, cerebral edema, coma, and noncardiogenic pulmonary edema.[7][8]

Routes of Exposure:

  • Eye Contact: Poses the most immediate and severe risk. The H318 classification ("Causes serious eye damage") indicates that contact can lead to irreversible injury if not treated promptly and properly.

  • Skin Contact: Can cause irritation and, with repeated exposure, may lead to allergic skin sensitization (H317), a permanent state of allergic reactivity to the substance.

  • Ingestion: Harmful if swallowed (H302). Given the potential for systemic toxicity and salicylism, ingestion must be strictly avoided.

  • Inhalation: While the vapor pressure is low, inhalation of aerosols or mists, particularly during heating or spraying, can lead to respiratory irritation and systemic absorption.[9]

Section 4: The Hierarchy of Controls for Safe Handling

A systematic approach to safety involves implementing controls in a prioritized order, known as the hierarchy of controls. This framework is crucial for minimizing risk when working with hazardous substances like this compound.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not feasible if required for research. Substitution Substitution Substitute with a less hazardous chemical if scientifically viable. Engineering Engineering Controls Work within a certified chemical fume hood. Utilize local exhaust ventilation. Ensure safety showers/eyewash stations are accessible. Administrative Administrative Controls Develop and follow SOPs. Restrict access to authorized personnel. Provide comprehensive safety training. PPE Personal Protective Equipment (Least Effective) Tightly-fitting safety goggles, chemical-resistant gloves, lab coat. Use respirator if aerosols are generated. Spill_Response Start Spill Occurs Assess Assess Risk (Size, Location, Ventilation) Start->Assess Alert Alert Personnel & Secure Area Assess->Alert PPE Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Alert->PPE Ignition Remove All Ignition Sources PPE->Ignition Contain Contain Spill (Use inert absorbent dikes) Ignition->Contain Absorb Absorb Material (Use sand, earth, or commercial sorbent) Contain->Absorb Collect Collect Waste (Scoop into a labeled, sealable container) Absorb->Collect Clean Decontaminate Area (Wipe with solvent, then soap and water) Collect->Clean Dispose Dispose of Waste (Follow institutional hazardous waste procedures) Clean->Dispose End Response Complete Dispose->End

References

An In-depth Technical Guide to the Fischer Esterification of Salicylic Acid with 2-Methylbutanol: Mechanism, Protocol, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 2-methylbutyl salicylate (commonly known as isoamyl salicylate or isopentyl salicylate) via the Fischer esterification of salicylic acid and 2-methylbutanol. It delves into the core reaction mechanism, offers a detailed experimental protocol, and outlines methods for product characterization, adhering to the principles of scientific integrity and practical application.

Part 1: The Core Reaction Mechanism

The synthesis of isoamyl salicylate from salicylic acid and 2-methylbutanol is a classic example of the Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[2][3] The reaction is reversible and exists in equilibrium, meaning strategic choices must be made to drive the reaction toward the desired product.[1][4]

The Role of the Acid Catalyst:

A strong acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential for this reaction.[5] The catalyst serves two primary functions:

  • Activation of the Carboxylic Acid : The acid protonates the carbonyl oxygen of salicylic acid.[5][6] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7][8]

  • Driving the Equilibrium : Concentrated sulfuric acid also acts as a dehydrating agent, sequestering the water produced during the reaction.[9][10] According to Le Châtelier's principle, removing a product (water) from the equilibrium shifts the reaction to favor the formation of more products, thereby increasing the ester yield.[4][11] Using a large excess of one reactant, typically the less expensive alcohol, also helps drive the equilibrium forward.[4][11]

Step-by-Step Mechanistic Pathway:

The Fischer esterification proceeds through a series of reversible steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[12]

  • Protonation: The catalytic acid protonates the carbonyl oxygen of salicylic acid, creating a resonance-stabilized oxonium ion.[4][12]

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 2-methylbutanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).[1][8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or intermolecular transfer converts a hydroxyl group into a good leaving group (water).[12][13]

  • Elimination of Water: The lone pair on one of the remaining hydroxyl groups forms a double bond with the carbon, expelling a molecule of water.[6][13]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[2][6]

Fischer_Esterification Figure 1: Fischer Esterification Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_mechanism Mechanism Steps cluster_products Products SA Salicylic Acid Protonation 1. Protonation of Carbonyl SA->Protonation ROH 2-Methylbutanol Attack 2. Nucleophilic Attack ROH->Attack H_plus H⁺ (from H₂SO₄) H_plus->Protonation Catalyzes Protonation->Attack Activated Carbonyl Transfer 3. Proton Transfer Attack->Transfer Tetrahedral Intermediate Elimination 4. Elimination of Water Transfer->Elimination Forms H₂O leaving group Deprotonation 5. Deprotonation Elimination->Deprotonation Protonated Ester Water Water Elimination->Water Deprotonation->H_plus Regenerates Catalyst Ester Isoamyl Salicylate Deprotonation->Ester

Caption: Figure 1: Fischer Esterification Mechanism

Part 2: Experimental Protocol for Synthesis

This section provides a field-proven methodology for the synthesis, purification, and characterization of isoamyl salicylate.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
Salicylic AcidC₇H₆O₃138.121.44211Irritant
2-MethylbutanolC₅H₁₂O88.150.81131Flammable, Irritant
Sulfuric Acid (conc.)H₂SO₄98.081.84337Severe Burns, Oxidizer
Sodium BicarbonateNaHCO₃84.012.20-Mild Irritant
Anhydrous MgSO₄MgSO₄120.372.66-Hygroscopic
Brine (sat. NaCl)NaCl(aq)-~1.2~108Non-hazardous

Experimental Workflow Visualization:

Workflow Setup 1. Reaction Setup (Reflux Apparatus) Reflux 2. Heating & Reflux (e.g., 3 hours at 130-135°C) Setup->Reflux Cooldown 3. Cooldown (To Room Temp) Reflux->Cooldown Workup 4. Aqueous Workup (Separatory Funnel) Cooldown->Workup Wash1 a) H₂O Wash Workup->Wash1 Dilute & Separate Wash2 b) NaHCO₃ Wash Wash1->Wash2 Neutralize Acid Wash3 c) Brine Wash Wash2->Wash3 Initial Drying Drying 5. Drying (Anhydrous MgSO₄) Wash3->Drying Collect Organic Layer Purification 6. Purification (Vacuum Distillation) Drying->Purification Filter Analysis 7. Characterization (IR, NMR, GC) Purification->Analysis Collect Product Fraction

Caption: Figure 2: Experimental Workflow for Synthesis

Step-by-Step Methodology:

Causality for each step is provided in italics.

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add salicylic acid (e.g., 20 g).[14]

    • Add an excess of 2-methylbutanol (e.g., 42 mL, approximately a 3:1 molar ratio of alcohol to acid).[14] Using excess alcohol shifts the reaction equilibrium towards the product side.

    • Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (e.g., 3-4 mL) with constant swirling. This addition is highly exothermic; cooling prevents uncontrolled boiling and potential side reactions.

    • Add a few boiling chips, attach a reflux condenser, and secure the apparatus for heating.[15] Boiling chips ensure smooth boiling.

  • Heating and Reflux:

    • Heat the mixture using a heating mantle to a gentle reflux. The reaction temperature is typically maintained around 130-135°C.[14]

    • Continue reflux for a set period, typically 1 to 3 hours.[14][15] Reaction progress can be monitored by Thin-Layer Chromatography (TLC). Refluxing allows the reaction to be heated at a constant temperature to increase the reaction rate without loss of volatile reactants or products.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing cold water (e.g., 50-60 mL).[15] This step dilutes the mixture and separates the water-soluble components (excess alcohol, sulfuric acid) from the water-insoluble ester.

    • Shake the funnel, venting frequently, and allow the layers to separate. The upper layer is the organic phase containing the ester.[16]

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 5% Sodium Bicarbonate Solution (2 x 25 mL): Add the solution and shake carefully, venting often to release CO₂ gas produced from the acid-base reaction.[15][16] Continue until the aqueous layer is basic to litmus paper. This crucial step neutralizes the sulfuric acid catalyst and removes any unreacted salicylic acid by converting it to its water-soluble sodium salt.

      • Saturated Brine Solution (1 x 25 mL): Swirl gently.[15] This wash removes bulk water from the organic layer before the final drying step, preventing the drying agent from becoming saturated.

  • Drying and Purification:

    • Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate and swirl.[17] Let it stand for 10-15 minutes until the liquid is clear. This removes residual water from the crude product.

    • Decant or filter the dried liquid into a round-bottom flask suitable for distillation.

    • Purify the crude ester by vacuum distillation.[18] Collect the fraction that distills at the appropriate temperature for isoamyl salicylate (Boiling Point: 277°C at atmospheric pressure; a typical vacuum distillation might collect the fraction around 150-153°C at 2 kPa).[14][18] Vacuum distillation is necessary because the ester's high boiling point could lead to decomposition at atmospheric pressure.

Part 3: Product Characterization

Confirming the identity and purity of the synthesized isoamyl salicylate is critical.

  • Yield Calculation: Calculate the theoretical yield based on the limiting reagent (salicylic acid). Weigh the purified product and determine the percentage yield. Yields can be high, with some reports citing up to 95%.[14]

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: The IR spectrum should confirm the successful esterification. Key expected signals include:

      • Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).

      • Appearance of a strong C=O ester stretch (~1700-1730 cm⁻¹).

      • Persistence of the phenolic O-H stretch (~3200 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation.

    • Gas Chromatography (GC): Can be used to assess the purity of the final product.[14]

References

A Technical Guide to Catalytic Systems for the Synthesis of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylbutyl salicylate is a valuable ester recognized for its characteristic floral and balsamic aroma, finding significant application in the fragrance and flavor industries.[1] Its synthesis, primarily achieved through the esterification of salicylic acid with 2-methyl-1-butanol, is a classic equilibrium-limited reaction where the choice of catalyst is paramount to achieving high yield, purity, and process efficiency. This technical guide provides an in-depth analysis of the primary catalytic systems employed for this synthesis. We will explore the mechanistic underpinnings, comparative advantages, and practical limitations of homogeneous acid catalysts, heterogeneous solid acids, and enzymatic biocatalysts. Detailed experimental protocols, process optimization strategies, and data-driven comparisons are presented to equip researchers and process chemists with the knowledge to select and implement the most suitable catalytic approach for their specific objectives, from laboratory-scale research to industrial production.

Introduction: The Chemistry and Application of this compound

This compound (CAS No: 51115-63-0, Molecular Formula: C₁₂H₁₆O₃) is an aromatic ester prized for its use as a fragrance ingredient.[1][2][3] The synthesis of this compound is a direct application of the Fischer-Speier esterification principle, which involves the reaction of a carboxylic acid (salicylic acid) with an alcohol (2-methyl-1-butanol).

The core chemical transformation is: Salicylic Acid + 2-Methyl-1-butanol ⇌ this compound + Water

This reaction is inherently reversible, and without a catalyst, it proceeds at a negligible rate.[4] The primary function of a catalyst is to accelerate the attainment of equilibrium. Furthermore, process strategies must be employed to shift this equilibrium toward the product side, typically by removing water as it is formed, to maximize the final yield.[4] The synthesis can also be approached via transesterification, where a more common ester like methyl salicylate is reacted with 2-methyl-1-butanol.[5][6][7] This guide will focus on the catalysts that drive these transformations.

The Mechanism of Acid-Catalyzed Esterification

Acid catalysts, whether homogeneous or heterogeneous, facilitate esterification by increasing the electrophilicity of the carboxylic acid's carbonyl carbon. This mechanism is a cornerstone of organic synthesis.

FischerEsterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Water Elimination & Deprotonation SA Salicylic Acid (R-COOH) Protonated_SA Protonated Salicylic Acid (Enhanced Electrophile) SA->Protonated_SA H_plus H+ (from Catalyst) Tetrahedral_Intermediate_1 Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate_1 Alcohol 2-Methyl-1-butanol (R'-OH) Alcohol->Tetrahedral_Intermediate_1 Tetrahedral_Intermediate_2 Protonated Intermediate Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Protonated_Ester Protonated Ester Tetrahedral_Intermediate_2->Protonated_Ester Final_Ester This compound (R-COOR') Protonated_Ester->Final_Ester Water H₂O H_plus_out H+ (Catalyst Regenerated)

Figure 1: The general mechanism for acid-catalyzed Fischer-Speier esterification.

A Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision dictated by factors such as cost, reaction efficiency, product purity requirements, and environmental considerations.

Homogeneous Acid Catalysts

Traditional synthesis relies on strong mineral or organic acids that are soluble in the reaction medium.

  • Examples: Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TSA).[4][8]

  • Expertise & Experience: These catalysts are highly effective and inexpensive, making them common in foundational organic chemistry. The mechanism involves the protonation of the carbonyl oxygen, which significantly enhances the carbonyl carbon's susceptibility to nucleophilic attack by the alcohol.[4] However, their use presents significant downstream challenges.

  • Trustworthiness (Limitations):

    • Separation: Removal of the catalyst requires neutralization and washing steps, which generate significant aqueous waste and can lead to emulsion formation.

    • Corrosion: The acidic nature of these catalysts necessitates specialized, corrosion-resistant reactors, increasing capital costs.

    • Side Reactions: At elevated temperatures, strong acids can promote dehydration of the alcohol and other undesirable side reactions, reducing selectivity and complicating purification.[9]

CatalystTypical Loading (w/w of Salicylic Acid)Temperature (°C)Time (h)Yield (%)Reference
p-TSA~5%120 - 1405 - 6>97%[8]
H₂SO₄Varies~100>1~98% (for Methyl Salicylate)[4][10]

Table 1: Performance data for common homogeneous acid catalysts.

Heterogeneous Solid Acid Catalysts

To overcome the drawbacks of homogeneous catalysts, solid acids have been developed, providing catalytic activity on a recoverable solid support.

  • Examples: Amberlyst-15, Sulfated Zirconia, Zeolites.[11][12][13]

  • Expertise & Experience: Amberlyst-15, a sulfonated styrene-divinylbenzene copolymer resin, is a widely used and highly effective solid acid catalyst.[14][15] Its macroporous structure allows for excellent access of reactants to the acidic sulfonic groups.[15] The primary advantage is the simplification of the entire process workflow.

  • Trustworthiness (Self-Validating System):

    • Facile Separation: The catalyst is removed by simple filtration, eliminating the need for aqueous neutralization and washing.[16]

    • Reusability: Amberlyst-15 and similar catalysts can be washed, dried, and reused for multiple reaction cycles, significantly reducing catalyst cost and waste.[11][15][17]

    • Process Compatibility: These catalysts are well-suited for both batch and continuous-flow reactor systems, offering scalability and process intensification.[18]

    • Mild Conditions: Often, solid acids can achieve high conversions under milder conditions than their homogeneous counterparts, improving selectivity.[11]

CatalystTypeKey AdvantagesTypical Yield (%)References
Amberlyst-15 Sulfonated ResinHigh activity, easy recovery, reusable, widely availableExcellent[11][15][16]
Sulfated Zirconia Solid SuperacidHigh thermal stability, high acidityGood to Excellent[13]
Zeolites (e.g., H-CL) Microporous Alumino-silicateShape selectivity, thermal stability~90% (for Methyl Salicylate)[9]

Table 2: Comparison of representative heterogeneous solid acid catalysts.

Enzymatic Catalysts (Biocatalysis)

The use of enzymes, particularly lipases, represents a green and highly selective approach to ester synthesis.

  • Examples: Candida antarctica Lipase B (often immobilized, e.g., Novozym 435), Pseudomonas cepacia Lipase.[19]

  • Expertise & Experience: Lipases are remarkably efficient biocatalysts that function under mild conditions (typically 40-70°C).[20][21][22] They exhibit high chemoselectivity, meaning they can catalyze the esterification of the carboxylic acid group without affecting other functional groups, which is particularly relevant for complex molecules. The reaction often occurs in a solvent-free system or in organic solvents.[22][23]

  • Trustworthiness (Self-Validating System):

    • High Selectivity: Enzymes can prevent the formation of byproducts common in high-temperature, strongly acidic conditions.

    • Green Chemistry: Biocatalysis avoids harsh reagents, reduces energy consumption, and minimizes waste streams.[22]

    • Immobilization: Immobilizing the lipase on a solid support (e.g., silica gel, acrylic resin) allows for easy recovery and reuse, similar to heterogeneous catalysts, which is crucial for making the process economically viable.[20]

    • Limitations: The primary drawbacks are the higher cost of enzymes compared to chemical catalysts and their sensitivity to temperature and certain solvents, which can lead to denaturation and loss of activity.

EnzymeSupportTemperature (°C)Time (h)Conversion (%)Reference
Immobilized Lipase-~67~23~88% (for 2-Ethylhexyl Salicylate)[22]
Geobacillus sp. LipaseSilica Gel55-~83% (for Methyl Salicylate)[20]

Table 3: Performance data for lipase-catalyzed salicylate synthesis.

Catalyst Selection Strategy

Choosing the optimal catalyst requires balancing scientific and economic goals. The following decision tree illustrates a logical approach for catalyst selection.

CatalystSelection Start Start: Synthesize This compound Scale What is the production scale? Start->Scale Purity Are high purity & low byproducts critical? Scale->Purity Large Scale (Pilot / Industrial) Cost Is minimizing initial catalyst cost the priority? Scale->Cost Small Scale (Lab / Research) Reuse Is catalyst reusability and low waste essential? Purity->Reuse No Enzymatic Use Immobilized Lipase (e.g., Novozym 435) Purity->Enzymatic Yes Cost->Reuse No Homogeneous Use Homogeneous Acid (e.g., p-TSA, H₂SO₄) Cost->Homogeneous Yes Reuse->Homogeneous No (Accepts complex workup) Heterogeneous Use Heterogeneous Acid (e.g., Amberlyst-15) Reuse->Heterogeneous Yes

Figure 2: Decision tree for selecting a suitable catalyst system.

Detailed Experimental Protocol: Synthesis using Amberlyst-15

This protocol describes a robust and easily adaptable method for the synthesis of this compound using a recoverable solid acid catalyst.

Materials and Equipment
  • Reactants: Salicylic Acid (99%+), 2-Methyl-1-butanol (99%+), Toluene (Anhydrous)

  • Catalyst: Amberlyst-15 (hydrogen form)

  • Reagents for Work-up: Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, filtration apparatus (e.g., Büchner funnel), separatory funnel, rotary evaporator.

Catalyst Activation
  • Wash the Amberlyst-15 resin with methanol to remove impurities.

  • Filter the resin and dry it in a vacuum oven at 80-100°C for 12 hours prior to use to remove moisture.[17] This step is critical for catalytic activity.

Reaction Procedure
  • Setup: Assemble the reaction apparatus consisting of a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the flask, add salicylic acid (e.g., 0.2 mol), 2-methyl-1-butanol (e.g., 0.4 mol, 2 molar equivalents to drive equilibrium), activated Amberlyst-15 (5-10% by weight of salicylic acid), and toluene (enough to suspend the reactants and fill the Dean-Stark trap).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Water produced during the reaction will be collected azeotropically in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water ceases to collect in the trap (usually 4-8 hours).

Work-up and Purification
  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with toluene, then methanol, and reactivated for future use.

  • Solvent Removal: Remove the toluene from the filtrate using a rotary evaporator.

  • Neutralization: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Transfer to a separatory funnel and wash with saturated NaHCO₃ solution to remove any unreacted salicylic acid. Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The crude ester can be purified by vacuum distillation to yield pure this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Activate Catalyst (Wash & Dry) B Charge Reactants & Catalyst (Salicylic Acid, Alcohol, Amberlyst-15) A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Water Collection (Reaction Progress) C->D E Cool & Filter (Recover Catalyst) D->E F Wash Filtrate (NaHCO₃, Brine) E->F G Dry & Concentrate (MgSO₄, Rotovap) F->G H Purify Product (Vacuum Distillation) G->H I Characterize Final Product (GC-MS, NMR, FT-IR) H->I

Figure 3: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be accomplished effectively through several catalytic routes. While traditional homogeneous acids offer high activity at a low cost, they are increasingly supplanted by more sustainable alternatives. Heterogeneous solid acids, particularly Amberlyst-15, provide an excellent balance of efficiency, reusability, and process simplicity, making them a superior choice for both laboratory and industrial applications. For syntheses where ultimate selectivity and mild conditions are required, and where cost is a lesser concern, enzymatic catalysis with immobilized lipases stands out as the premier green chemistry approach. The selection of the appropriate catalyst and the optimization of reaction conditions are key to developing a process that is not only high-yielding but also economically and environmentally responsible.

References

A Technical Guide to the Green Synthesis of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylbutyl salicylate is a valuable fragrance ingredient known for its floral, orchid-like aroma. Traditional chemical synthesis routes often rely on harsh acid catalysts, high temperatures, and volatile organic solvents, posing significant environmental and safety concerns. This guide provides an in-depth exploration of green and sustainable synthesis strategies for this compound, designed for researchers and process chemists. We will delve into the mechanistic and practical aspects of biocatalytic and solvent-free approaches, offering detailed, field-proven protocols. The core focus is on enzymatic esterification using lipases and microwave-assisted solvent-free synthesis, presenting these methods as viable, efficient, and environmentally benign alternatives to conventional processes. A comparative analysis of these techniques is provided to guide methodology selection based on key performance indicators such as yield, reaction time, and catalyst reusability.

Introduction: The Imperative for Greener Fragrance Synthesis

The fragrance industry is increasingly moving towards sustainable practices, driven by consumer demand and regulatory pressures.[1][2] Green chemistry, which focuses on designing chemical products and processes that reduce or eliminate hazardous substances, offers a framework for this transformation.[3][4][5] this compound (C12H16O3)[6], a key component in many fragrance formulations, is traditionally synthesized via Fischer esterification of salicylic acid with 2-methyl-1-butanol. This method typically employs strong mineral acids like sulfuric acid as catalysts, which are corrosive, difficult to recycle, and generate significant waste streams.[7][8]

The principles of green chemistry guide the development of alternative synthetic routes that are safer, more energy-efficient, and utilize renewable resources.[3] For the synthesis of this compound, this involves exploring:

  • Biocatalysis: Using enzymes as highly specific and efficient catalysts.

  • Alternative Energy Sources: Employing technologies like microwave irradiation to accelerate reactions and reduce energy consumption.[9][10]

  • Solvent-Free Conditions: Eliminating the use of hazardous organic solvents to minimize environmental impact.[9][11]

This guide will focus on the most promising of these green approaches, providing the technical detail necessary for laboratory implementation and scale-up.

Enzymatic Synthesis: The Biocatalytic Approach

Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool in green organic synthesis.[4][5][12] Lipases (EC 3.1.1.3) are hydrolases that naturally catalyze the hydrolysis of triglycerides.[13][14][15] However, in non-aqueous or micro-aqueous environments, their activity can be reversed to catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity.[12][16][17]

The Catalyst of Choice: Candida antarctica Lipase B (CALB)

Among the commercially available lipases, the B-lipase from Candida antarctica (CALB), often immobilized on a macroporous acrylic resin (e.g., Novozym® 435), is the most widely used and effective biocatalyst for ester synthesis.[15][18][19] Its prevalence is due to several key advantages:

  • High Catalytic Activity: CALB exhibits remarkable efficiency in catalyzing esterification reactions.[18][19]

  • Broad Substrate Specificity: It accepts a wide range of alcohols and carboxylic acids as substrates.[20]

  • Exceptional Stability: Immobilized CALB is highly stable in organic solvents and at elevated temperatures, which is crucial for process viability.[16]

  • Reusability: The immobilized enzyme can be easily recovered and reused for multiple reaction cycles, significantly reducing catalyst cost and waste.

Mechanism of Lipase-Catalyzed Esterification

The catalytic mechanism of lipase involves a serine-histidine-aspartate/glutamate catalytic triad at the active site.[13] The esterification process proceeds via a two-step ping-pong mechanism:

  • Acylation: The serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of salicylic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing water and forming a stable acyl-enzyme complex.

  • Deacylation: The alcohol (2-methyl-1-butanol) then attacks the acyl-enzyme complex. This second nucleophilic attack forms another tetrahedral intermediate, which subsequently collapses to release the final ester product (this compound) and regenerate the free enzyme.[13][14][21]

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol describes a solvent-free synthesis of this compound catalyzed by immobilized CALB. The removal of water, a byproduct of the reaction, is critical to drive the equilibrium towards the product.

Materials:

  • Salicylic Acid (SA)

  • 2-Methyl-1-butanol

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Molecular Sieves (3Å, activated)

  • Heptane (for product extraction and analysis)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Orbital shaker incubator

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, combine salicylic acid and 2-methyl-1-butanol. A molar ratio of alcohol to acid of 1.5:1 is recommended to shift the equilibrium towards ester formation.

  • Catalyst and Water Removal: Add immobilized CALB (Novozym® 435) at a loading of 10% (w/w) based on the mass of salicylic acid. Add activated molecular sieves (20% w/w of salicylic acid) to adsorb the water produced during the reaction.

  • Reaction: Place the flask in an orbital shaker incubator set at 60 °C and 200 rpm. Allow the reaction to proceed for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Catalyst Recovery: After the reaction reaches the desired conversion, cool the mixture to room temperature. Separate the immobilized enzyme and molecular sieves by simple filtration. The catalyst can be washed with heptane, dried under vacuum, and stored for reuse.

  • Product Isolation: Transfer the liquid reaction mixture to a separatory funnel. Wash the mixture with a 5% sodium bicarbonate solution to remove any unreacted salicylic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent (excess 2-methyl-1-butanol and heptane) under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

  • Characterization: Confirm the identity and purity of the final product using GC-MS, ¹H NMR, and FTIR spectroscopy.

Workflow for Enzymatic Synthesis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep1 Mix Salicylic Acid & 2-Methyl-1-butanol prep2 Add Immobilized Lipase & Molecular Sieves prep1->prep2 react Incubate at 60°C (24-48h, 200 rpm) prep2->react monitor Monitor by GC-MS react->monitor filter Filter to recover catalyst monitor->filter wash Wash with NaHCO3 & Brine filter->wash dry Dry over Na2SO4 wash->dry evap Evaporate solvent dry->evap purify Vacuum Distillation evap->purify char Characterize Product (GC-MS, NMR, FTIR) purify->char

Caption: General workflow for lipase-catalyzed synthesis.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that utilizes microwave energy to heat reactions.[22] Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the entire volume of the reaction mixture simultaneously and efficiently. This often leads to dramatic reductions in reaction times, increased product yields, and improved purity.[10][23]

Rationale for MAOS in Esterification

For the synthesis of this compound, MAOS can be performed under solvent-free conditions, further enhancing its green credentials.[9] The reaction of salicylic acid and 2-methyl-1-butanol, both polar molecules, allows for efficient absorption of microwave energy, leading to rapid heating. A small amount of a solid acid catalyst is typically required.

Experimental Protocol: Solvent-Free Microwave Synthesis

This protocol details a rapid, solvent-free synthesis using a Brønsted acidic ionic liquid as a recyclable catalyst.[24]

Materials:

  • Salicylic Acid

  • 2-Methyl-1-butanol

  • Brønsted acidic ionic liquid (e.g., [HSO3-pmim]HSO4) or a solid acid like sulfated zirconia.[24]

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

Equipment:

  • Dedicated microwave reactor with stirrer and temperature control

  • Round-bottom flask

  • Standard work-up glassware

Procedure:

  • Reactant Charging: In a microwave process vial, combine salicylic acid (1.0 eq), 2-methyl-1-butanol (3.0 eq), and the acidic catalyst (5 mol%).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Wash with saturated sodium bicarbonate solution to neutralize the catalyst and remove unreacted acid, followed by a wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Catalyst Recycling: The ionic liquid catalyst can often be recovered from the aqueous washings, dried, and reused.[24]

Logical Diagram for MAOS Process

G cluster_mw Microwave Reactor cluster_purification Purification Cascade start Inputs: - Salicylic Acid - 2-Methyl-1-butanol - Acid Catalyst mw_react Irradiate at 120°C (15-30 min) start->mw_react workup Aqueous Work-up (NaHCO3 wash) mw_react->workup extract Solvent Extraction workup->extract purify Chromatography extract->purify output Product: 2-Methylbutyl Salicylate purify->output

Caption: Logical flow of the microwave-assisted synthesis.

Comparative Analysis of Green Synthesis Methods

To aid in the selection of the most appropriate synthesis strategy, the following table summarizes the key performance metrics for the discussed green methods compared to the traditional approach.

ParameterTraditional (H₂SO₄)Enzymatic (CALB)Microwave-Assisted (MAOS)
Catalyst Sulfuric AcidImmobilized LipaseSolid Acid / Ionic Liquid
Solvent Often Toluene/HexaneSolvent-freeSolvent-free
Temperature >100 °C (Reflux)[8]50–70 °C100–140 °C[24]
Reaction Time 5–8 hours[8]24–48 hours10–40 minutes[23]
Yield ~70-85%>90%[11]~90-95%[24]
Catalyst Reusability NoYes (multiple cycles)Yes (fair reusability)[24]
Waste Profile High (acidic waste)Low (biodegradable)Low
Energy Consumption HighLowLow (due to short time)

Conclusion and Future Outlook

Green synthesis approaches offer compelling advantages over traditional methods for producing this compound. Enzymatic synthesis using immobilized CALB stands out for its high selectivity, mild reaction conditions, and excellent product yields, making it an ideal choice for producing high-purity fragrance ingredients.[25][26] While the reaction times are longer, the process is energy-efficient and generates minimal waste.

Microwave-assisted synthesis provides a remarkably rapid and efficient alternative, drastically reducing reaction times from hours to minutes.[23] This method is particularly suitable for high-throughput synthesis and process intensification.

The future of fragrance synthesis lies in the integration of these green technologies.[1] Further research should focus on developing even more robust and cost-effective immobilized enzymes, exploring flow chemistry applications for continuous production, and utilizing bio-based starting materials to create a fully sustainable manufacturing lifecycle for valuable molecules like this compound.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Methylbutyl Salicylate: Bridging Theoretical Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of salicylate esters is a foundational process in the development of fragrances, flavorings, and pharmaceutical agents. 2-Methylbutyl salicylate, valued for its unique aromatic profile, is typically synthesized via the Fischer esterification of salicylic acid and 2-methyl-1-butanol. While the stoichiometry of this reaction allows for a straightforward calculation of the theoretical yield, the realities of the laboratory environment invariably result in an experimental yield that deviates from this ideal. This in-depth technical guide provides a comprehensive examination of this synthesis, moving from the core chemical principles and reaction mechanism to a detailed experimental protocol and a rigorous analysis of the factors that create the gap between theoretical and experimental outcomes. By explaining the causality behind experimental choices and potential pitfalls, this document serves as a practical resource for optimizing synthesis, ensuring product purity, and accurately interpreting yield data.

The Theoretical Framework: Fischer Esterification

The synthesis of this compound is a classic example of the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] First described in 1895, this reversible reaction forms the basis for the industrial and laboratory-scale production of countless esters.[1][3]

The overall reaction is defined as:

C₇H₆O₃ (Salicylic Acid) + C₅H₁₂O (2-Methyl-1-butanol) ⇌ C₁₂H₁₆O₃ (this compound) + H₂O (Water)

Reaction Mechanism

Understanding the multi-step, equilibrium-driven mechanism is critical to controlling the reaction's outcome. The process, catalyzed by a strong acid such as concentrated sulfuric acid (H₂SO₄), involves several key stages.[2][4]

  • Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of salicylic acid. This step is crucial as it greatly enhances the electrophilicity of the carbonyl carbon, activating it for attack by the weakly nucleophilic alcohol.[2][5][6]

  • Nucleophilic Attack: The hydroxyl oxygen of 2-methyl-1-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[4][6]

  • Elimination of Water: The newly formed water molecule is eliminated, and the tetrahedral intermediate collapses, reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[4][6]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products Salicylic_Acid Salicylic Acid Protonation 1. Protonation of Carbonyl Oxygen Salicylic_Acid->Protonation Alcohol 2-Methyl-1-butanol Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack Catalyst H⁺ (Catalyst) Catalyst->Protonation Protonation->Attack Activated Electrophile Transfer 3. Proton Transfer Attack->Transfer Tetrahedral Intermediate Elimination 4. Elimination of H₂O Transfer->Elimination Forms Good Leaving Group Deprotonation 5. Deprotonation Elimination->Deprotonation Ester This compound Deprotonation->Ester Water Water Deprotonation->Water Regen_Catalyst H⁺ (Catalyst) Deprotonation->Regen_Catalyst

Caption: The acid-catalyzed mechanism of Fischer esterification.
The Principle of Equilibrium

Fischer esterification is inherently reversible.[6][7] To maximize the yield of the ester, the equilibrium must be shifted toward the products. This is achieved by applying Le Châtelier's principle in one of two primary ways:

  • Using an Excess of a Reactant: The reaction is often performed using a large excess of the alcohol (2-methyl-1-butanol), which also serves as the solvent. This concentration gradient drives the equilibrium forward.[3][6]

  • Removing a Product: Removing water as it is formed prevents the reverse reaction (ester hydrolysis). In a laboratory setting, this can be accomplished with a Dean-Stark apparatus.[1][8]

Experimental Protocol: A Self-Validating Workflow

This section details a robust, field-proven protocol for the synthesis of this compound. The causality behind each step, particularly in the work-up phase, is explained to ensure a high degree of purity in the final product.

Materials, Reagents, and Safety

Successful synthesis demands pure reagents and strict adherence to safety protocols.

ReagentFormulaMolar Mass ( g/mol )Key Hazards
Salicylic Acid C₇H₆O₃138.12Harmful if swallowed, causes serious eye damage.[9][10][11]
2-Methyl-1-butanol C₅H₁₂O88.15Flammable liquid and vapor, may cause respiratory irritation.
Sulfuric Acid (conc.) H₂SO₄98.08Causes severe skin burns and eye damage, highly corrosive.
Sodium Bicarbonate NaHCO₃84.01Generally low hazard, but dust can cause irritation.
Anhydrous Sodium Sulfate Na₂SO₄142.04Hygroscopic, low hazard.
Ethyl Acetate C₄H₈O₂88.11Highly flammable liquid and vapor, causes serious eye irritation.

All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All procedures involving volatile chemicals or strong acids must be conducted within a certified chemical fume hood.

Step-by-Step Synthesis and Purification

Experimental_Workflow cluster_reaction A. Reaction cluster_workup B. Work-up & Isolation cluster_purification C. Purification & Analysis Combine 1. Combine Reactants (Salicylic Acid, 2-Methyl-1-butanol) Catalyze 2. Add H₂SO₄ Catalyst Combine->Catalyze Reflux 3. Heat under Reflux (e.g., 75-90 min) Catalyze->Reflux Cool 4. Cool Reaction Mixture Reflux->Cool Extract 5. Transfer to Separatory Funnel Add Ethyl Acetate & Water Cool->Extract Neutralize 6. Wash with NaHCO₃ (aq) (Removes acidic impurities) Extract->Neutralize Separate Layers Wash 7. Wash with Brine (Removes residual water) Neutralize->Wash Separate Layers Dry 8. Dry Organic Layer (Anhydrous Na₂SO₄) Wash->Dry Separate Layers Filter 9. Filter drying agent Dry->Filter Evaporate 10. Remove Solvent (Rotary Evaporation) Filter->Evaporate Weigh 11. Weigh Purified Product (Experimental Yield) Evaporate->Weigh

Caption: Experimental workflow for the synthesis of this compound.
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 6.9 g (0.05 mol) of salicylic acid and 25 mL (approx. 21.8 g, 0.247 mol) of 2-methyl-1-butanol.

  • Catalysis: While stirring, carefully add 2.0 mL of concentrated sulfuric acid dropwise to the mixture in a fume hood. The addition is exothermic and should be done slowly.

  • Reflux: Equip the flask with a condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 75 minutes to allow the reaction to approach equilibrium.[5][12]

  • Cooling and Extraction: Allow the mixture to cool to room temperature. Transfer the contents to a 250 mL separatory funnel. Use 50 mL of ethyl acetate to rinse the flask and add this to the funnel. Add 50 mL of deionized water to the funnel, stopper it, and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Neutralization: Drain the lower aqueous layer. Wash the remaining organic layer with 50 mL of a 5% sodium bicarbonate solution.[5][13] Causality: This step is critical for removing both the unreacted salicylic acid (which is deprotonated to the water-soluble sodium salicylate) and the sulfuric acid catalyst. The formation of CO₂ gas will cause pressure buildup, requiring careful and frequent venting.[13] Repeat this wash until no more gas evolves.

  • Final Wash: Wash the organic layer with 50 mL of saturated sodium chloride solution (brine). Causality: This wash helps to remove the bulk of the dissolved water from the organic layer before the final drying step, improving the efficiency of the drying agent.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask until the liquid is clear and the drying agent no longer clumps together.[5]

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and excess 2-methyl-1-butanol, yielding the final product, this compound, as an oil.

Quantitative Analysis: Theoretical vs. Experimental Yield

The ultimate measure of a reaction's efficiency is its percent yield, a comparison of the amount of product actually obtained against the maximum amount theoretically possible.

Calculating the Theoretical Yield

The theoretical yield is the maximum mass of product that can be formed from the given amounts of reactants, dictated by the limiting reagent.[14][15]

  • Determine Moles of Reactants:

    • Moles of Salicylic Acid = 6.9 g / 138.12 g/mol = 0.050 mol

    • Moles of 2-Methyl-1-butanol = 21.8 g / 88.15 g/mol = 0.247 mol

  • Identify the Limiting Reagent: The balanced equation shows a 1:1 stoichiometric ratio between salicylic acid and 2-methyl-1-butanol. Since there are fewer moles of salicylic acid (0.050 mol) compared to 2-methyl-1-butanol (0.247 mol), salicylic acid is the limiting reagent .

  • Calculate Theoretical Moles of Product: Based on the 1:1 stoichiometry, 0.050 moles of salicylic acid can produce a maximum of 0.050 moles of this compound.

  • Convert Moles to Grams: The molecular weight of this compound (C₁₂H₁₆O₃) is 208.25 g/mol .[16][17]

    • Theoretical Yield = 0.050 mol * 208.25 g/mol = 10.41 g

Determining Experimental and Percent Yield
  • Measure Experimental Yield: After purification and drying, weigh the isolated this compound. Let's assume the final mass obtained is 8.12 g . This is the experimental (or actual) yield.

  • Calculate Percent Yield: The percent yield quantifies the efficiency of the reaction.[18][19]

    • Percent Yield = (Experimental Yield / Theoretical Yield) * 100%

    • Percent Yield = (8.12 g / 10.41 g) * 100% = 78.0%

ParameterSalicylic Acid2-Methyl-1-butanolThis compound
Initial Mass (g) 6.9021.8-
Molar Mass ( g/mol ) 138.1288.15208.25
Initial Moles 0.0500.247-
Role Limiting ReagentExcess ReagentProduct
Theoretical Yield (g) --10.41
Experimental Yield (g) --8.12
Percent Yield (%) --78.0%

Discussion: Reconciling the Discrepancy

A percent yield of less than 100% is expected in nearly all organic syntheses.[14] Understanding the sources of product loss is essential for process optimization and troubleshooting.

  • Incomplete Reaction: As an equilibrium process, the reaction may not proceed to 100% completion even after the reflux period. Some starting materials will inevitably remain unreacted.[3]

  • Side Reactions: Although Fischer esterification is generally clean, the acidic and heated conditions can promote minor side reactions. The most probable is the acid-catalyzed dehydration of 2-methyl-1-butanol to form various alkenes. Another, less common, possibility is the self-esterification of salicylic acid to form salsalate.[20]

  • Physical Losses During Work-up: This is often the most significant source of yield reduction.

    • Transfers: Small amounts of material are lost on the surfaces of glassware during each transfer step.

    • Extractions: During the liquid-liquid extractions, the separation of layers is never perfect. A small amount of the organic layer may be lost with the aqueous layer. Furthermore, the ester product has some finite, albeit low, solubility in the aqueous wash solutions, leading to further loss.

  • Purification Inefficiencies: The final purification step, removing the solvent via rotary evaporation, must be done carefully. If the product has a relatively high vapor pressure, some of it can be lost along with the solvent, especially if the vacuum is too high or the temperature is excessive. The experimental yield may also be artificially high if it contains residual solvent or unreacted starting materials, underscoring the importance of proper characterization.[14][21]

Conclusion

The synthesis of this compound via Fischer esterification provides a valuable case study in the practical application of organic chemistry principles. While the theoretical yield offers a stoichiometric benchmark, the experimental yield is a true measure of the process's efficiency, reflecting the interplay of reaction equilibrium, potential side reactions, and the physical realities of laboratory work-up and purification. For the research and development scientist, a thorough understanding of the factors that create the gap between these two values is not merely an academic exercise; it is a prerequisite for developing scalable, efficient, and reproducible synthetic protocols.

References

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-Methylbutyl Salicylate for research and development applications. This compound, an ester valued for its characteristic aroma, finds use in the fragrance and flavor industries.[1][2] The primary synthesis route detailed is the Fischer-Speier esterification of salicylic acid with 2-methylbutanol, a robust and scalable method. This guide offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental protocol, methodologies for purification and characterization, and critical safety precautions. The structure of this note is designed to provide both the practical steps for synthesis and the scientific rationale behind them, ensuring a successful and reproducible outcome for researchers, chemists, and drug development professionals.

Introduction and Reaction Principle

This compound (C₁₂H₁₆O₃) is an organic ester formed through the condensation of salicylic acid and 2-methylbutanol.[1] Due to its dual functional groups—a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH)—salicylic acid can undergo esterification at the carboxyl group when reacted with an alcohol in the presence of a strong acid catalyst.[3]

The synthesis is achieved via the Fischer esterification , a classic acid-catalyzed esterification reaction. The mechanism is a reversible process, and therefore, specific conditions are employed to drive the chemical equilibrium toward the formation of the desired ester product.[4][5]

The core mechanism involves three key stages:

  • Protonation of the Carbonyl: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of salicylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][6]

  • Nucleophilic Attack: The hydroxyl group of 2-methylbutanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer and Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of a water molecule, followed by deprotonation, regenerates the catalyst and yields the final product, this compound.[6]

To ensure a high yield, the reaction equilibrium is shifted to the right by using an excess of one of the reactants (typically the less expensive one, 2-methylbutanol) and by the dehydrating action of the concentrated sulfuric acid catalyst.[5]

Workflow cluster_reaction I. Reaction cluster_workup II. Work-up & Isolation cluster_purification III. Purification A 1. Combine Salicylic Acid & 2-Methylbutanol in RBF B 2. Cool in Ice Bath A->B C 3. Add conc. H₂SO₄ Dropwise B->C D 4. Reflux for 2-3 hours C->D E 5. Cool to Room Temp D->E F 6. Transfer to Separatory Funnel with Diethyl Ether E->F G 7. Wash with H₂O F->G H 8. Neutralize with 5% NaHCO₃ G->H I 9. Dry Organic Layer (Anhydrous Na₂SO₄) H->I J 10. Remove Solvents via Rotary Evaporation I->J K 11. Purify by Vacuum Distillation J->K L 12. Characterize Pure Product K->L

References

Application Note & Protocol: A Detailed Guide to the Fischer Esterification of Salicylic Acid with a Secondary Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The Fischer-Speier esterification remains a cornerstone of organic synthesis, valued for its directness in converting carboxylic acids and alcohols into esters.[1] This application note provides a comprehensive, step-by-step guide for the synthesis of an ester from salicylic acid and a secondary alcohol, specifically isopropyl salicylate from salicylic acid and isopropanol. We delve into the mechanistic nuances, experimental best practices, and the inherent challenges associated with using sterically hindered secondary alcohols.[2][3] This document is designed to equip researchers with the theoretical understanding and practical protocols necessary for the successful synthesis, purification, and characterization of isopropyl salicylate, a compound with applications as a bactericide and in various chemical syntheses.[4]

Introduction: The Fischer Esterification in Modern Synthesis

Developed in 1895 by Emil Fischer and Arthur Speier, the Fischer esterification is a classic acid-catalyzed condensation reaction.[1] It involves the reaction of a carboxylic acid with an alcohol to produce an ester and water.[5] The reaction is reversible, meaning that an equilibrium is established between the reactants and products.[2][6] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[7][8]

The reaction of salicylic acid is particularly interesting as it possesses two functional groups that can undergo esterification: a carboxylic acid group and a phenolic hydroxyl group.[9] In this protocol, we will focus on the esterification of the carboxylic acid group with a secondary alcohol, isopropanol. The use of a secondary alcohol introduces steric hindrance, which can slow down the reaction rate compared to primary alcohols.[2][3] Therefore, careful control of reaction conditions is crucial for a successful synthesis.

The Reaction Mechanism: An Acid-Catalyzed Pathway

The Fischer esterification proceeds through a series of proton transfer and nucleophilic attack steps.[7] The mechanism can be summarized as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][10]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[11]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[7]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1]

Fischer_Esterification_Mechanism Salicylic_Acid Salicylic Acid Protonated_SA Protonated Salicylic Acid Salicylic_Acid->Protonated_SA + H+ Protonated_SA->Salicylic_Acid - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate + Isopropanol Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Intermediate (Water Leaving) Proton_Transfer->Water_Leaving - H2O Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Isopropyl_Salicylate Isopropyl Salicylate Protonated_Ester->Isopropyl_Salicylate - H+ Isopropanol Isopropanol H_plus H+ H_plus_2 H+ Water H2O

Caption: The acid-catalyzed mechanism of Fischer esterification.

Experimental Protocol: Synthesis of Isopropyl Salicylate

This protocol details the synthesis of isopropyl salicylate from salicylic acid and isopropanol using sulfuric acid as a catalyst.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Salicylic Acid138.1213.81 g0.1
Isopropanol60.10150 mL~2.5Used in excess as the solvent.
Sulfuric Acid (conc.)98.083 mL~0.055Catalyst. Handle with extreme care.[12]
Sodium Bicarbonate84.01As needed-For neutralization.
Anhydrous Sodium Sulfate142.04As needed-Drying agent.
Dichloromethane84.93As needed-For extraction.
Deionized Water18.02As needed-
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Step-by-Step Procedure

Experimental_Workflow Start Start: Combine Reactants Reflux Reflux Reaction Mixture Start->Reflux Add H2SO4 Cooling Cool to Room Temperature Reflux->Cooling Neutralization Neutralization with NaHCO3 Cooling->Neutralization Extraction Extraction with Dichloromethane Neutralization->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry with Anhydrous Na2SO4 Washing->Drying Solvent_Removal Solvent Removal (Rotovap) Drying->Solvent_Removal Purification Purification (Distillation) Solvent_Removal->Purification Characterization Product Characterization Purification->Characterization

Caption: The experimental workflow for isopropyl salicylate synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.81 g (0.1 mol) of salicylic acid in 150 mL of isopropanol.

  • Catalyst Addition: While stirring, carefully and slowly add 3 mL of concentrated sulfuric acid to the solution. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 8 hours.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Cooling and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing 150 mL of deionized water. Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate portion-wise until the effervescence ceases and the pH is approximately 7.[13][14]

  • Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous phase with two 50 mL portions of dichloromethane.[13] Combine the organic layers.

  • Washing: Wash the combined organic extracts with 50 mL of deionized water, followed by 50 mL of saturated sodium chloride solution (brine).[15]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask and remove the dichloromethane using a rotary evaporator.

  • Purification: The crude isopropyl salicylate can be purified by distillation under reduced pressure.[13] Isopropyl salicylate is a clear, colorless to very slightly yellow liquid.[4][16]

Safety Precautions
  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[12][17] Work in a well-ventilated fume hood. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12]

  • Salicylic Acid: May cause skin and eye irritation.[18] Avoid inhalation of dust.

  • Isopropanol and Dichloromethane: These are flammable and volatile organic solvents. Handle them in a fume hood away from ignition sources.

Characterization and Data Analysis

The identity and purity of the synthesized isopropyl salicylate can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of isopropyl salicylate should exhibit characteristic absorption bands:

  • A broad peak around 3200 cm⁻¹ corresponding to the phenolic -OH group.

  • A strong absorption around 1700 cm⁻¹ due to the C=O stretch of the ester.

  • C-O stretching bands in the 1300-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The phenolic proton will appear as a singlet at a downfield chemical shift.[19]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group.[20]

Troubleshooting and Optimization

ProblemPossible CauseSolution
Low Yield Incomplete reaction due to equilibrium.[21]- Increase the reflux time. - Use a Dean-Stark apparatus to remove water azeotropically.[7][14] - Increase the excess of isopropanol.
Steric hindrance from the secondary alcohol.[3]- Consider using a more potent acid catalyst, such as p-toluenesulfonic acid (p-TsOH).
Side Reactions Dehydration of isopropanol to propene.[22]- Maintain a controlled reflux temperature.
Product is not pure Incomplete removal of starting materials or catalyst.- Ensure thorough neutralization and washing during the workup. - Optimize the distillation conditions.

Conclusion

This application note provides a detailed and robust protocol for the Fischer esterification of salicylic acid with a secondary alcohol, isopropanol. By understanding the underlying mechanism and adhering to the outlined experimental procedures, researchers can successfully synthesize, purify, and characterize isopropyl salicylate. The discussion on the challenges posed by steric hindrance and the strategies to overcome them offers valuable insights for optimizing this classic yet highly relevant organic transformation.

References

Application Note: High-Purity Isolation of 2-Methylbutyl Salicylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of crude 2-Methylbutyl salicylate using automated flash column chromatography. The methodology is designed for researchers, chemists, and process development professionals requiring high-purity isolates of this key fragrance and flavoring ester. We will explore the fundamental principles of the separation, detail a robust step-by-step protocol from method development to final product isolation, and provide expert insights into optimizing separation efficiency. The causality behind experimental choices, such as stationary phase selection and mobile phase gradient design, is elucidated to empower users to adapt this method to similar salicylate esters.

Introduction: The Rationale for Purification

This compound is an aromatic ester valued for its characteristic sweet, floral, and slightly minty aroma, finding application in perfumery and as a flavoring agent.[1] The synthesis of this ester, typically through Fischer esterification of salicylic acid with 2-methylbutanol, often results in a crude mixture containing unreacted starting materials and synthetic byproducts.[2] The primary impurities include residual salicylic acid, 2-methylbutanol, and potentially side-products from the synthesis of salicylic acid itself, such as 4-hydroxybenzoic acid or dimethyl 4-hydroxyisophthalate.[3][4]

The presence of these impurities can drastically alter the organoleptic profile and compromise the quality and safety of the final product. For instance, the phenolic and acidic nature of salicylic acid can impart undesirable notes and pose stability issues. Therefore, a robust purification strategy is paramount. Column chromatography, particularly on a silica gel stationary phase, is the method of choice for this separation. It leverages the polarity differences between the moderately polar target ester and the more polar impurities, allowing for efficient and scalable isolation.[5]

Principle of Separation: Exploiting Polarity Differentials

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is a highly porous solid with a surface covered in silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds with polar molecules.

  • Analyte Interaction: Compounds in the crude mixture are introduced to the column and will compete for adsorption sites on the silica gel versus solvation in the mobile phase.

    • High-Polarity Impurities (e.g., Salicylic Acid): Possessing both a carboxylic acid and a phenolic hydroxyl group, salicylic acid is highly polar. It will adsorb strongly to the silica gel surface via hydrogen bonding and will require a more polar mobile phase to be eluted.

    • Target Compound (this compound): As an ester, this compound is moderately polar. It will interact with the silica gel but less strongly than salicylic acid.

    • Low-Polarity Impurities: Any non-polar byproducts will have minimal interaction with the stationary phase and will be eluted quickly with a non-polar mobile phase.

By starting with a low-polarity mobile phase and gradually increasing its polarity (a gradient elution), we can selectively desorb and elute the compounds in order of increasing polarity.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column separation, it is crucial to develop and optimize the mobile phase system using Thin-Layer Chromatography (TLC). TLC provides a rapid and inexpensive preview of the separation achievable on a silica gel column.

Objective: To identify a solvent system that provides good separation between this compound and its major impurities, ideally achieving a Retention Factor (Rƒ) of 0.3-0.4 for the target compound. This Rƒ range typically translates to optimal elution behavior in column chromatography.

Protocol for TLC Method Development:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). If available, prepare separate solutions of pure salicylic acid and this compound standards.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and standards onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a test solvent system. Start with a low-polarity mixture, such as 5% ethyl acetate in hexanes (v/v).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Salicylic acid and its ester are UV active.

  • Optimize:

    • If the Rƒ of the target spot is too high (>0.5), decrease the mobile phase polarity (e.g., reduce the percentage of ethyl acetate).

    • If all spots remain at the baseline (Rƒ ≈ 0), increase the mobile phase polarity (e.g., increase the percentage of ethyl acetate to 10%, 15%, etc.).

  • Confirm Separation: The ideal system will show a distinct separation between the spot for this compound and the more polar spot for salicylic acid (which will have a lower Rƒ).

Detailed Protocol: Automated Flash Column Chromatography

This protocol is designed for an automated flash chromatography system but can be adapted for manual column setups.

Materials and Equipment
CategoryItem
Chemicals Crude this compound, Silica Gel (flash grade, 40-63 µm), n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Diatomaceous Earth (Celite®)
Equipment Automated flash chromatography system with UV detector, Pre-packed or empty flash column cartridges, Rotary evaporator, Fraction collector or collection racks, Glassware (beakers, flasks, etc.)
Consumables TLC plates (silica gel 60 F₂₅₄), Glass capillary tubes, Test tubes for fraction collection
Safety Gear Safety glasses, Lab coat, Nitrile gloves. All solvent manipulations must be performed in a certified chemical fume hood.

Safety Precautions:

  • This compound: May cause skin and eye irritation. Harmful if swallowed.[1]

  • Silica Gel: Inhalation of silica dust can cause respiratory irritation. Handle in a well-ventilated area or fume hood.[6]

  • Solvents: Hexane and ethyl acetate are flammable and volatile. Avoid ignition sources and ensure proper ventilation.

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude 2-Methylbutyl Salicylate tlc TLC Method Development crude->tlc dry_load Dry Loading Prep: Adsorb crude onto silica/celite crude->dry_load run_grad Run Gradient Elution (0-30% Solvent B) tlc->run_grad informs gradient load_sample Load Sample Cartridge dry_load->load_sample pack_col Equilibrate Column (Solvent A) pack_col->load_sample load_sample->run_grad collect Collect Fractions run_grad->collect analyze_frac Analyze Fractions by TLC collect->analyze_frac combine Combine Pure Fractions analyze_frac->combine evap Solvent Removal (Rotary Evaporator) combine->evap pure_prod Pure 2-Methylbutyl Salicylate evap->pure_prod

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Sample Preparation (Dry Loading) Dry loading is superior to liquid injection for this application as it prevents solvent effects from degrading the separation and often results in sharper bands.

  • Weigh the crude this compound.

  • In a round-bottom flask, dissolve the crude material in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane or ethyl acetate).

  • Add silica gel or diatomaceous earth (approximately 2-3 times the mass of the crude product) to the flask.

  • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. This is your sample for loading.

Step 2: Column and Method Setup

  • Solvents: Prepare the mobile phases.

    • Solvent A: n-Hexane

    • Solvent B: Ethyl Acetate

  • Column Selection: Choose a silica column with a capacity appropriate for the mass of your crude sample (a good rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude product mass).

  • Method Programming: Set up the gradient on the flash system. A typical gradient based on TLC results might be:

Step% Solvent B (Ethyl Acetate)Column Volumes (CV)Purpose
10%2Equilibrate column and elute very non-polar impurities.
20% → 15%10Gradually increase polarity to elute the target product.
315% → 30%5Increase polarity further to elute more polar byproducts.
4100%3Column wash to remove strongly bound impurities like salicylic acid.
  • Detection: Set the UV detector to a wavelength where the salicylate ester absorbs, typically around 230 nm and 304 nm.[7][8]

Step 3: Elution and Fraction Collection

  • Equilibrate the column with Solvent A.

  • Load the dry sample cartridge onto the system.

  • Begin the run. The system will automatically execute the gradient and collect fractions based on the UV chromatogram.

  • The expected elution order is:

    • Non-polar impurities (eluting first, near the solvent front).

    • This compound (eluting as the main peak).

    • Salicylic Acid and other polar impurities (eluting last or during the high-polarity wash).

Step 4: Post-Run Analysis and Product Isolation

  • TLC Analysis: Spot every few collected fractions on a TLC plate to identify which contain the pure product. Use the same solvent system developed earlier.

  • Combine and Evaporate: Pool the fractions that contain only the pure this compound.

  • Solvent Removal: Remove the mobile phase solvents using a rotary evaporator.

  • Final Product: The remaining oil is the purified this compound. Determine the final mass to calculate the yield and confirm purity using analytical techniques such as GC-MS or NMR.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Poor Separation / Overlap Inappropriate mobile phase gradient. Column overloading.Re-optimize the gradient using TLC. A shallower gradient around the elution point of the target compound can improve resolution. Reduce the amount of crude material loaded.
Product Elutes Too Quickly Mobile phase is too polar.Decrease the initial and final percentage of the more polar solvent (Ethyl Acetate) in your gradient.
Product Does Not Elute Mobile phase is not polar enough.Increase the final percentage of Ethyl Acetate in the gradient. Ensure the column wash step is sufficiently polar to strip all compounds.
Peak Tailing Sample is too concentrated during loading. Interaction with acidic silanols.Ensure the sample is fully dried onto the silica for dry loading. Adding a very small amount of a modifier like acetic acid to the mobile phase can sometimes improve peak shape for acidic compounds.[9]

Safety and Waste Management

All operations should be conducted in compliance with institutional and local safety regulations.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

  • Ventilation: Use a chemical fume hood for all solvent handling and column packing/unpacking procedures.

  • Waste Disposal: Contaminated silica gel is considered hazardous waste.[6][10] It must be collected in a designated, sealed, and clearly labeled container.[11] Do not dispose of it in regular trash.[12][13] Liquid chemical waste (solvents and collected fractions not containing product) must be collected in appropriate, labeled hazardous waste containers for disposal by environmental health and safety personnel.

References

Application Note: Interpreting the Mass Spectrum and Fragmentation Pattern of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the interpretation of the mass spectrum of 2-methylbutyl salicylate. As a significant compound in various industries, understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and characterization. This note details the primary fragmentation pathways, including McLafferty rearrangement and alpha-cleavage, supported by a step-by-step protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to provide researchers, scientists, and drug development professionals with the expertise to confidently analyze and interpret the mass spectral data of this compound and structurally related compounds.

Introduction

This compound (C₁₂H₁₆O₃, Molar Mass: 208.25 g/mol ) is an aromatic ester widely used as a fragrance and flavoring agent.[1][2] Its structural elucidation is a common requirement in quality control, metabolic studies, and formulation development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose.[3][4] The electron ionization (EI) mass spectrum of an organic molecule provides a unique fragmentation pattern, which acts as a "fingerprint" for its identification. Interpreting this pattern requires a foundational understanding of the fragmentation rules and rearrangements that molecules undergo upon ionization.

This application note will focus on the characteristic fragmentation of this compound, providing a logical framework for its spectral interpretation. We will explore the key fragmentation mechanisms, including the highly predictable McLafferty rearrangement and various alpha-cleavages, which are typical for esters.[5][6][7]

Theoretical Fragmentation Pathways

The fragmentation of this compound in an EI source is governed by the stability of the resulting radical cations and neutral losses. The presence of a carbonyl group, an aromatic ring, and an alkyl chain with a γ-hydrogen makes it susceptible to several key fragmentation reactions.

2.1. Molecular Ion (M⁺˙)

Upon electron impact, a molecule of this compound will lose an electron to form the molecular ion (M⁺˙) at an m/z corresponding to its molecular weight. For this compound, the molecular ion peak is expected at m/z 208 . Aromatic compounds generally exhibit a prominent molecular ion peak due to the stability conferred by the aromatic ring.[7]

2.2. McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible γ-hydrogen on an alkyl chain.[8][9][10] This rearrangement proceeds through a six-membered transition state, leading to the cleavage of the α,β-bond and the transfer of the γ-hydrogen to the carbonyl oxygen.[9][10]

In this compound, the γ-hydrogen is present on the methyl group of the 2-methylbutyl chain. The rearrangement results in the elimination of a neutral alkene (2-butene, C₄H₈, 56 Da) and the formation of a resonance-stabilized radical cation of salicylic acid at m/z 138 . This ion is often a significant peak in the spectrum.

2.3. Alpha-Cleavage

Alpha-cleavage involves the breaking of a bond adjacent to a functional group. In esters, there are two primary sites for alpha-cleavage:

  • Cleavage of the Alkoxy Group: Cleavage of the C-O bond of the ester linkage results in the formation of a stable acylium ion. For this compound, this would lead to the formation of the salicoyl cation at m/z 121 . This is a common fragmentation pathway for esters.[5][11]

  • Cleavage of the Alkyl Chain: The 2-methylbutyl group can also undergo fragmentation. Loss of the entire 2-methylbutyl radical (C₅H₁₁) would also result in the salicoyl cation at m/z 121 .

2.4. Other Significant Fragmentations

  • Loss of the Alkyl Group: Cleavage of the bond between the ester oxygen and the 2-methylbutyl group can lead to the formation of a 2-methylbutyl cation (C₅H₁₁⁺) at m/z 71 .

  • Formation of the Tropylium Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 , although in salicylates, fragments related to the salicylic acid moiety are often more prominent.

  • Fragments from the Salicylic Acid Moiety: The ion at m/z 121 can further lose carbon monoxide (CO) to form an ion at m/z 93 . Subsequent loss of another CO molecule can lead to a fragment at m/z 65 .

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system with an EI source.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

3.2. Instrumentation

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

3.3. GC-MS Parameters

Parameter Value
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Range m/z 40-400
Scan Rate 2 scans/sec

Data Interpretation and Visualization

The resulting mass spectrum should be analyzed for the presence of the key ions discussed in Section 2. The relative abundance of these ions will provide confirmation of the structure of this compound.

4.1. Expected Mass Spectrum Data

The mass spectrum of this compound is expected to show a characteristic pattern of peaks. Based on available spectral data and fragmentation theory, the following key ions are anticipated.[1][12]

m/z Proposed Fragment Ion Formation Mechanism Relative Abundance
208[C₁₂H₁₆O₃]⁺˙ (Molecular Ion)Electron IonizationLow to Moderate
138[C₇H₆O₃]⁺˙McLafferty Rearrangement (Loss of C₄H₈)High
121[C₇H₅O₂]⁺Alpha-cleavage (Loss of OC₅H₁₁)High
120[C₇H₄O₂]⁺˙Loss of H from m/z 121 or other pathwayBase Peak
93[C₆H₅O]⁺Loss of CO from m/z 121Moderate
71[C₅H₁₁]⁺2-methylbutyl cationModerate
65[C₅H₅]⁺Loss of CO from m/z 93Moderate
43[C₃H₇]⁺Isopropyl cation from alkyl chainModerate

4.2. Fragmentation Pathway Diagram

The following diagram, generated using Graphviz, illustrates the primary fragmentation pathways of this compound.

Fragmentation_Pathway M This compound (m/z 208) F138 Salicylic Acid Radical Cation (m/z 138) M->F138 McLafferty - C₄H₈ F121 Salicoyl Cation (m/z 121) M->F121 α-cleavage - •OC₅H₁₁ F71 2-Methylbutyl Cation (m/z 71) M->F71 α-cleavage F120 [C₇H₄O₂]⁺˙ (m/z 120) F138->F120 - H₂O F93 [C₆H₅O]⁺ (m/z 93) F121->F93 - CO F65 [C₅H₅]⁺ (m/z 65) F93->F65 - CO

References

Application Note: Complete ¹H and ¹³C NMR Spectral Assignment of 2-Methylbutyl Salicylate for Structural Verification and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Unambiguous Structural Elucidation

2-Methylbutyl salicylate, an ester of salicylic acid, is a key ingredient in fragrances and topical analgesics. Its specific isomeric structure, particularly the chiral center in the 2-methylbutyl group, dictates its sensory and physiological properties. Consequently, unambiguous structural verification is paramount for quality control in its synthesis and formulation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment.[1][2]

This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple peak listing to explain the causal relationships behind the observed chemical shifts and coupling patterns, grounded in fundamental NMR principles. Furthermore, we will present a self-validating workflow that integrates one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, ensuring trustworthy and reproducible assignments for researchers in drug development and chemical analysis.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first analyze the molecular structure to identify all chemically non-equivalent protons and carbons. This compound possesses 12 unique carbon environments and distinct proton environments, each giving rise to a specific signal. The numbering scheme used for assignment is shown below.

// Salicylate Ring C1 [label="C1", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C2", pos="-1.04,0.6!", fontcolor="#202124"]; C3 [label="C3", pos="-1.04,-0.6!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C5", pos="1.04,-0.6!", fontcolor="#202124"]; C6 [label="C6", pos="1.04,0.6!", fontcolor="#202124"];

// Substituents on Salicylate C7 [label="C7", pos="0,2.4!", fontcolor="#202124"]; O_carbonyl [label="O", pos="-0.5,3.0!", fontcolor="#EA4335"]; O_ester [label="O", pos="1.0,2.4!", fontcolor="#EA4335"]; O_hydroxyl [label="O", pos="-2.0,1.2!", fontcolor="#EA4335"]; H_hydroxyl [label="H", pos="-2.8,1.2!", fontcolor="#4285F4"];

// Protons on Salicylate Ring H3 [label="H3", pos="-1.8,-1.0!", fontcolor="#4285F4"]; H4 [label="H4", pos="0,-2.0!", fontcolor="#4285F4"]; H5 [label="H5", pos="1.8,-1.0!", fontcolor="#4285F4"]; H6 [label="H6", pos="1.8,1.0!", fontcolor="#4285F4"];

// 2-Methylbutyl Chain C1_prime [label="C1'", pos="2.2,2.4!", fontcolor="#202124"]; C2_prime [label="C2'", pos="3.2,1.8!", fontcolor="#202124"]; C3_prime [label="C3'", pos="4.4,2.4!", fontcolor="#202124"]; C4_prime [label="C4'", pos="5.6,1.8!", fontcolor="#202124"]; C5_prime [label="C5'", pos="3.2,0.6!", fontcolor="#202124"];

// Protons on 2-Methylbutyl Chain H1_prime [label="H1'a, H1'b", pos="2.2,3.2!", fontcolor="#4285F4"]; H2_prime [label="H2'", pos="3.8,1.4!", fontcolor="#4285F4"]; H3_prime [label="H3'a, H3'b", pos="4.4,3.2!", fontcolor="#4285F4"]; H4_prime [label="H4'", pos="6.4,2.2!", fontcolor="#4285F4"]; H5_prime [label="H5'", pos="3.8,0.2!", fontcolor="#4285F4"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C2 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl; C7 -- O_carbonyl [style=double]; C7 -- O_ester; O_ester -- C1_prime; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6;

C1_prime -- C2_prime; C1_prime -- H1_prime; C2_prime -- C3_prime; C2_prime -- C5_prime; C2_prime -- H2_prime; C3_prime -- C4_prime; C3_prime -- H3_prime; C4_prime -- H4_prime; C5_prime -- H5_prime; } end_dot Caption: Molecular structure of this compound with atom numbering.

Key structural features influencing the NMR spectrum:

  • Aromatic Ring: The electron-donating -OH group and the electron-withdrawing -COOR group create distinct electronic environments for the four aromatic protons and six aromatic carbons.

  • Phenolic Hydroxyl: The proton of the -OH group is acidic and capable of hydrogen bonding, which significantly affects its chemical shift.

  • Ester Linkage: The electronegative oxygen atoms strongly deshield adjacent protons (H1') and carbons (C1', C7).

  • Chiral Center (C2'): The presence of a stereocenter at C2' renders the adjacent methylene protons (H1'a/b and H3'a/b) diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with different couplings.

¹H NMR Spectral Analysis and Assignment

The ¹H NMR spectrum provides information on the chemical environment, count, and connectivity of protons.[2] The assignment is based on chemical shifts (δ), signal integration, and spin-spin coupling multiplicities.

Predicted and Observed ¹H NMR Data

The following table summarizes the detailed assignment for the ¹H NMR spectrum of this compound, typically recorded in CDCl₃.

Signal LabelAssignmentIntegrationChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
AH-OH1H~10.8Singlet (broad)-Strongly deshielded due to intramolecular H-bonding with the carbonyl oxygen; signal is broad and its position can be solvent-dependent.[3]
BH61H~7.8Doublet of Doublets (dd)~7.9, 1.6Ortho-coupled to H5 (large J) and meta-coupled to H4 (small J). Deshielded by the adjacent ester group.
CH41H~7.4Doublet of Triplets (dt) or Multiplet (m)~7.8, 1.6Ortho-coupled to H3 and H5; meta-coupled to H6.
DH31H~6.9Doublet (d)~8.4Ortho-coupled to H4. Shielded by the adjacent -OH group.
EH51H~6.8Triplet (t) or Doublet of Doublets (dd)~7.5Ortho-coupled to H4 and H6.
FH1' (a,b)2H~4.2Multiplet (m)-Diastereotopic protons on carbon adjacent to the ester oxygen, resulting in a downfield shift.[4][5] Each is split by H2', creating a complex pattern.
GH2'1H~1.8Multiplet (m)-Complex splitting due to coupling with H1' (2H), H3' (2H), and H5' (3H).
HH3' (a,b)2H~1.5 & ~1.3Multiplet (m)-Diastereotopic protons, appearing as two separate complex multiplets.[6]
IH5'3H~1.0Doublet (d)~6.6Methyl group split by the single adjacent H2' proton.
JH4'3H~0.9Triplet (t)~7.4Methyl group split by the two adjacent H3' protons.
Causality of Assignments
  • Aromatic Region (6.8-7.8 ppm): The positions of the aromatic protons are governed by the electronic effects of the substituents. The H6 proton is the most deshielded due to its proximity to the electron-withdrawing ester carbonyl. Conversely, protons ortho (H3) and para (H5) to the electron-donating hydroxyl group are shifted upfield.[7]

  • Alkyl Region (0.9-4.2 ppm): The H1' protons are significantly shifted downfield (~4.2 ppm) due to the deshielding effect of the adjacent ester oxygen.[8] The complexity of the signals for H1', H2', and H3' arises from the diastereotopicity caused by the C2' chiral center and the multiple coupling partners for each proton.[6] The terminal methyl groups (H4' and H5') are the most shielded and exhibit clean, predictable triplet and doublet patterns, respectively.

¹³C NMR Spectral Analysis and Assignment

The proton-decoupled ¹³C NMR spectrum reveals one signal for each of the 12 unique carbon atoms in the molecule.[9] The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of its substituents.

Predicted and Observed ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~170.5C7 (C=O)Carbonyl carbon of an ester, highly deshielded.[10][11]
~161.5C2Aromatic carbon bonded to the hydroxyl group, significantly deshielded by oxygen.
~150.0C6Aromatic C-H deshielded by the adjacent ester group.
~136.0C4Aromatic C-H.
~129.5C1Quaternary aromatic carbon bonded to the ester group.
~119.0C5Aromatic C-H.
~117.5C3Aromatic C-H shielded by the ortho -OH group.
~68.0C1'Aliphatic carbon bonded to the ester oxygen, strongly deshielded.[10]
~37.5C2'Aliphatic C-H (methine) carbon.
~26.5C3'Aliphatic C-H₂ (methylene) carbon.
~16.5C5'Methyl carbon.
~11.5C4'Methyl carbon, typically the most shielded carbon in the molecule.
Confirmation with 2D NMR

While 1D spectra provide the initial assignments, 2D NMR experiments are essential for unambiguous confirmation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s).[12][13] For example, it would show a cross-peak between the ¹H signal at ~4.2 ppm (H1') and the ¹³C signal at ~68.0 ppm (C1'), definitively linking them.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons separated by 2 or 3 bonds.[13][14] It is crucial for piecing together the molecular skeleton. Key expected correlations include:

    • From the H1' protons (~4.2 ppm) to the carbonyl carbon C7 (~170.5 ppm).

    • From the H6 proton (~7.8 ppm) to the carbonyl carbon C7 (~170.5 ppm).

    • From the H5' methyl protons (~1.0 ppm) to C2' (~37.5 ppm) and C3' (~26.5 ppm).

Integrated Workflow for Structural Verification

A robust protocol for structural assignment relies on a logical progression through several NMR experiments. This workflow ensures that each assignment is cross-validated.

G

Experimental Protocols

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Materials: High-quality 5 mm NMR tubes, deuterated chloroform (CDCl₃) with 0.03% TMS, this compound sample, glass Pasteur pipette, and a small vial.

  • Procedure: a. Weigh approximately 10-15 mg of this compound for ¹H NMR (or 50-75 mg for a comprehensive suite of ¹³C NMR experiments) into a clean, dry vial.[15][16] b. Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl until the sample is fully dissolved. Preparing the sample in a secondary vial ensures homogeneity and allows for filtering if any particulate matter is present.[16][17] c. Using a Pasteur pipette, transfer the solution into the NMR tube, ensuring a sample height of about 4-5 cm.[15][18] d. Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (NS): 8-16

    • Spectral Width (SW): ~16 ppm

    • Acquisition Time (AQ): ~2.5 s

    • Relaxation Delay (D1): 2.0 s

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans (NS): 1024-2048

    • Spectral Width (SW): ~240 ppm

    • Relaxation Delay (D1): 2.0 s

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3 (edited for phase-sensitive CH/CH₂/CH₃ differentiation)

    • ¹J(C,H) coupling constant set to ~145 Hz.

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Long-range coupling delay optimized for nJ(C,H) of ~8 Hz.

Conclusion

This application note has detailed the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. By systematically analyzing chemical shifts, integration, and coupling patterns in conjunction with a logical workflow of 1D and 2D NMR experiments, a high-confidence structural elucidation can be achieved. The provided protocols offer a robust framework for researchers to perform this analysis for quality control, synthetic verification, and further research in fields utilizing this important chemical compound.

References

Using 2-Methylbutyl Salicylate as a Chemical Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Role of High-Purity Standards in Analytical Integrity

In the landscape of analytical chemistry, particularly within pharmaceutical development and quality control, the accuracy and reliability of quantitative measurements are paramount. The foundation of such reliable measurements lies in the use of well-characterized, high-purity chemical standards. 2-Methylbutyl salicylate (C₁₂H₁₆O₃), an ester of salicylic acid, serves as a critical reference material in the analysis of salicylate-containing formulations, environmental samples, and fragrance compositions.[1][2] Its structural similarity to other active pharmaceutical ingredients (APIs) and fragrance compounds makes it an ideal internal or external standard for chromatographic and spectroscopic methods.[3][4]

This guide provides a comprehensive overview of this compound as a chemical standard. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols but also the underlying scientific principles that govern their application. By explaining the causality behind experimental choices, this document aims to empower scientists to implement and adapt these methods with confidence, ensuring data integrity and methodological robustness.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a chemical standard is essential for its proper handling, storage, and application in analytical methods. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-methylbutyl 2-hydroxybenzoatePubChem[1]
Synonyms Benzoic acid, 2-hydroxy-, 2-methylbutyl esterNIST[5], PubChem[1]
CAS Number 51115-63-0ChemicalBook[6]
Molecular Formula C₁₂H₁₆O₃PubChem[1]
Molecular Weight 208.25 g/mol PubChem[1]
Appearance Colorless to almost colorless clear liquidCymitQuimica[7]
Purity (Typical) ≥98.0% (GC)CymitQuimica[7]
Boiling Point ~306 °C (Predicted)RIFM[4]
Solubility Soluble in alcohol; Insoluble in waterThe Good Scents Company[2]
logP (o/w) ~4.02 - 4.41 (Estimated)SIELC[3], The Good Scents Company[2]

Safety, Handling, and Storage

As a laboratory chemical, adherence to safety protocols is mandatory. This compound has associated hazards that require careful management.

  • Hazard Identification: According to the Globally Harmonized System (GHS), this compound may be harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1] Always consult the latest Safety Data Sheet (SDS) from your supplier for comprehensive hazard information.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.

Application in Gas Chromatography (GC)

Principle: Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[10] The compound's thermal stability and volatility allow it to be vaporized and separated from other components in a mixture based on its partitioning between a gaseous mobile phase and a stationary phase within the GC column. Flame Ionization Detection (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.

Protocol 4.1: Quantitative Analysis of this compound by GC-FID

This protocol describes the use of an external standard calibration method for quantifying this compound.

1. Materials and Reagents:

  • This compound certified reference material (CRM)

  • Solvent: HPLC-grade or GC-grade Hexane or Ethyl Acetate

  • Volumetric flasks (Class A)

  • Micropipettes

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This stock solution should be stored at 2-8°C and protected from light.

  • Working Calibration Standards: Prepare a series of at least five working standards by serial dilution of the stock solution. A typical concentration range could be 5, 25, 50, 100, and 200 µg/mL.

G cluster_prep Standard Preparation Workflow cluster_cal Calibration Standards CRM Weigh CRM Stock Prepare 1000 µg/mL Stock Solution CRM->Stock Dissolve in Volumetric Flask Cal1 5 µg/mL Stock->Cal1 Dilute Cal2 25 µg/mL Stock->Cal2 Dilute Cal3 50 µg/mL Stock->Cal3 Dilute Cal4 100 µg/mL Stock->Cal4 Dilute Cal5 200 µg/mL Stock->Cal5 Dilute

Caption: Workflow for preparing stock and calibration standards.

3. GC-FID Instrumental Parameters:

  • GC System: Agilent 7890 or equivalent with FID.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Split mode, e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

4. System Suitability and Analysis Sequence:

  • Causality: Before analyzing samples, the system's performance must be verified. This is a core principle of a self-validating system.[11]

  • Procedure:

    • Inject the solvent blank to ensure no contamination.

    • Make at least five replicate injections of a mid-range standard (e.g., 50 µg/mL).

    • Calculate the relative standard deviation (%RSD) of the peak area. The acceptance criterion is typically ≤ 2.0%.

    • Check theoretical plates and peak tailing factor to ensure column efficiency and peak shape are acceptable.

  • Analysis:

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the unknown samples.

    • Inject a mid-range standard periodically (e.g., every 10 sample injections) to check for instrument drift.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the unknown samples using the regression equation.

Application in High-Performance Liquid Chromatography (HPLC)

Principle: While GC is suitable, HPLC is also a powerful tool, especially for analyzing this compound in complex matrices or alongside non-volatile compounds.[10] A reversed-phase (RP-HPLC) method using a C18 column is commonly employed for salicylates.[3][12] Separation is achieved based on the compound's hydrophobic interactions with the stationary phase. Detection is typically performed using a UV-Vis or Photodiode Array (PDA) detector.

Protocol 5.1: Isocratic RP-HPLC Method for Purity Assessment

This protocol details a method for determining the purity of a this compound sample.

1. Materials and Reagents:

  • This compound certified reference material (CRM)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase and Standard Solution:

  • Mobile Phase: A common mobile phase for salicylates is a mixture of an organic solvent and an acidified aqueous buffer, for instance, Acetonitrile:Water (70:30 v/v) with 0.1% phosphoric acid.[3][13] The acid is critical for suppressing the ionization of the phenolic hydroxyl group, ensuring good peak shape and consistent retention. The mobile phase must be filtered and degassed before use.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.

3. HPLC-UV Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV/PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by scanning the UV spectrum of the standard; typically around 305 nm for salicylates.[13][14]

G cluster_workflow General Chromatographic Analysis Workflow Prep Sample & Standard Preparation Inject System Suitability & Injection Prep->Inject Sep Chromatographic Separation (Column) Inject->Sep Detect Detection (UV or FID) Sep->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Generalized workflow for chromatographic analysis.

4. System Suitability and Analysis:

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Make at least five replicate injections of the standard solution.

    • Calculate the %RSD for retention time and peak area (typically ≤ 1.0% and ≤ 2.0%, respectively).

    • Verify the tailing factor is between 0.8 and 1.5.

  • Analysis:

    • Inject the prepared sample solution.

    • For purity analysis, identify the main peak corresponding to this compound. All other peaks are considered impurities.

5. Data Analysis for Purity:

  • Calculate the area percent purity using the formula:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • This method assumes that all components have a similar response factor at the chosen wavelength. For more accurate impurity profiling, relative response factors should be determined using standards for each impurity.

Method Validation Principles

Any analytical method employing a chemical standard must be validated to ensure it is fit for its intended purpose.[11][15] When using this compound as a standard, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing no interference from blanks or matrix components at the retention time of this compound.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.[13][16]

  • Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery experiments on a sample matrix, with acceptance criteria typically between 98.0% and 102.0% recovery.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.

    • The %RSD is used to express precision, with acceptance criteria usually being ≤ 2.0%.[16]

References

Application of 2-Methylbutyl Salicylate in the Study of Semiochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Methylbutyl Salicylate in Chemical Ecology

In the intricate world of chemical communication, semiochemicals orchestrate the behavior, interactions, and survival of countless organisms. Among these chemical messengers, salicylates, particularly methyl salicylate (MeSA), are well-documented as pivotal herbivore-induced plant volatiles (HIPVs).[1] Plants release these compounds in response to herbivore damage, creating an olfactory beacon that can repel pests and, more significantly, attract their natural enemies.[2] This phenomenon forms a cornerstone of tritrophic interactions and has profound implications for integrated pest management (IPM) strategies.

This guide focuses on This compound , a structurally related ester of salicylic acid. While research has predominantly centered on methyl salicylate, the principles and methodologies are highly translatable. Due to a current scarcity of direct studies on this compound as a semiochemical, this document provides a comprehensive framework for its investigation, leveraging the robust, field-proven protocols established for analogous compounds. For researchers, scientists, and drug development professionals, this guide offers the necessary tools to explore the semiochemical potential of this compound, from initial electrophysiological screening to behavioral validation and field application.

The core hypothesis is that the structural similarity of this compound to other biologically active salicylates makes it a prime candidate for eliciting olfactory responses in insects. Its larger alkyl group may influence its volatility and binding affinity to olfactory receptors, potentially leading to unique behavioral effects. The protocols outlined herein are designed to rigorously test this hypothesis.

Part 1: Electrophysiological Screening: Does the Insect "Smell" this compound?

The first critical step in evaluating a compound as a semiochemical is to determine if the target insect species can detect it. Electroantennography (EAG) is a powerful technique for this purpose, measuring the summed electrical potential from the entire antenna in response to an odorant.[3] This provides a direct measure of the olfactory sensory neurons' collective response.

Causality Behind the Method

An EAG recording represents the initial step in the insect's olfactory signaling pathway.[1] A positive EAG response indicates that olfactory receptors on the antenna are binding to the this compound molecules and initiating a neural signal. The amplitude of this response is generally dose-dependent and provides a quantitative measure of the antenna's sensitivity. This technique is invaluable for rapidly screening compounds and for determining the optimal concentrations for subsequent behavioral assays.

Protocol 1: Electroantennography (EAG) Assay

Objective: To determine if the antennae of a target insect species produce an electrical response to this compound.

Materials:

  • High-purity this compound

  • Solvent (e.g., paraffin oil or hexane)

  • Insect specimens (healthy adults of the desired sex and age)

  • Saline solution (e.g., Ringer's solution)

  • EAG system (micromanipulators, Ag/AgCl electrodes, amplifier, data acquisition software)

  • Odor delivery system (purified air source, stimulus controller)

  • Filter paper strips and Pasteur pipettes

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Create a stock solution of this compound in the chosen solvent.

    • Prepare a serial dilution series (e.g., 0.1, 1, 10, 100, 1000 µg/µL) to assess dose-response.

    • The solvent alone will serve as the negative control.

  • Antennal Preparation:

    • Anesthetize an insect (e.g., on ice or with CO2).

    • Under a stereomicroscope, carefully excise one antenna at its base.

    • Mount the antenna between two glass capillary electrodes filled with saline solution. The basal end connects to the reference electrode, and the distal tip (sometimes slightly clipped) connects to the recording electrode.

  • EAG Recording:

    • Pass a continuous stream of purified, humidified air over the mounted antenna.

    • Allow the preparation to stabilize for several minutes.

    • Introduce the control (solvent) first by placing a filter paper strip treated with the solvent into a Pasteur pipette and puffing air through it into the main air stream.

    • Present the this compound dilutions in ascending order of concentration.

    • Ensure a sufficient recovery period (e.g., 60 seconds) between stimuli to allow the antennal baseline to stabilize.

    • Record the negative voltage deflection from the baseline; this is the EAG response.

  • Data Analysis:

    • Measure the amplitude (in millivolts, mV) of the response to each stimulus.

    • Subtract the average response to the solvent control from the responses to this compound to normalize the data.

    • Plot the normalized EAG response against the logarithm of the concentration to generate a dose-response curve.

Data Presentation: Expected EAG Responses

The following table illustrates a hypothetical dose-response relationship for an insect species responding to this compound, based on typical data for other salicylates.

Concentration (µg/µL)Log ConcentrationMean EAG Response (mV) (Control Subtracted)Standard Error
0.1-10.2± 0.05
100.5± 0.08
1011.2± 0.15
10022.5± 0.22
100033.8± 0.31

Visualization: EAG Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Odorant Prepare 2-Methylbutyl Salicylate Dilutions Stimulate Deliver Odor Puffs (Control & Test) Odorant->Stimulate Insect Anesthetize Insect & Excise Antenna Mount Mount Antenna on Electrodes Insect->Mount Control Prepare Solvent Control Control->Stimulate Mount->Stimulate Record Record Voltage Deflection Stimulate->Record Measure Measure Response Amplitude (mV) Record->Measure Normalize Normalize Data (Subtract Control) Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot

Caption: Workflow for Electroantennography (EAG).

Part 2: Behavioral Bioassays: Does this compound Influence Insect Behavior?

A positive EAG response confirms detection, but not necessarily a behavioral reaction. Behavioral bioassays are essential to determine if this compound acts as an attractant, repellent, or arrestant.

Causality Behind the Method

Olfactometer assays provide a controlled environment to test an insect's preference.[4] By presenting a choice between treated and untreated air streams, we can quantify the directional movement of the insect in response to the chemical cue. This allows for a direct assessment of attraction or repellency. Field trapping studies then validate these laboratory findings under natural conditions, where environmental factors can influence the chemical's efficacy.[5]

Protocol 2: Y-Tube Olfactometer Bioassay

Objective: To determine if insects exhibit a preference (attraction) or aversion (repellency) to airborne this compound.

Materials:

  • Y-tube olfactometer

  • Purified, humidified air source with flow meters

  • Test insects (e.g., 20-30 individuals per trial)

  • This compound and solvent

  • Filter paper

Step-by-Step Methodology:

  • Setup:

    • Clean the Y-tube thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.

    • Connect the arms of the Y-tube to separate air sources, each flowing at a controlled rate (e.g., 200 mL/min).

    • One air stream will pass over a filter paper treated with a specific dose of this compound (the "treatment" arm).

    • The other air stream will pass over a filter paper treated only with the solvent (the "control" arm).

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance down one of the arms (e.g., past a 5 cm line).

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

    • After every few insects, rotate the Y-tube 180 degrees to control for any positional bias.

    • Replace the filter papers after a set number of trials.

  • Data Analysis:

    • For each replicate, record the number of insects choosing the treatment arm, the control arm, and making no choice.

    • Use a Chi-square (χ²) test or a G-test to determine if the distribution of choices is significantly different from a random (50:50) distribution.

Protocol 3: Field Trapping Study

Objective: To evaluate the effectiveness of this compound as a lure for attracting target insects in a natural or agricultural setting.[6]

Materials:

  • Insect traps (e.g., sticky traps, funnel traps)

  • Slow-release dispensers/lures

  • This compound and a control substance (e.g., the empty dispenser)

  • Field plots

Step-by-Step Methodology:

  • Experimental Design:

    • Select a suitable field site.

    • Use a randomized complete block design with multiple replicates (blocks). Each block will contain at least one trap baited with a this compound lure and one control trap.

    • Ensure sufficient spacing between traps to avoid interference.

  • Trap Deployment:

    • Deploy the baited and control traps at the same height and orientation within each block.

    • The slow-release lure containing this compound is placed in or on the treatment trap.

  • Data Collection:

    • Collect the traps at regular intervals (e.g., weekly).

    • Identify and count the number of target insects (and non-target species) captured in each trap.

  • Data Analysis:

    • For each collection date, calculate the mean number of insects captured per trap for both the treatment and control groups.

    • Use statistical tests such as a t-test or ANOVA to determine if there is a significant difference in capture rates between the baited and control traps.

Data Presentation: Hypothetical Field Trapping Results
Insect GroupMean Captures (±SE) in Control TrapsMean Captures (±SE) in this compound TrapsP-value
Predatory Lady Beetles5.2 ± 1.115.8 ± 2.4< 0.01
Parasitoid Wasps12.5 ± 2.335.1 ± 4.5< 0.001
Pest Aphids110.4 ± 15.6105.9 ± 14.8> 0.05

Visualization: Behavioral Assay Decision Tree

Behavioral_Assay_Tree Start Positive EAG Response (Detection Confirmed) Lab_Assay Laboratory Bioassay: Y-Tube Olfactometer Start->Lab_Assay Field_Assay Field Validation: Trapping Study Lab_Assay->Field_Assay If Significant Attraction or Repellency Observed Conclusion Determine Semiochemical Role: Attractant, Repellent, or Neutral Lab_Assay->Conclusion If No Significant Behavioral Response Field_Assay->Conclusion

Caption: Decision tree for behavioral bioassays.

Conclusion and Future Directions

The methodologies detailed in this guide provide a comprehensive and scientifically rigorous pathway for investigating the potential of this compound as a semiochemical. By systematically progressing from electrophysiological detection to controlled behavioral assays and finally to field validation, researchers can build a robust case for its role in insect communication.

Given the established importance of methyl salicylate in attracting beneficial insects for pest control, the exploration of this compound is a logical and promising avenue of research.[5] Future studies should aim to identify the specific olfactory receptors involved in its detection and explore how its efficacy may vary across different insect species and environmental contexts. Such work will not only expand our fundamental understanding of chemical ecology but may also lead to the development of novel, targeted tools for sustainable agriculture and pest management.

References

Application Notes and Protocols for the Formulation of Topical Preparations Containing 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Salicylates have a long-standing history in therapeutic applications, primarily for their analgesic and anti-inflammatory properties.[1][2] While methyl salicylate is a commonly used topical salicylate, the exploration of other salicylate esters, such as 2-Methylbutyl salicylate, presents opportunities for novel formulation development with potentially different pharmacokinetic profiles and sensory characteristics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of topical preparations containing this compound. It covers pre-formulation considerations, detailed protocols for creating oil-in-water (o/w) creams and hydro-alcoholic gels, and methodologies for physicochemical characterization, in vitro release testing, and stability studies. The focus is on providing a scientifically grounded framework to facilitate the research and development of effective and stable topical delivery systems for this active pharmaceutical ingredient (API).

Pre-formulation Studies: Understanding this compound

A thorough understanding of the physicochemical properties of this compound is paramount for designing a successful topical formulation. These properties dictate the choice of excipients and the manufacturing process.

Physicochemical Properties Summary

PropertyValueSource
Molecular Formula C12H16O3[3][4][5][6]
Molecular Weight 208.25 g/mol [3][4][5]
Appearance Colorless to almost colorless clear liquid[4]
Odor Herbal type[7]
Solubility Soluble in alcohol; Water solubility: 21.89 mg/L (estimated)[7]
LogP (o/w) 4.405 (estimated)[7]
Boiling Point 366.00 °C @ 760.00 mm Hg[7]
Flash Point 109.44 °C[7]

The high LogP value indicates that this compound is a lipophilic compound, suggesting it will be readily soluble in oils and organic solvents but poorly soluble in water. This is a critical factor in formulation design, guiding the selection of an appropriate vehicle to ensure drug solubilization and stability.

Formulation Development Workflow

The following diagram illustrates the general workflow for developing and evaluating a topical formulation containing this compound.

G cluster_0 Formulation Development cluster_1 Characterization & Testing Pre-formulation Studies Pre-formulation Studies Excipient Selection Excipient Selection Pre-formulation Studies->Excipient Selection Formulation Optimization Formulation Optimization Excipient Selection->Formulation Optimization Prototype Formulation Prototype Formulation Formulation Optimization->Prototype Formulation Physicochemical Characterization Physicochemical Characterization Prototype Formulation->Physicochemical Characterization In Vitro Release Testing (IVRT) In Vitro Release Testing (IVRT) Physicochemical Characterization->In Vitro Release Testing (IVRT) Stability Studies Stability Studies In Vitro Release Testing (IVRT)->Stability Studies Final Formulation Final Formulation Stability Studies->Final Formulation

Caption: Workflow for Topical Formulation Development.

Formulation Protocols

Given the lipophilic nature of this compound, two common topical dosage forms are presented: an oil-in-water (o/w) cream and a hydro-alcoholic gel.

Oil-in-Water (O/W) Cream Formulation

An o/w cream is a suitable vehicle for lipophilic APIs, where the drug is dissolved in the internal oil phase.

Table 1: O/W Cream Formulation with this compound (2% w/w)

PhaseIngredientFunction% w/w
Oil Phase This compoundActive Pharmaceutical Ingredient2.0
Cetyl AlcoholThickener, Emollient5.0
Stearic AcidEmollient, Emulsifier8.0
Mineral OilEmollient, Solvent10.0
Polysorbate 80Emulsifier2.0
Aqueous Phase Purified WaterVehicle, Diluent69.8
GlycerinHumectant3.0
Propylene GlycolHumectant, Penetration Enhancer0.0
Preservative PhenoxyethanolPreservative0.2

Protocol for O/W Cream Preparation (Hot Homogenization Method): [8]

  • Oil Phase Preparation: In a suitable vessel, combine this compound, cetyl alcohol, stearic acid, and mineral oil. Heat to 70-75°C with continuous stirring until all components are melted and the phase is uniform.

  • Aqueous Phase Preparation: In a separate vessel, combine purified water, glycerin, and propylene glycol. Heat to 70-75°C with stirring until all components are dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 10-15 minutes to form a uniform emulsion.

  • Cooling: Reduce the temperature while continuing to stir at a lower speed.

  • Addition of Preservative: When the emulsion has cooled to below 40°C, add phenoxyethanol and mix until uniformly dispersed.

  • Final Mixing: Continue gentle stirring until the cream reaches room temperature.

  • Packaging: Package the final cream in an appropriate inert container.

Hydro-alcoholic Gel Formulation

For a less greasy feel, a hydro-alcoholic gel can be formulated. The presence of alcohol and a co-solvent helps to solubilize the lipophilic API.

Table 2: Hydro-alcoholic Gel Formulation with this compound (2% w/w)

IngredientFunction% w/w
This compoundActive Pharmaceutical Ingredient2.0
Carbomer 940Gelling Agent1.0
Ethanol (95%)Solvent, Penetration Enhancer30.0
Propylene GlycolCo-solvent, Humectant10.0
TriethanolamineNeutralizing Agentq.s. to pH 6.0-6.5
Purified WaterVehicleq.s. to 100

Protocol for Hydro-alcoholic Gel Preparation:

  • Gelling Agent Dispersion: Disperse Carbomer 940 in purified water with constant stirring until a uniform, lump-free dispersion is obtained.

  • API Solubilization: In a separate vessel, dissolve this compound in ethanol and propylene glycol.

  • Mixing: Slowly add the API solution to the carbomer dispersion with continuous mixing.

  • Neutralization: Add triethanolamine dropwise to the mixture while stirring until a clear, viscous gel is formed and the pH is in the range of 6.0-6.5.

  • Final Volume Adjustment: Add purified water to make up the final weight and mix until uniform.

  • Packaging: Package the gel in a suitable container.

Physicochemical Characterization

Once formulated, the topical preparations must be characterized to ensure quality and consistency.

1. Appearance and Homogeneity: Visually inspect the formulation for color, odor, and phase separation. Press a small quantity of the cream or gel between two glass slides to check for homogeneity and the presence of any gritty particles.

2. pH Measurement: Disperse 1g of the formulation in 10 mL of purified water and measure the pH using a calibrated pH meter. The pH of topical preparations should be within a non-irritating range for the skin (typically 4.5-7.0).

3. Viscosity Measurement: Determine the viscosity using a rotational viscometer with an appropriate spindle at a controlled temperature (e.g., 25°C). This is crucial for assessing the spreadability and consistency of the product.

4. Drug Content Uniformity: An accurate and precise analytical method is required to quantify the amount of this compound in the formulation. A High-Performance Liquid Chromatography (HPLC) method is recommended.[9][10]

Proposed HPLC Method for this compound:

  • Instrumentation: HPLC system with a UV-Vis detector.[9]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Salicylates typically have absorbance maxima around 237 nm and 304 nm.[9] The optimal wavelength for this compound should be determined by scanning a standard solution.

  • Injection Volume: 20 µL.

Sample Preparation Protocol:

  • Accurately weigh approximately 1g of the cream or gel into a 100 mL volumetric flask.

  • Add a suitable solvent in which this compound is freely soluble (e.g., methanol or acetonitrile) and sonicate for 15-20 minutes to extract the API.[9][10]

  • Allow the solution to cool to room temperature and dilute to the mark with the solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute with the mobile phase if necessary to fall within the calibration curve range.

In Vitro Release Testing (IVRT)

IVRT is a crucial tool for evaluating the performance of topical formulations by measuring the rate at which the API is released from the vehicle.[11][12][13][14][15] This test is essential for formulation optimization and for ensuring batch-to-batch consistency.[12] The use of vertical diffusion cells (Franz cells) is a well-established method.[13]

Caption: Schematic of a Franz Diffusion Cell for IVRT.

IVRT Protocol using Franz Diffusion Cells:

  • Apparatus: Vertical diffusion cells (Franz cells).

  • Membrane: An inert synthetic membrane (e.g., polysulfone or cellulose acetate) should be used.

  • Receptor Medium: Due to the lipophilicity of this compound, the receptor medium should be capable of maintaining sink conditions. A hydro-alcoholic solution (e.g., phosphate buffer pH 7.4 with 20-30% ethanol) is a suitable starting point. The medium should be de-gassed before use.

  • Procedure: a. Mount the membrane between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped. b. Fill the receptor chamber with the receptor medium and maintain the temperature at 32 ± 1°C to mimic skin surface temperature. c. Apply a known quantity of the topical formulation (e.g., 300 mg/cm²) to the membrane in the donor chamber. d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the withdrawn samples for this compound concentration using the validated HPLC method described previously.

  • Data Analysis: Plot the cumulative amount of drug released per unit area against the square root of time. The slope of the linear portion of the plot represents the release rate.

Stability Studies

Stability testing is essential to determine the shelf-life of the topical preparation under various environmental conditions.[16] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[17][18]

Table 3: ICH Stability Study Conditions

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol for Stability Study:

  • Batch Selection: Prepare at least three primary batches of the final formulation in the proposed packaging.[19]

  • Storage: Store the batches under the conditions specified in Table 3.

  • Testing Intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.[19]

    • Accelerated: 0, 3, and 6 months.[19]

  • Parameters to be Tested:

    • Appearance, color, and odor

    • pH

    • Viscosity

    • Assay of this compound

    • Microbial limits

The data collected will be used to establish a shelf-life and recommended storage conditions for the topical product. Any significant changes in the physical or chemical properties of the formulation would indicate instability.

Conclusion

The successful formulation of topical preparations containing this compound requires a systematic approach, beginning with a thorough understanding of the API's physicochemical properties. The protocols provided for an o/w cream and a hydro-alcoholic gel offer robust starting points for development. Rigorous physicochemical characterization, in vitro release testing, and stability studies are critical for ensuring the quality, safety, and efficacy of the final product. This guide provides the foundational knowledge and methodologies to empower researchers in the development of novel topical therapies with this compound.

References

Application Notes and Protocols: The Role of Salicylate Esters in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of salicylate esters in materials science research, with a focus on 2-Methylbutyl Salicylate as a representative molecule.

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

In the dynamic field of materials science, the quest for functional, sustainable, and biocompatible materials is paramount. Salicylate esters, a class of compounds long-valued in the fragrance and pharmaceutical industries, are emerging as versatile building blocks for advanced polymers and functional materials. Their inherent properties—including biodegradability, therapeutic potential upon hydrolysis, and tunable physical characteristics—make them prime candidates for a new generation of smart materials.

This guide provides a comprehensive overview of the application of salicylate esters in materials science research. While we will use this compound as a reference point for its chemical properties, the protocols and applications described herein are based on the broader, more extensively researched field of salicylate-containing polymers. This approach is designed to provide you with robust, field-proven methodologies that can be adapted for specific research needs, including the potential incorporation of novel salicylate esters like this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for your research endeavors.

Introduction to this compound and its Class

This compound is an ester of salicylic acid and 2-methylbutanol.[1][2] While its primary documented use is as a fragrance and flavoring agent, its chemical structure—a benzene ring with hydroxyl and carboxyl groups—is representative of the salicylate family and holds significant potential for materials science applications.[1][2][3]

Physicochemical Properties of this compound

A foundational understanding of the monomer's properties is crucial for its application in materials synthesis.

PropertyValueSource
Molecular Formula C12H16O3[1][4][5][6]
Molecular Weight 208.25 g/mol [1][6]
Boiling Point 366.00 °C @ 760.00 mm Hg[2]
Melting Point 117.00 °C @ 760.00 mm Hg[2]
Flash Point 109.44 °C[2]
LogP (Octanol/Water Partition Coefficient) 4.02[7]

These properties suggest that this compound is a relatively stable organic molecule with low water solubility, making it suitable for polymerization reactions that are sensitive to water. Its boiling point indicates that it can withstand the elevated temperatures often required for melt condensation polymerization.

Applications in Materials Science

The incorporation of salicylate moieties into polymer backbones can impart novel functionalities. The primary areas of application are in the development of biodegradable polymers and advanced drug delivery systems.

Enhancing Biodegradability of Commercial Polymers

A significant challenge in the use of commercial plastics is their persistence in the environment. The incorporation of salicylate units into polyester backbones, such as polylactide (PLA), has been shown to greatly enhance their hydrolytic degradability.[8] This is because the ester linkages formed by salicylic acid are more susceptible to hydrolysis, breaking down the polymer chain into smaller, more environmentally benign molecules.[8][9]

Causality: The increased rate of hydrolysis can be attributed to the intramolecular catalysis by the ortho-hydroxyl group of the salicylic acid moiety, which can facilitate the cleavage of the ester bond.

Salicylate-Based Polymers for Drug Delivery

Salicylic acid is a well-known nonsteroidal anti-inflammatory drug (NSAID).[10] By chemically incorporating salicylic acid into a polymer backbone, it is possible to create a "poly-prodrug" that releases the therapeutic agent as the polymer degrades in vivo.[10][11] This approach offers several advantages over traditional drug encapsulation, including high drug loading and a controlled, sustained release profile that is directly proportional to the polymer's degradation rate.[10][12]

Mechanism of Action: These polymers, often poly(anhydride-esters), degrade via hydrolysis of the anhydride and ester bonds in the polymer backbone, releasing salicylic acid and other non-toxic byproducts.[11][12]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of salicylate-containing polymers. They are designed to be self-validating, with explanations for each critical step.

Protocol 1: Synthesis of a Salicylate-Containing Copolyester via Ring-Opening Transesterification Polymerization (ROTEP)

This protocol describes the incorporation of a salicylate-based monomer into a polylactide (PLA) backbone to enhance its degradability.[9] While the original research uses a cyclic ester derived from salicylic acid and lactic acid (salicylic methyl glycolide or SMG), the principle can be adapted for other salicylate derivatives.[9]

Workflow Diagram:

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_post Post-Polymerization Monomer_Synthesis Synthesize Salicylate-based Cyclic Monomer (e.g., SMG) Purification Purify Monomer via Recrystallization/Sublimation Monomer_Synthesis->Purification Drying Dry Monomers (Lactide & SMG) and Initiator under Vacuum Purification->Drying Reaction_Setup Assemble Reaction Vessel under Inert Atmosphere (Glovebox) Drying->Reaction_Setup Polymerization Add Monomers, Initiator, and Catalyst. Heat to Initiate Polymerization Reaction_Setup->Polymerization Quenching Quench Reaction by Cooling and Exposing to Air Polymerization->Quenching Purification_Polymer Dissolve Polymer and Precipitate in Non-solvent (e.g., Methanol) Quenching->Purification_Polymer Drying_Polymer Dry Purified Polymer under Vacuum Purification_Polymer->Drying_Polymer Characterization Characterize Polymer (NMR, GPC, DSC) Drying_Polymer->Characterization

Caption: Workflow for synthesizing a salicylate-containing copolyester.

Step-by-Step Methodology:

  • Monomer Synthesis and Purification:

    • Synthesize the salicylate-based cyclic monomer (e.g., SMG) following literature procedures.[9]

    • Rationale: A cyclic monomer is necessary for controlled ring-opening polymerization.

    • Purify the monomer by recrystallization or sublimation to remove any impurities that could affect the polymerization process.

    • Rationale: Impurities can act as unwanted initiators or chain terminators, leading to polymers with low molecular weight and broad dispersity.

  • Polymerization Setup:

    • Thoroughly dry the salicylate monomer, lactide, and an initiator (e.g., benzyl alcohol) under vacuum for at least 24 hours.

    • Rationale: Water can initiate the polymerization, leading to poor control over the molecular weight.

    • In an inert atmosphere (e.g., a glovebox), add the dried monomers and initiator to a flame-dried reaction vessel equipped with a magnetic stir bar.

    • Rationale: An inert atmosphere prevents side reactions with oxygen and moisture.

  • Polymerization Reaction:

    • Add a catalyst, such as tin(II) 2-ethylhexanoate (Sn(Oct)2), to the reaction vessel.

    • Rationale: The catalyst is essential to achieve a high rate of polymerization and good control over the polymer's microstructure.

    • Seal the vessel, remove it from the glovebox, and place it in an oil bath preheated to the desired reaction temperature (e.g., 130 °C).

    • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours), with stirring.

  • Polymer Purification and Characterization:

    • Quench the reaction by cooling the vessel to room temperature and exposing the contents to air.

    • Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane).

    • Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol).

    • Rationale: Precipitation removes unreacted monomers and catalyst residues.

    • Collect the purified polymer by filtration and dry it under vacuum until a constant weight is achieved.

    • Characterize the polymer using standard techniques (¹H NMR for composition, GPC for molecular weight and dispersity, and DSC for thermal properties).

Protocol 2: Synthesis of a Salicylate-Based Poly(anhydride-ester) via Melt Condensation

This protocol details the synthesis of a polymer where salicylic acid is an integral part of the backbone, designed for drug delivery applications.[12]

Workflow Diagram:

G cluster_prep Precursor Synthesis cluster_poly Polymerization cluster_post Post-Polymerization Reaction1 React Salicylic Acid with Sebacoyl Chloride Purification1 Purify Diacid Precursor Reaction1->Purification1 Acetylation Acetylate Diacid Precursor with Acetic Anhydride Purification1->Acetylation Melt_Condensation Heat Acetylated Monomer under Vacuum (e.g., 180°C) with Stirring Acetylation->Melt_Condensation Cooling Cool Polymer under Inert Gas Melt_Condensation->Cooling Characterization Characterize Polymer (FTIR, NMR, GPC) Cooling->Characterization

References

Application Notes and Protocols: 2-Methylbutyl Salicylate as a Versatile Starting Material for the Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Unique Salicylate Scaffold

2-Methylbutyl salicylate, a readily available aromatic ester, presents a compelling and underexplored scaffold for the development of novel chemical entities.[1][2][3][4] While its primary applications have historically been in the fragrance and flavor industries, its inherent structural features—a modifiable phenolic hydroxyl group and an ester moiety—offer fertile ground for synthetic transformations.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Salicylates, as a class of compounds, have a long and storied history in medicine, with acetylsalicylic acid (aspirin) being the most prominent example.[5] Modern research continues to unveil new therapeutic applications for salicylate derivatives, including their roles as anti-inflammatory agents, inhibitors of enzymes like cyclooxygenases (COX) and methionine aminopeptidase (MetAP), and as elicitors of plant secondary metabolites.[6][7][8][9] The 2-methylbutyl ester group in the title compound offers a unique lipophilic characteristic that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

These application notes are designed to be a practical resource, providing not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices. By understanding the underlying principles, researchers can adapt and innovate upon these methods to create their own libraries of novel this compound derivatives.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthetic campaigns. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 51115-63-0[1][2][10]
Molecular Formula C12H16O3[1][2]
Molecular Weight 208.25 g/mol [1]
Appearance Colorless to almost colorless clear liquid[11]
Boiling Point 366.00 °C @ 760.00 mm Hg (est.)[4]
logP (o/w) 4.405 (est.)[4]
Solubility Soluble in alcohol, insoluble in water[4]

Synthetic Strategies for Derivative Synthesis

The two primary reactive sites on the this compound molecule are the phenolic hydroxyl group and the ester group. This allows for two main avenues of synthetic exploration:

  • Modification of the Phenolic Hydroxyl Group: This pathway involves reactions such as etherification and acylation to introduce a variety of functional groups at the C2 position of the benzene ring.

  • Modification of the Ester Group: This strategy focuses on the hydrolysis of the 2-methylbutyl ester to yield salicylic acid, which can then be converted to other esters or amides.

The following sections provide detailed protocols for these transformations.

Protocol 1: Etherification of the Phenolic Hydroxyl Group

The etherification of the phenolic hydroxyl group can be achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Experimental Workflow: Williamson Ether Synthesis

Etherification_Workflow start Start: this compound deprotonation Deprotonation (e.g., NaH in THF) start->deprotonation 1. Add base nucleophilic_attack Nucleophilic Attack (Alkyl Halide) deprotonation->nucleophilic_attack 2. Add R-X workup Aqueous Workup nucleophilic_attack->workup 3. Quench reaction purification Purification (Column Chromatography) workup->purification 4. Isolate crude product product Product: 2-(Alkoxy)benzoate Derivative purification->product 5. Obtain pure product

Caption: Workflow for the etherification of this compound.

Step-by-Step Protocol: Synthesis of 2-Methylbutyl 2-ethoxybenzoate

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl iodide (or other suitable alkyl halide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the salicylate in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes. The formation of the sodium phenoxide is often indicated by the evolution of hydrogen gas.

  • Nucleophilic Attack: To the resulting phenoxide suspension, add ethyl iodide (1.5 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-methylbutyl 2-ethoxybenzoate.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like sodium hydride necessitates anhydrous conditions to prevent quenching of the base and unwanted side reactions.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive phenoxide with atmospheric oxygen.

  • Excess Alkyl Halide: Using a slight excess of the alkyl halide ensures complete conversion of the phenoxide.

  • Aqueous Workup: The workup procedure is designed to neutralize any remaining base, remove water-soluble byproducts, and isolate the desired organic product.

Protocol 2: Hydrolysis of the Ester Group and Subsequent Amide Formation

The 2-methylbutyl ester can be hydrolyzed under basic conditions to yield the corresponding salicylate salt, which can then be acidified to produce salicylic acid. This salicylic acid derivative can then be coupled with an amine to form a novel salicylamide.

Experimental Workflow: Hydrolysis and Amide Coupling

Hydrolysis_Amide_Workflow start Start: this compound hydrolysis Base-catalyzed Hydrolysis (e.g., NaOH in MeOH/H₂O) start->hydrolysis 1. Add base acidification Acidification (e.g., HCl) hydrolysis->acidification 2. Add acid salicylic_acid Intermediate: Salicylic Acid acidification->salicylic_acid activation Carboxylic Acid Activation (e.g., SOCl₂, EDC/HOBt) salicylic_acid->activation 3. Activate amide_formation Amide Coupling (Amine) activation->amide_formation 4. Add R₂NH workup Aqueous Workup amide_formation->workup 5. Isolate crude product purification Purification (Recrystallization or Chromatography) workup->purification 6. Purify product Product: Novel Salicylamide purification->product

Caption: Workflow for the hydrolysis of this compound and subsequent amide formation.

Step-by-Step Protocol: Synthesis of N-benzyl-2-hydroxybenzamide

Part A: Hydrolysis of this compound

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Hydrolysis: Heat the reaction mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Acidification: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the residue with water and acidify to pH 1-2 with concentrated HCl. A white precipitate of salicylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain salicylic acid.

Part B: Amide Coupling

Materials:

  • Salicylic acid (from Part A)

  • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., EDC/HOBt)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Benzylamine (or other desired amine)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using thionyl chloride):

  • Acid Chloride Formation: To a solution of salicylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) at 0 °C. Stir the mixture at room temperature for 2-3 hours.

  • Amide Formation: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C. Slowly add the freshly prepared salicyl-2-oyl chloride solution to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain N-benzyl-2-hydroxybenzamide.

  • Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

Rationale for Experimental Choices:

  • Base-catalyzed Hydrolysis: Saponification is an efficient method for the hydrolysis of esters.[6]

  • Acidification: The salicylate salt is protonated to the less soluble salicylic acid, facilitating its isolation.

  • Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species (e.g., an acid chloride or an activated ester) is necessary for efficient amide bond formation.

  • Base in Amide Coupling: A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Data Presentation: Summary of Synthetic Transformations

The following table summarizes the key transformations and provides a framework for designing a library of this compound derivatives.

Starting MaterialReaction TypeReagentsProduct ClassPotential Applications
This compoundWilliamson Ether SynthesisNaH, Alkyl Halide2-(Alkoxy)benzoate EstersModulation of lipophilicity for improved drug delivery
This compoundAcylationAcyl Chloride, Pyridine2-(Acyloxy)benzoate EstersProdrug design, controlled release of active salicylates
Salicylic Acid (from hydrolysis)Esterification (Fischer)Alcohol, Acid CatalystNovel Salicylate EstersExploration of structure-activity relationships for enzyme inhibition
Salicylic Acid (from hydrolysis)Amide CouplingAmine, Coupling ReagentsSalicylamidesDevelopment of novel anti-inflammatory or antimicrobial agents

Safety and Handling

Researchers must adhere to standard laboratory safety procedures when handling all chemicals.

  • This compound: May be harmful if swallowed and is toxic to aquatic life with long-lasting effects.[12] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][13]

  • Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle only in an inert atmosphere and in a fume hood.

  • Thionyl Chloride: A corrosive and toxic liquid. It reacts with water to release toxic gases. Handle with extreme care in a well-ventilated fume hood.

  • Solvents and Reagents: Consult the Safety Data Sheets (SDS) for all reagents and solvents used in these protocols for specific handling and disposal information.[11][13][14]

Conclusion and Future Directions

This compound is a versatile and cost-effective starting material for the synthesis of a wide array of novel derivatives. The protocols outlined in this document provide a solid foundation for exploring the chemical space around this scaffold. By systematically modifying the phenolic hydroxyl and ester functionalities, researchers can generate libraries of compounds for screening in various biological assays, potentially leading to the discovery of new therapeutic agents and advanced materials. The unique 2-methylbutyl moiety may impart favorable properties, such as increased membrane permeability or altered metabolic stability, making this an exciting area for further investigation.

References

Troubleshooting & Optimization

Low yield in 2-Methylbutyl salicylate synthesis: causes and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylbutyl salicylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this esterification. Low yields can be a significant impediment to research and development timelines. This document provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve common issues encountered during synthesis, ensuring a more efficient and successful experimental outcome.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common and critical challenges in this compound synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the fundamental reasons for this?

Answer: Low yields in the synthesis of this compound, typically performed via Fischer-Speier esterification, are most often traced back to two core principles of the reaction: its reversible nature and steric hindrance.[1]

  • Reversible Equilibrium: Fischer esterification is an equilibrium-limited process where salicylic acid reacts with 2-methyl-1-butanol to form the ester and water.[2][3] If the water produced as a byproduct is not removed, it can hydrolyze the ester, shifting the equilibrium back towards the reactants and drastically reducing your final yield.[4][5] Even with a 1-to-1 molar ratio of reactants under ideal conditions, the reaction may only reach about 70% yield at equilibrium.[6]

  • Steric Hindrance: The reactants themselves present a challenge. 2-methyl-1-butanol is a secondary alcohol with a branched structure. This bulkiness can physically impede the alcohol's ability to approach and attack the carbonyl carbon of the salicylic acid, slowing the reaction rate and preventing it from going to completion.[1][7]

  • Suboptimal Reaction Conditions: Insufficient heating, inadequate reaction time, or an improper catalyst concentration can all lead to an incomplete reaction.[8][9]

Q2: How can I effectively drive the reaction forward to maximize ester formation?

Answer: To overcome the equilibrium limitations, you must apply Le Chatelier's Principle. This can be achieved through two primary strategies that can be used in combination.[1][10]

  • Use an Excess of a Reactant: The most common approach is to use a large excess of one of the reactants, typically the less expensive one.[11] In this case, using 2-methyl-1-butanol in large excess (it can even serve as the solvent) will push the equilibrium towards the formation of this compound.[6][12][13]

  • Actively Remove Water: This is arguably the most critical factor for achieving high yields. As water is a product, its continuous removal from the reaction mixture will prevent the reverse reaction (hydrolysis) from occurring.[4][10] There are several effective methods:

    • Dean-Stark Apparatus: This is the classic and highly effective method. The reaction is run in a solvent like toluene that forms an azeotrope with water.[8][10] The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[10] This physically removes water, making the reverse reaction impossible.[10]

    • Dehydrating Agents: Concentrated sulfuric acid, often used as the catalyst, also serves as a powerful dehydrating agent, sequestering the water as it is formed.[2][6] Alternatively, adding molecular sieves (like 3Å or 4Å) to the reaction mixture can effectively absorb the water.[5][8]

Q3: My reaction seems to stop prematurely or stalls. What should I investigate?

Answer: An incomplete or stalled reaction often points to issues with the catalyst, the purity of your reagents, or the reaction parameters.

  • Catalyst Inactivity: The acid catalyst is crucial for protonating the carbonyl oxygen of salicylic acid, making it more electrophilic and susceptible to attack by the alcohol.[14][15]

    • Solution: Ensure you are using a fresh, anhydrous acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8] Catalyst loading is also important; typically 1-5 mol% is sufficient.[5]

  • Presence of Water in Reagents: Any water present at the start of the reaction will inhibit it.

    • Solution: Use anhydrous grade solvents and ensure your salicylic acid and 2-methyl-1-butanol are as dry as possible. All glassware should be rigorously dried before use, for example, by flame-drying under vacuum or oven-drying overnight.[5]

  • Insufficient Temperature or Time: Esterification requires energy to overcome the activation barrier.[2]

    • Solution: Ensure the reaction is heated sufficiently, typically to the reflux temperature of the alcohol or solvent being used.[2][8] Reaction times can vary but often range from 1 to 10 hours.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine when it has reached completion.

Q4: Given the steric hindrance, are there alternative methods to Fischer esterification?

Answer: Yes. When steric hindrance is a significant barrier, or if your substrates are sensitive to harsh acidic conditions, alternative methods that activate the carboxylic acid are recommended.

  • Coupling Agent-Mediated Esterification: This approach avoids strong acids and high temperatures. Reagents like dicyclohexylcarbodiimide (DCC) or uronium-based agents (e.g., HATU, HBTU) activate the carboxylic acid, making it highly reactive towards the alcohol under mild conditions.[5][16] This is particularly useful for valuable or sensitive materials.[8]

  • Acyl Chloride Formation: A more traditional, two-step approach involves first converting the salicylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with 2-methyl-1-butanol. This method is very effective but involves handling more hazardous reagents.[1]

Q5: What is the standard procedure for purifying the final product after the reaction is complete?

Answer: Proper workup and purification are essential to isolate pure this compound and achieve a good reported yield.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. If a large excess of solvent was used, it may be partially removed via rotary evaporation.

  • Neutralization: Carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[17] This step is crucial to neutralize the strong acid catalyst and remove any unreacted salicylic acid (by converting it to its water-soluble sodium salt).[18] Add the bicarbonate solution slowly and vent the funnel frequently to release the CO₂ gas that is generated.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.[17] Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic solution over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[19]

  • Solvent Removal and Final Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[19] The resulting crude oil can be further purified by vacuum distillation to remove any remaining starting alcohol and other high-boiling impurities.[2]

Data Summary and Protocols
Table 1: Troubleshooting Summary
Issue Probable Cause(s) Recommended Solution(s)
Low Yield 1. Reaction at equilibrium.[4][6] 2. Water byproduct causing hydrolysis.[2] 3. Steric hindrance.[1][7]1. Use a large excess (3-5 equivalents) of 2-methyl-1-butanol.[11] 2. Remove water using a Dean-Stark trap or molecular sieves.[5][10]
Incomplete Reaction 1. Inactive or insufficient catalyst.[5] 2. Water in reagents/solvents.[5] 3. Low reaction temperature or insufficient time.[2][8]1. Use fresh, anhydrous H₂SO₄ or p-TsOH (1-5 mol%).[8] 2. Use anhydrous reagents and flame-dried glassware.[5] 3. Heat to reflux and monitor reaction progress with TLC.[2]
Side Product Formation 1. Harsh reaction conditions (e.g., high temperature, strong acid).1. Use a milder acid catalyst (p-TsOH). 2. Consider a coupling agent-mediated method (e.g., DCC, HATU) at room temperature.[5][16]
Difficult Purification 1. Incomplete neutralization of acid catalyst. 2. Emulsion during extraction.1. Wash thoroughly with NaHCO₃ solution until CO₂ evolution ceases.[17] 2. Add brine during extraction to help break up emulsions.
Protocol: Optimized Fischer Esterification with Dean-Stark Water Removal

This protocol is designed to maximize the yield of this compound by actively removing water.

Materials:

  • Salicylic acid (1.0 eq.)

  • 2-methyl-1-butanol (3.0 - 5.0 eq.)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq.)

  • Toluene (sufficient to fill the Dean-Stark trap and dissolve reactants)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is completely dry.

  • Reagent Addition: To the flask, add salicylic acid, 2-methyl-1-butanol, p-toluenesulfonic acid, and toluene.

  • Heating and Reflux: Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope.

  • Water Removal: Water will collect in the bottom of the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (typically 2-6 hours). Monitor the disappearance of salicylic acid using TLC.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation to obtain pure this compound.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Water Elimination cluster_final Step 4: Deprotonation SA Salicylic Acid (R-COOH) Activated_SA Protonated Carbonyl [R-C(OH)2]+ SA->Activated_SA Catalyst (H+) protonates carbonyl oxygen H_plus H+ Alcohol 2-Methyl-1-butanol (R'-OH) Tetrahedral_Int Tetrahedral Intermediate Alcohol->Tetrahedral_Int Alcohol attacks electrophilic carbon Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester Proton transfer & loss of H2O Water H2O Protonated_Ester->Water Final_Ester This compound (R-COOR') Protonated_Ester->Final_Ester Deprotonation regenerates catalyst H_plus_regen H+ Final_Ester->H_plus_regen Troubleshooting_Workflow Start Low Yield Observed Check_Equilibrium Are you actively shifting equilibrium? Start->Check_Equilibrium Check_Conditions Are reaction conditions (catalyst, temp, time) optimal? Check_Equilibrium->Check_Conditions Yes Solution_Equilibrium Implement water removal (Dean-Stark) AND/OR use excess alcohol. Check_Equilibrium->Solution_Equilibrium No Check_Purity Are reagents and glassware anhydrous? Check_Conditions->Check_Purity Yes Solution_Conditions Use fresh, anhydrous catalyst. Ensure reflux temperature. Monitor reaction to completion. Check_Conditions->Solution_Conditions No Solution_Purity Use anhydrous reagents. Flame-dry glassware. Check_Purity->Solution_Purity No Consider_Alternative Consider alternative methods (e.g., DCC coupling) for sterically hindered cases. Check_Purity->Consider_Alternative Yes

References

Technical Support Center: Fischer Esterification of 2-Methylbutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer esterification of 2-methylbutanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and optimize for high-yield, high-purity synthesis of 2-methylbutyl acetate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Fischer esterification of 2-methylbutanol.

Question: My ester yield is significantly lower than expected, and I've noticed a second, more volatile, colorless liquid co-distilling with my product. What is happening?

Answer:

This is a classic symptom of a competing side reaction: the acid-catalyzed dehydration of 2-methylbutanol to form alkenes. Under the acidic and heated conditions of the Fischer esterification, the secondary alcohol, 2-methylbutanol, can be protonated by the acid catalyst (typically sulfuric acid). This protonated alcohol can then lose a molecule of water to form a secondary carbocation. This carbocation is an intermediate that can either be attacked by the carboxylic acid to form the desired ester or undergo an elimination reaction (E1) to form a mixture of alkenes.[1][2]

The likely alkene products are 2-methyl-1-butene and 2-methyl-2-butene, with the latter being the major product due to its greater thermodynamic stability (Zaitsev's rule). These alkenes are highly volatile and will co-distill with your ester, leading to a lower yield of the desired product and contamination.

Mitigation Strategies:

  • Control the Reaction Temperature: Dehydration is more favorable at higher temperatures. Maintaining a controlled and moderate reaction temperature is crucial. For the esterification of 2-methylbutanol, aim for a gentle reflux. If using a heating mantle, a setting that achieves a steady but not vigorous boil is recommended.[3]

  • Optimize Catalyst Concentration: While an acid catalyst is necessary, an excessively high concentration can promote dehydration. A catalytic amount (e.g., 1-5 mol% relative to the limiting reagent) of concentrated sulfuric acid is generally sufficient.

  • Use a Milder Catalyst: Consider using a solid acid catalyst, such as Amberlyst-15, which can sometimes offer higher selectivity for esterification over dehydration.

  • Effective Water Removal: The presence of water can shift the equilibrium back towards the reactants, and in some cases, can contribute to side reactions. Using a Dean-Stark apparatus to continuously remove water as it is formed can drive the reaction towards the ester product and may help suppress dehydration by keeping the effective concentration of the acid catalyst more stable.[4]

Question: My final product is contaminated with a high-boiling point impurity that is difficult to remove by simple distillation. What could this be?

Answer:

A high-boiling point impurity in this reaction is often a result of intermolecular dehydration of 2-methylbutanol to form an ether, specifically di(2-methylbutyl) ether. This side reaction is also acid-catalyzed and competes with the desired esterification.[5]

The mechanism involves the protonation of one molecule of 2-methylbutanol by the acid catalyst, forming a good leaving group (water). A second molecule of 2-methylbutanol then acts as a nucleophile, attacking the protonated alcohol in an SN2 or SN1-like fashion to form the ether after deprotonation. This is more common with primary and secondary alcohols, especially when the alcohol is used in large excess.[5]

Mitigation Strategies:

  • Control Reactant Stoichiometry: While using an excess of one reactant is a common strategy to drive the Fischer esterification equilibrium, a very large excess of the alcohol can favor ether formation. A moderate excess (e.g., 2-3 equivalents) of the less expensive reagent (often the carboxylic acid) is a good starting point.

  • Maintain Optimal Temperature: Similar to dehydration, ether formation is also temperature-dependent. Avoid excessive heating.

  • Gradual Addition of Alcohol: In some cases, adding the alcohol portion-wise to the reaction mixture containing the carboxylic acid and catalyst can help to maintain a lower instantaneous concentration of the alcohol, thereby disfavoring the bimolecular ether formation.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the Fischer esterification of 2-methylbutanol.

What is the fundamental principle of the Fischer esterification?

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][6] The reaction is an equilibrium process, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by:

  • Using an excess of one of the reactants: According to Le Châtelier's principle, increasing the concentration of a reactant will drive the equilibrium towards the products.[3][4]

  • Removing one of the products as it is formed: The most common strategy is to remove water, which prevents the reverse reaction (hydrolysis of the ester).[4]

What is the detailed mechanism for the Fischer esterification of 2-methylbutanol with acetic acid?

The mechanism involves several key steps, all of which are reversible:[1][4]

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The oxygen atom of 2-methylbutanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion of the alcohol portion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: A weak base (such as water or another molecule of the alcohol) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final ester product, 2-methylbutyl acetate.

Fischer_Esterification_Mechanism

Could Wagner-Meerwein rearrangements be a concern with 2-methylbutanol?

While Wagner-Meerwein rearrangements are a possibility for secondary carbocations, leading to the formation of a more stable tertiary carbocation, in the case of the 2-methylbutyl carbocation, a hydride shift would lead to another secondary carbocation. A methyl shift is also unlikely to offer a significant stability advantage. Therefore, while minor rearrangements might occur, they are not typically a major competing side reaction under standard Fischer esterification conditions for 2-methylbutanol, unlike in more complex or strained systems. The primary side reactions to control are dehydration and ether formation.

Experimental Protocols

Synthesis of 2-Methylbutyl Acetate

This protocol is adapted from standard Fischer esterification procedures for similar alcohols.[3][7]

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
2-Methylbutanol88.150.81910.0 mL0.0929
Glacial Acetic Acid60.051.04920.0 mL0.349
Concentrated Sulfuric Acid98.081.84~1 mL-
5% Sodium Bicarbonate (aq)--As needed-
Saturated Sodium Chloride (aq)--As needed-
Anhydrous Magnesium Sulfate--As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 10.0 mL of 2-methylbutanol and 20.0 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add approximately 1 mL of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Add a few boiling chips to the flask and assemble a reflux apparatus. Heat the mixture to a gentle reflux using a heating mantle for 60 minutes.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of cold water.

    • Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.

    • Shake the funnel, venting frequently, and allow the layers to separate.

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO₂ evolution).

    • Wash the organic layer with 25 mL of saturated sodium chloride solution (brine).

  • Drying and Isolation:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate.

    • Decant the dried liquid into a clean, pre-weighed round-bottom flask.

    • Remove the diethyl ether solvent using a rotary evaporator.

  • Purification: Purify the crude ester by simple distillation, collecting the fraction that boils at approximately 142-145 °C.

  • Characterization: Obtain the mass of the purified product to calculate the percent yield. Characterize the product using techniques such as IR and NMR spectroscopy.

Troubleshooting_Flowchart

References

Removing unreacted salicylic acid from 2-Methylbutyl salicylate product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Methylbutyl Salicylate

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of salicylate esters. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the removal of unreacted salicylic acid from your this compound product.

Frequently Asked Questions (FAQs)

Reaction Monitoring & Initial Workup

Q1: How can I determine if the esterification reaction is complete before starting the purification process?

A1: Monitoring the progress of your reaction is crucial to avoid unnecessary purification challenges. Thin-Layer Chromatography (TLC) is a rapid and effective method for this purpose.[1][2][3]

  • Principle: TLC separates compounds based on their polarity. Salicylic acid, being more polar than its ester derivative, this compound, will have a lower Retention Factor (Rf) value on a silica gel TLC plate.

  • Procedure:

    • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).[3]

    • On a TLC plate, spot a sample of your initial salicylic acid, a co-spot (a mixture of the starting material and the reaction mixture), and a sample of your reaction mixture at timed intervals.[2][4]

    • As the reaction proceeds, you should observe the spot corresponding to salicylic acid diminish in intensity while a new, higher Rf spot corresponding to this compound appears and intensifies.[4]

    • The reaction is considered complete when the salicylic acid spot is no longer visible in the reaction mixture lane.[2]

Q2: What is the initial and most critical step to remove the bulk of unreacted salicylic acid after the reaction?

A2: The most effective initial step is a liquid-liquid extraction using a mild aqueous base. Salicylic acid, with its acidic carboxylic group, readily reacts with bases like sodium bicarbonate to form a water-soluble salt, sodium salicylate.[5][6][7][8] This salt is highly soluble in the aqueous phase and can be easily separated from the organic layer containing your desired ester product.[9][10]

Troubleshooting Guide: Liquid-Liquid Extraction

Issue 1: The separation between the organic and aqueous layers is poor, or an emulsion has formed.

  • Causality: Emulsions are often caused by vigorous shaking, especially when the densities of the two phases are similar or when surfactants are present.

  • Troubleshooting Steps:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for the extraction to occur without forming a stable emulsion.[11]

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[11][12][13] The increased ionic strength of the aqueous layer helps to break up emulsions and further "dries" the organic layer by drawing out dissolved water.[12]

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, emulsions will break on their own with time.

    • Filtration: For persistent emulsions, filtering the mixture through a pad of glass wool or Celite can be effective.

Issue 2: After the basic wash, my product yield is significantly lower than expected.

  • Causality: While this compound is primarily non-polar, it has some solubility in organic solvents that are miscible with water. Loss of product into the aqueous layer can occur, especially if an excessive volume of aqueous base is used. The ester itself can also undergo hydrolysis back to salicylic acid and 2-methylbutanol under strongly basic conditions, particularly if heat is generated.

  • Troubleshooting Steps:

    • Back-Extraction: After separating the initial aqueous layer, "back-extract" it with a fresh portion of your organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product.[13]

    • Use a Mild Base: Use a saturated solution of sodium bicarbonate rather than a stronger base like sodium hydroxide to minimize the risk of ester hydrolysis.[9][11]

    • Control Temperature: Perform the extraction at room temperature or below to minimize any potential hydrolysis.

    • pH Check: Ensure the aqueous layer is basic (pH > 8) to confirm that the salicylic acid has been neutralized and extracted. You can test this by spotting a small amount of the aqueous layer on litmus or pH paper.

Workflow for Liquid-Liquid Extraction

Caption: Workflow for removing salicylic acid via extraction.

Further Purification Techniques

Q3: After extraction, I still detect residual salicylic acid in my product. What are my next steps?

A3: For higher purity, additional purification techniques like column chromatography or distillation are recommended.[14]

Troubleshooting Guide: Column Chromatography

Issue: The separation of this compound and salicylic acid on the column is poor.

  • Causality: This is typically due to an inappropriate solvent system (mobile phase) or improper column packing.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Use TLC to determine the optimal solvent system before running the column. A good solvent system will show a clear separation between the product and the impurity spots, with the product having an Rf value between 0.25 and 0.35 for optimal column separation.

      • For separating a less polar ester from a more polar carboxylic acid, a gradient elution can be effective. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. A broad initial band will result in poor separation.

Experimental Protocol: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, collecting fractions. The less polar this compound will elute first.

  • Monitoring: Monitor the collected fractions by TLC to determine which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Purification Logic Diagram

Purification_Logic Start Crude Product (Post-Reaction) Extraction Liquid-Liquid Extraction (NaHCO3 wash) Start->Extraction TLC_Check1 Purity Check (TLC/GC-MS) Extraction->TLC_Check1 Pure_Product Pure this compound TLC_Check1->Pure_Product Purity Sufficient Chromatography Column Chromatography TLC_Check1->Chromatography Residual Impurities TLC_Check2 Purity Check (TLC/GC-MS) Chromatography->TLC_Check2 TLC_Check2->Pure_Product Purity Sufficient Distillation Distillation (if applicable) TLC_Check2->Distillation Further Purification Needed Distillation->Pure_Product

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methylbutyl Salicylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylbutyl Salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important fragrance and pharmaceutical intermediate.[1][2][3]

I. Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in the synthesis of this compound, typically performed via Fischer esterification, is a common issue stemming from the reversible nature of the reaction.[4][5] To drive the equilibrium towards the product, consider the following critical factors:

  • Water Removal: The presence of water, a byproduct of the esterification, can hydrolyze the ester back to the starting materials, salicylic acid and 2-methylbutanol.[6][7]

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[8][9] Toluene is a common solvent for this purpose. Alternatively, the use of drying agents like molecular sieves (3Å or 4Å) can be effective.[10][11]

  • Reactant Stoichiometry: An equimolar ratio of reactants often results in an equilibrium mixture with significant amounts of starting material.[12]

    • Solution: Utilize a large excess of one of the reactants.[12][13] Since 2-methylbutanol is often less expensive and easier to remove than salicylic acid, using it in excess (3-5 equivalents or even as the solvent) can significantly improve the yield.[14][15]

  • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can prevent the reaction from reaching completion.

    • Solution: Fischer esterification reactions are typically slow.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time, which can range from a few hours to over 24 hours.[14] The reaction is typically conducted at the reflux temperature of the alcohol or the azeotropic mixture.[16]

Q2: I'm observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?

The primary side reaction of concern is the dehydration of the secondary alcohol, 2-methylbutanol, to form alkenes, especially under harsh acidic conditions and high temperatures.

  • Cause: Strong, non-volatile acids like concentrated sulfuric acid can promote elimination reactions.

  • Solution:

    • Catalyst Choice: Opt for a milder acid catalyst such as p-toluenesulfonic acid (TsOH) or a solid acid catalyst like Amberlyst-15.[10][17] These are generally less prone to causing dehydration.

    • Temperature Control: While reflux is necessary, avoid excessive heating. Maintain a steady reflux without vigorous boiling.

    • Alternative Methods: For sensitive substrates, consider alternative esterification methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) and proceeds under milder conditions.[18]

Q3: The purification of my crude product is proving difficult. What are the best practices for isolating pure this compound?

Effective purification is crucial to obtain a high-purity product. The typical impurities include unreacted salicylic acid, excess 2-methylbutanol, and the acid catalyst.

  • Step 1: Neutralization and Washing:

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted salicylic acid.[19][20] Be cautious as this will generate CO₂ gas.

    • Follow with a water wash and then a brine (saturated NaCl solution) wash to remove any remaining water-soluble impurities.

  • Step 2: Drying:

    • Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Step 3: Solvent Removal and Distillation:

    • Remove the organic solvent using a rotary evaporator.

    • The crude ester can then be purified by vacuum distillation to separate it from any remaining high-boiling impurities.

Q4: My reaction has stalled and is not proceeding to completion. What could be the cause?

A stalled reaction can be frustrating. Here are some potential causes and their remedies:

  • Inactive Catalyst: The acid catalyst may have degraded or been neutralized.

    • Solution: Ensure you are using a fresh, high-quality acid catalyst. If the reaction has been running for an extended period, a small additional charge of the catalyst might be beneficial.

  • Insufficient Water Removal: If the Dean-Stark trap is not functioning correctly, water will return to the reaction flask, inhibiting the forward reaction.[9]

    • Solution: Check that the condenser is providing adequate cooling and that the azeotrope is forming and collecting in the trap. Ensure there are no leaks in the system.

  • Low Reaction Temperature: The reaction may not have enough thermal energy to overcome the activation barrier.

    • Solution: Verify the temperature of the heating mantle and ensure the reaction is at a steady reflux.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the mechanism of the Fischer esterification for the synthesis of this compound?

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[12] The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of salicylic acid, making the carbonyl carbon more electrophilic.[4][7]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of 2-methylbutanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[12]

Q2: What are the pros and cons of different acid catalysts for this reaction?

The choice of acid catalyst can significantly impact the reaction's efficiency and selectivity.

Catalyst TypeExamplesProsCons
Brønsted Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH)Highly effective, readily available, and inexpensive.[16][17]Can cause side reactions like dehydration, difficult to remove from the reaction mixture.[21]
Lewis Acids Scandium(III) triflate, Zirconium complexesOften milder reaction conditions, can be more selective for sensitive substrates.[16][22]More expensive, may be sensitive to moisture.[11]
Solid Acid Catalysts Amberlyst-15, Sulfonated resinsEasily removed by filtration, reusable, and can lead to cleaner reactions.[10][17]May have lower catalytic activity compared to homogeneous catalysts, requiring longer reaction times.
Q3: Can I use a different esterification method besides Fischer esterification?

Yes, several other methods can be employed, particularly if your starting materials are sensitive to strong acids and high temperatures.

  • Transesterification: This method involves reacting a more common salicylate ester, like methyl salicylate, with 2-methylbutanol in the presence of an acid or base catalyst.[21][23] This can be an effective alternative, especially if methyl salicylate is readily available.[24]

  • Reaction with an Acyl Halide: Salicylic acid can be converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and will readily react with 2-methylbutanol to form the ester. This method is generally not reversible and proceeds under milder conditions.

Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the final product?

Proper analytical monitoring is essential for optimizing the reaction and confirming the identity and purity of the final product.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting materials and the appearance of the product.

    • Gas Chromatography (GC): Provides quantitative information on the conversion of reactants to products.[25]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and confirming the identity of the synthesized ester.[19]

    • Infrared (IR) Spectroscopy: Useful for identifying the characteristic ester carbonyl stretch (around 1700-1730 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch from salicylic acid.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[1]

    • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.[26][27]

III. Experimental Protocols & Visualizations

Optimized Fischer Esterification Protocol

This protocol outlines a standard procedure for the synthesis of this compound using a Dean-Stark apparatus.

Materials:

  • Salicylic acid

  • 2-Methylbutanol (3-5 equivalents)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02-0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add salicylic acid, 2-methylbutanol, and toluene.

  • Add the catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, or until TLC/GC analysis indicates the consumption of the limiting reagent.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Reaction Workflow

Fischer_Esterification_Workflow Reactants Salicylic Acid + 2-Methylbutanol + Toluene ReactionVessel Round-Bottom Flask with Dean-Stark Apparatus Reactants->ReactionVessel Catalyst p-Toluenesulfonic Acid Catalyst->ReactionVessel Reflux Heat to Reflux ReactionVessel->Reflux Heat Workup Aqueous Workup (NaHCO3, H2O, Brine) Reflux->Workup Cool Drying Dry with Na2SO4 Workup->Drying Purification Vacuum Distillation Drying->Purification Concentrate Product Pure 2-Methylbutyl Salicylate Purification->Product

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

Fischer_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation SA Salicylic Acid (R-COOH) Protonated_SA Protonated Salicylic Acid SA->Protonated_SA + H+ H_plus H+ H_plus->SA Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate + R'-OH Alcohol 2-Methylbutanol (R'-OH) Alcohol->Protonated_SA Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester This compound (R-COOR') Protonated_Ester->Ester - H+ H_plus_regen H+ Protonated_Ester->H_plus_regen Water H2O

Caption: Mechanism of Fischer Esterification.

IV. References

  • Wikipedia. Fischer–Speier esterification. --INVALID-LINK--

  • University of Wisconsin-Madison. Esterification Using a Dean-Stark Trap. --INVALID-LINK--

  • Wikipedia. Dean–Stark apparatus. --INVALID-LINK--

  • JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. --INVALID-LINK--

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. --INVALID-LINK--

  • Organic Chemistry Portal. Fischer Esterification. --INVALID-LINK--

  • Sciencemadness Discussion Board. Catalysts for Fischer Esterification. --INVALID-LINK--

  • Patsnap. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. --INVALID-LINK--

  • Scoilnet. Dean Stark Apparatus. --INVALID-LINK--

  • European Patent Office. Transesterification process for producing salicylic esters used in perfumes - EP 1634571 A1. --INVALID-LINK--

  • JoVE. Dean-Stark Trap: Principle, Use in Chemical Reactions. --INVALID-LINK--

  • OperaChem. Fischer Esterification-Typical Procedures. --INVALID-LINK--

  • SIELC Technologies. This compound. --INVALID-LINK--

  • Winthrop University. Transesterification and Fischer Esterification of Aspirin using Microwave Heating. --INVALID-LINK--

  • Taylor & Francis Online. Transesterification of methyl salicylate with isoamyl alcohol assisted by microwave irradiation and promoted by acid-basic catalysts. --INVALID-LINK--

  • MDPI. Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation. --INVALID-LINK--

  • Google Patents. Transesterification process for producing salicylic esters used in perfumes - EP1634571A1. --INVALID-LINK--

  • National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. --INVALID-LINK--

  • BenchChem. Technical Support Center: Optimizing Fischer Esterification Reaction Time. --INVALID-LINK--

  • ACS Publications. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. --INVALID-LINK--

  • Unknown. Preparation of Methyl Salicylate. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Unknown. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. --INVALID-LINK--

  • Science and Education Publishing. Figure 1. Acid-catalyzed, Fischer esterification of salicylic acid with an alcohol to produce a generic salicylate ester, where R represents an alkyl substituent. --INVALID-LINK--

  • Westfield State University. Esterification of Salicylic Acid: The synthesis of cool smelling molecules. --INVALID-LINK--

  • CymitQuimica. Isoamyl Salicylate (contains this compound). --INVALID-LINK--

  • Sciencemadness.org. Preparation of methyl salicylate, by. --INVALID-LINK--

  • BenchChem. Synthesis of Methyl Salicylate Derivatives: A Detailed Guide for Researchers. --INVALID-LINK--

  • Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. --INVALID-LINK--

  • The Good Scents Company. 2-methyl butyl salicylate 2-hydroxybenzoic acid 2-methylbutyl ester. --INVALID-LINK--

  • Google Patents. Method of purifying methyl salicylate - US1814853A. --INVALID-LINK--

  • Unknown. Development of an analytical method to detect methyl salicylate in human plasma. --INVALID-LINK--

  • Unknown. DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A ME. --INVALID-LINK--

  • ResearchGate. (PDF) THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. --INVALID-LINK--

References

Dealing with emulsion formation during workup of 2-Methylbutyl salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Managing Emulsion Formation During Aqueous Workup

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering emulsions during the workup and purification of 2-Methylbutyl salicylate. Synthesized via the Fischer esterification of salicylic acid and 2-methylbutanol, this compound's workup can be challenging. This document offers a structured approach to both preventing and resolving these common separation issues.

Frequently Asked Questions (FAQs)
Q1: What is an emulsion, and why is it forming during my this compound workup?

An emulsion is a stable mixture of two immiscible liquids, such as your organic solvent (e.g., diethyl ether, ethyl acetate) and the aqueous wash solution.[1] One liquid becomes dispersed in the other as microscopic droplets.[2] This stability is often caused by surfactant-like molecules that reduce the interfacial tension between the two phases.[3][4]

In the context of this compound synthesis, several factors contribute:

  • Product Structure: The product itself, this compound, is amphiphilic, possessing both a polar phenolic hydroxyl group and a non-polar ester-alkyl chain. This structure allows it to act as a surfactant, stabilizing the oil-in-water interface.

  • Unreacted Starting Materials: Residual salicylic acid or high molecular weight impurities can also act as emulsifying agents.[5]

  • Vigorous Agitation: Excessive shaking of the separatory funnel provides the energy needed to disperse the liquid layers into fine droplets, promoting emulsion formation.[5][6]

  • High pH: Washing with a strong base (e.g., to neutralize the acid catalyst) can deprotonate the phenolic hydroxyl group on salicylic acid or the product, forming a phenoxide salt. These salts are highly effective surfactants and are a common cause of intractable emulsions.

Q2: How can I prevent an emulsion from forming in the first place?

Prevention is always more efficient than breaking an established emulsion.[1][5] Consider these preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times for a few minutes.[5][6] This increases the surface area for extraction without the high energy input that creates emulsions.

  • Solvent Choice: Chlorinated solvents like dichloromethane (DCM) are known to be more prone to forming emulsions.[7][8] If your protocol allows, consider using a solvent like ethyl acetate.

  • Pre-Workup Solvent Removal: Before beginning the aqueous workup, consider removing the reaction solvent (e.g., toluene, if used) via rotary evaporation. Then, redissolve the crude residue in your extraction solvent.[8][9]

  • Initial Brine Wash: Before any basic washes, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help prevent emulsion formation from the outset.[1]

Q3: An emulsion has already formed. What is the quickest and simplest thing I should try first?

If you have an emulsion, the first steps should be the least invasive:

  • Patience: Allow the separatory funnel to stand undisturbed in a ring clamp for 15-30 minutes.[7][8][9][10] Mild emulsions will often break on their own with time.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion interface slowly with a glass rod.[2][7] This can help the dispersed droplets coalesce.

  • Add Brine: If waiting fails, the next step is to add a saturated aqueous solution of NaCl (brine).[5][11] This is a highly effective and common technique known as "salting out."[8] It works by increasing the polarity and density of the aqueous layer, forcing the organic components out of the aqueous phase and destabilizing the emulsion.[3][11]

In-Depth Troubleshooting Guide: Methodologies for Breaking Emulsions

If the initial simple steps fail, a more systematic approach is required. The following methods are presented in a tiered order, from simplest to more advanced.

Tier 1: Physical & Ionic Strength Modification

These methods are low-risk and should be attempted first.

This technique increases the ionic strength of the aqueous layer, decreasing the solubility of organic species and disrupting the emulsion interface.[3][11]

  • Add a small volume (approx. 10-15% of the total volume) of saturated NaCl solution (brine) to the separatory funnel.

  • Gently swirl or rock the funnel. Avoid vigorous shaking.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If separation is slow, adding solid NaCl or Na₂SO₄ until the aqueous layer is saturated can also be effective.[9][12]

Sometimes, emulsions form because the densities of the organic and aqueous layers are too similar.

  • Identify which layer is continuous and which is dispersed.

  • Add more of the solvent that forms the continuous phase. For example, if you have an oil-in-water emulsion, add more water. If you have a water-in-oil emulsion, add more of your organic solvent (e.g., ethyl acetate).[10] This can disrupt the droplet packing and promote coalescence.

Tier 2: Advanced Separation Techniques

If the emulsion is persistent, physical separation or more significant chemical changes may be necessary.

Fine solid particulates can often stabilize an emulsion. Removing them can cause the emulsion to break.[8]

  • Prepare a Hirsch or Büchner funnel with a pad of Celite (diatomaceous earth) approximately 1-2 cm thick over a piece of filter paper.

  • Wet the Celite pad with the organic solvent used in the extraction.

  • Filter the entire emulsified mixture through the Celite pad under gentle vacuum. Celite is a fine, porous material that can trap the microscopic particulates stabilizing the emulsion.[8]

  • Return the filtrate to the separatory funnel. The layers should now separate cleanly.

  • Alternative: A plug of glass wool placed in the neck of a funnel can also be used to physically disrupt the emulsion as it passes through.[3][5]

For small-scale reactions or particularly stubborn emulsions, centrifugation is a highly effective mechanical method.[3][5]

  • Transfer the emulsified mixture into appropriate centrifuge tubes.

  • Balance the tubes carefully in the centrifuge.

  • Centrifuge the mixture for 5-10 minutes at a low to moderate speed (e.g., 1000-3000 rpm). The increased gravitational force will compel the denser phase to separate.[2][6]

  • Carefully pipette the separated layers from the centrifuge tube.

  • Heating: Gently warming the mixture in a warm water bath can sometimes break an emulsion by reducing the viscosity and increasing droplet coalescence.[2] Use with extreme caution, especially with volatile solvents like diethyl ether, and never heat a sealed separatory funnel.

  • pH Adjustment: If the emulsion is suspected to be caused by basic conditions creating phenoxide salts, carefully add a dilute acid (e.g., 1M HCl) dropwise to neutralize the solution (check with pH paper).[12][13] This will protonate the phenoxides, making them less surfactant-like. Conversely, if the emulsion is stabilized by acidic species, a dilute base may help.[2] Proceed with caution as this can be complex.

Summary of Troubleshooting Techniques
MethodMechanism of ActionBest For
Patience & Gentle Swirling Allows droplets to coalesce naturally without added energy.Mild, recently formed emulsions.
Salting Out (Brine) Increases ionic strength and density of the aqueous phase, reducing organic solubility.The most common and generally effective first-line chemical method.[3][5][11]
Dilution Alters the relative volumes and densities of the two phases.Emulsions where phase densities are very similar.[10]
Filtration (Celite) Physically removes fine solid particulates that stabilize the emulsion.Persistent emulsions where suspended solids are visible or suspected.[8][11]
Centrifugation Applies mechanical force to accelerate gravitational separation.Stubborn, small-volume emulsions where other methods have failed.[2][3][12]

Visual Workflows

Emulsion_Formation cluster_reaction Synthesis cluster_workup Aqueous Workup Reaction Crude Reaction Mixture (this compound, Acid Catalyst, Excess Reagents) SepFunnel Transfer to Separatory Funnel Reaction->SepFunnel AddWash Add Aqueous Wash (e.g., NaHCO₃ solution) SepFunnel->AddWash Shake Vigorous Shaking AddWash->Shake Emulsion Persistent Emulsion Forms Shake->Emulsion

Caption: Typical experimental workflow leading to emulsion formation.

Troubleshooting_Tree Start Emulsion Formed Wait 1. Let Stand (15-30 min) + Gentle Swirl Start->Wait Check1 Resolved? Wait->Check1 Salt 2. Add Saturated Brine ('Salting Out') Check1->Salt No End Layers Separated Check1->End Yes Check2 Resolved? Salt->Check2 Filter 3. Filter through Celite Check2->Filter No Check2->End Yes Centrifuge 4. Centrifuge Filter->Centrifuge Or Filter->End Centrifuge->End

References

Peak splitting and tailing issues in GC-MS analysis of 2-Methylbutyl salicylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the GC-MS analysis of 2-Methylbutyl salicylate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to troubleshoot common chromatographic issues, specifically peak splitting and tailing. This resource moves beyond simple checklists to explain the underlying causes of these problems, empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs): Quick Diagnosis

This section provides rapid answers to common observations during the analysis of this compound.

Q1: Why is my this compound peak tailing?

Peak tailing for an active analyte like this compound, which contains a polar hydroxyl group, is often due to unwanted interactions with active sites within the GC system.[1][2][3] These active sites are typically exposed silanol groups on surfaces like the inlet liner, the front of the GC column, or contaminants.[2][4] Tailing can lead to poor integration and inaccurate quantification.[1]

Q2: What is causing my this compound peak to split into two?

Peak splitting suggests that the analyte band is being disrupted before or during the chromatographic separation.[5][6] Common causes include improper sample introduction, a mismatch between your sample solvent and the column's stationary phase, or issues at the head of the column.[6][7] For splitless injections, incorrect initial oven temperature settings are a frequent culprit.[1][7]

Q3: All the peaks in my chromatogram, including the internal standard, are tailing. What does this indicate?

When all peaks exhibit tailing, the issue is likely a physical or mechanical problem in the flow path rather than a chemical interaction specific to your analyte.[2][8] This often points to issues with column installation, such as a poor cut or incorrect placement in the inlet, creating a "dead volume" where the sample can be delayed.[1][2]

Q4: Only the this compound peak is splitting, while other compounds in my sample look fine. What should I investigate first?

If only a single peak is splitting, the problem is likely related to the specific properties of that analyte under your current analytical conditions.[5] This could be due to on-column degradation, a co-eluting impurity with a very similar mass spectrum, or a mismatch between the injection solvent and the stationary phase that specifically affects your target analyte.[6][9]

In-Depth Troubleshooting Workflows

Part 1: Addressing Peak Tailing

Peak tailing for active compounds like this compound is a clear indicator of an "active" GC system. The goal is to ensure an inert flow path from the injector to the detector.[10]

A troubleshooting workflow for peak tailing.

  • Inlet Maintenance (The Most Common Culprit): Over 90% of GC problems originate in the inlet.[11]

    • Action: Replace the inlet liner with a new, high-quality deactivated liner. Contaminated liners are a primary source of active sites.[11][12]

    • Rationale: The liner is the first point of contact for your sample at high temperature. Any non-volatile matrix components or degradation products accumulate here, creating active sites that interact with polar analytes like this compound.[11] Using a liner with deactivated glass wool can also help trap non-volatile residues and promote homogenous vaporization.[9][13]

    • Action: Replace the septum. A cored or leaking septum can introduce contaminants and disrupt flow.[12]

  • Column Maintenance:

    • Action: Trim 0.5 to 1 meter from the front of the column.[14]

    • Rationale: The front of the column is where non-volatile residues and damaging sample components accumulate, leading to stationary phase degradation and exposure of active silanol groups.[14][15] Trimming this section often restores performance.[16]

    • Action: After trimming, re-condition the column according to the manufacturer's guidelines.

  • Method Parameter Optimization:

    • Action: Ensure the injection port temperature is adequate for the complete and rapid vaporization of this compound without causing thermal degradation.

    • Rationale: Insufficient temperature can lead to slow vaporization and broader, tailing peaks. Conversely, excessively high temperatures can degrade the analyte or the stationary phase.[17]

ParameterRecommendation for Active AnalytesRationale
Inlet Liner Freshly opened, deactivated liner (consider glass wool packing)Minimizes active sites and traps non-volatile matrix.[9][10]
Septum High-quality, low-bleed septumPrevents contamination and leaks.[12]
Column Installation Clean, 90° cut; correct insertion depthPrevents dead volume and turbulent flow paths.[1][2]
Column Type Use of an "Inert" or "MS-certified" columnThese columns have enhanced deactivation to shield active sites.[10]
Part 2: Addressing Peak Splitting

Peak splitting is often a result of the sample band being divided into two or more parts as it is introduced onto the column.[5]

A troubleshooting workflow for peak splitting.

  • Evaluate the Injection Technique and Conditions (Splitless Injection Focus):

    • Action: If using splitless injection, ensure the initial oven temperature is approximately 20°C below the boiling point of your sample solvent.[1][7]

    • Rationale: In splitless mode, the initial oven temperature creates a "solvent effect" that focuses the analytes into a tight band at the head of the column. If the temperature is too high, this focusing is inefficient, and analytes can travel down the column before the separation begins, leading to broad or split peaks.[1][7]

  • Check for Solvent and Stationary Phase Mismatch:

    • Action: Verify that the polarity of your injection solvent is compatible with your column's stationary phase.

    • Rationale: Injecting a non-polar solvent (like hexane) onto a polar column (like a WAX phase) can cause the solvent to bead up on the surface instead of evenly wetting it.[6] This forces the analyte to travel around these "beads," effectively splitting the injection band.[6][7]

  • Assess the Inlet and Column Head:

    • Action: Inspect the inlet liner for any blockage or contamination. If using a liner with glass wool, ensure it is positioned correctly and not compacted.[9]

    • Rationale: A blockage in the liner can cause the sample to enter the column in a non-uniform manner, leading to a split peak.[5][18]

    • Action: Ensure the column is properly cut and installed. A ragged cut or incorrect positioning can create alternative flow paths for the sample.[1][7]

  • Consider Column Overload:

    • Action: Inject a 1:10 dilution of your sample. If the peak shape improves and becomes a single, symmetrical peak, you are likely overloading the column.

    • Rationale: Injecting too much analyte can saturate the stationary phase at the head of the column. The excess analyte travels further down the column before it can interact with the stationary phase, resulting in a distorted or "fronting" peak, which can sometimes appear as a split peak.[7][19]

ParameterRecommendation for Peak SplittingRationale
Injection Mode For splitless, verify solvent effect parameters.Ensures proper analyte focusing at the column head.[1][7]
Solvent Choice Match solvent polarity to the stationary phase.Promotes even wetting of the stationary phase for uniform sample introduction.[6]
Sample Concentration Avoid overloading the column.Prevents saturation of the stationary phase.[18][19]
Inlet Liner Use a liner that promotes efficient vaporization (e.g., with glass wool).Ensures a homogeneous vapor cloud is introduced to the column.[6]

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak splitting and tailing issues in your GC-MS analysis of this compound, leading to more accurate and reproducible results.

References

Technical Support Center: Optimizing Resolution for 2-Methylbutyl Salicylate HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methylbutyl Salicylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate peak resolution during method development and routine analysis. As a non-steroidal anti-inflammatory agent and common fragrance ingredient, ensuring its purity and accurate quantification is paramount.[1][2]

This document moves beyond generic advice to provide a structured, mechanistic approach to troubleshooting. By understanding the fundamental principles of chromatographic separation, you can logically diagnose and solve even the most challenging resolution problems.

Part 1: Troubleshooting Guide - A Mechanistic Approach to Improving Resolution

Effective troubleshooting is rooted in the principles of the resolution equation, which mathematically defines the separation between two chromatographic peaks.

The Resolution Equation: Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)

Where:

  • Rs is the resolution. A value of ≥ 1.5 indicates baseline separation.

  • N is the column efficiency (theoretical plates), which relates to peak sharpness.

  • α is the selectivity, or the separation factor between two analytes.

  • k is the retention factor (or capacity factor), which describes how long an analyte is retained on the column.[3]

This equation provides a logical framework for troubleshooting. We will address each term in a question-and-answer format, starting with the least disruptive and moving to the most impactful changes.

Q1: My peaks are eluting too close to the void volume (or taking too long to elute), and the resolution is poor. How should I adjust the Retention Factor (k)?

A1: Optimizing the retention factor (k) is the foundational step in method development. An ideal k value is between 2 and 10.[4] If k is too low (<2), peaks elute too close to the solvent front where interferences from the sample matrix are common. If k is too high (>10), run times become excessively long, and peaks broaden, which can decrease resolution.

Causality: The retention factor for a hydrophobic molecule like this compound (LogP ≈ 4.02) in reversed-phase HPLC is primarily controlled by the strength of the mobile phase.[5] A "weaker" mobile phase (less organic solvent) increases retention, while a "stronger" mobile phase (more organic solvent) decreases it.

Step-by-Step Protocol:

  • Establish Your Starting Point: Begin with a mobile phase composition based on literature methods, for example, 65:35 (v/v) Acetonitrile:Water.[6]

  • Assess the Retention Factor: Calculate k for your this compound peak using the formula: k = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the void time of the column.

  • Adjust Mobile Phase Strength:

    • If k < 2: Decrease the solvent strength by reducing the percentage of the organic modifier (e.g., move from 65% to 60% Acetonitrile). This will increase hydrophobic interactions with the stationary phase and extend retention time.

    • If k > 10: Increase the solvent strength by increasing the percentage of the organic modifier (e.g., move from 65% to 70% Acetonitrile) to shorten the run time.

  • Re-equilibrate and Re-inject: Ensure the column is fully equilibrated with the new mobile phase (typically 10-15 column volumes) before injecting your sample again.

Q2: I've optimized my retention factor (k), but my peaks are still broad and not well-defined. How can I improve the Column Efficiency (N)?

A2: Column efficiency (N) is a measure of the sharpness of your chromatographic peaks. Broader peaks are more likely to overlap, thus reducing resolution. Improving efficiency involves minimizing the factors that cause peak broadening both within and outside the column.[7]

Causality: Peak broadening (dispersion) is caused by multiple factors, including the physical characteristics of the column (particle size, length) and the configuration of the HPLC system (extra-column volume).[8]

Solutions to Improve Efficiency:

  • Decrease Particle Size: The most significant way to increase N is to use a column packed with smaller particles (e.g., moving from a 5 µm column to a sub-2 µm UHPLC column). This reduces the path length for analyte diffusion, resulting in sharper peaks.[7]

  • Increase Column Length: Doubling the column length approximately increases the efficiency (N) by a factor of √2. However, this also doubles the analysis time and backpressure.[7]

  • Optimize Flow Rate: Operate at or near the optimal flow rate specified by the column manufacturer. A flow rate that is too high can lead to increased mass transfer resistance and broader peaks.[9]

  • Reduce Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are correctly installed to avoid dead volume, which is a major source of peak broadening.

  • Check for Column Contamination or Degradation: If you observe a sudden drop in efficiency or high backpressure, your column may be clogged or contaminated.[10] Consider flushing the column with a strong solvent or, if necessary, replacing it. Using a guard column can significantly extend the life of your analytical column.[8]

Q3: My peaks are sharp (high N) and have good retention (optimal k), but they are still co-eluting. How do I improve the Selectivity (α)?

A3: Selectivity (α) is the most powerful tool for resolving closely eluting compounds. [3] It describes the ability of the chromatographic system to chemically differentiate between two analytes. Even small changes in selectivity can have a dramatic impact on resolution. For this compound, this is crucial for separating it from structural isomers or related impurities.[4]

Causality: Selectivity is governed by the specific chemical interactions (hydrophobic, dipole-dipole, π-π) between the analytes, the stationary phase, and the mobile phase.[11] Altering any of these three components can change α.

Strategies to Modify Selectivity:

  • Change the Organic Modifier: The choice of organic solvent can alter selectivity.

    • Acetonitrile (MeCN) vs. Methanol (MeOH): These are the most common solvents in reversed-phase HPLC. If you are using MeCN, try switching to MeOH, or vice-versa. They have different properties that can alter elution order. For example, MeCN is aprotic while MeOH is a protic solvent, which can lead to different hydrogen-bonding interactions. Many salicylate methods successfully use either MeCN or MeOH.[5][12][13]

  • Adjust Mobile Phase pH: This is a critical parameter for ionizable compounds like salicylates.

    • Mechanism: this compound has a phenolic hydroxyl group. At a pH above its pKa, this group will be deprotonated (ionized), making the molecule less hydrophobic and reducing its retention in reversed-phase chromatography. By adjusting the mobile phase pH with an acidic modifier (e.g., phosphoric, formic, or acetic acid), you can ensure the hydroxyl group remains protonated (neutral).[5][12] This suppressed ionization state leads to more consistent and often longer retention, which can be manipulated to improve selectivity between closely related compounds.[4][8]

    • Recommendation: Buffer the mobile phase to a pH at least 2 units below the pKa of the analyte's acidic functional group. Adding a small amount of acid like 0.1% phosphoric or formic acid is common practice.[5][14]

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.

    • C18 vs. C8: A C8 column is less retentive than a C18 column and may provide different selectivity for moderately polar compounds. Several methods for salicylates utilize C8 columns.[12][13]

    • Phenyl-Hexyl Column: Consider a Phenyl-Hexyl stationary phase. The phenyl groups can introduce unique π-π interactions with the aromatic ring of the salicylate molecule, offering a completely different selectivity profile compared to standard alkyl chains.[7]

  • Modify Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, but it can also subtly alter selectivity.[4]

    • Procedure: Systematically evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C) using a column oven for stability. A study on methyl salicylate showed that varying the temperature between 25°C and 35°C did not significantly affect performance but did decrease retention time.[12] Sometimes, a change in temperature can even reverse the elution order of two compounds.[4]

Part 2: Practical Protocols & Workflows

Troubleshooting Workflow for Poor Resolution

The following diagram provides a logical path for systematically addressing resolution issues based on the principles discussed above.

HPLC_Troubleshooting cluster_0 cluster_1 Step 1: Assess Retention (k) cluster_2 Step 2: Assess Efficiency (N) cluster_3 Step 3: Optimize Selectivity (α) cluster_4 Start Problem: Resolution (Rs) < 1.5 Assess_k Is Retention Factor (k) between 2 and 10? Start->Assess_k Adjust_k Adjust % Organic Solvent - Increase % Organic to decrease k - Decrease % Organic to increase k Assess_k->Adjust_k No Assess_N Are peaks sharp and symmetrical? (Good Efficiency) Assess_k->Assess_N Yes Adjust_k->Assess_k Re-evaluate Adjust_N Improve Efficiency (N) - Decrease particle size (UHPLC) - Optimize flow rate - Check for dead volume/leaks - Use a guard column/new column Assess_N->Adjust_N No Adjust_Alpha Modify Selectivity (α) This is the most powerful step! Assess_N->Adjust_Alpha Yes Adjust_N->Assess_k Re-evaluate k and N Alpha_Options 1. Change Organic Modifier (ACN ↔ MeOH) 2. Adjust Mobile Phase pH (e.g., add 0.1% acid) 3. Change Stationary Phase (C18 → Phenyl) 4. Adjust Temperature Adjust_Alpha->Alpha_Options End Resolution (Rs) ≥ 1.5 Method Optimized Alpha_Options->End

Caption: A systematic workflow for troubleshooting poor HPLC resolution.

Part 3: Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for this compound?

A: A robust starting point is a reversed-phase method. The following table summarizes typical starting conditions based on published methods for salicylates.[5][6][12][13]

ParameterRecommended Starting ConditionNotes
Column C18 or C8, 150 mm x 4.6 mm, 5 µmC18 is a good first choice due to its high hydrophobicity.[5][6]
Mobile Phase Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric AcidThe acid suppresses ionization for better peak shape.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures reproducibility.[12]
Injection Vol. 5 - 20 µLStart with a lower volume to avoid column overload.[12][13]
Detection UV at ~230 nm or ~304 nmSalicylates have strong UV absorbance at these wavelengths.[12][13]
Q: My this compound peak is tailing. What are the common causes and solutions?

A: Peak tailing is often caused by one of three issues:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. Solution: Dilute your sample or reduce the injection volume.[8][9]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with the polar hydroxyl group of the salicylate. Solution: Add a small amount of acid (e.g., 0.1% TFA or phosphoric acid) to the mobile phase to protonate the silanols and minimize these interactions. Using a modern, end-capped column with low silanol activity can also prevent this issue.[14]

  • Mismatched Solvents: If your sample is dissolved in a much stronger solvent than your mobile phase (e.g., 100% Acetonitrile sample in a 50% Acetonitrile mobile phase), it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q: Should I use an isocratic or gradient elution?

A: The choice depends on your sample complexity.

  • Isocratic Elution (constant mobile phase composition): This is ideal for simple mixtures where you are separating this compound from a few known impurities with similar retention characteristics. Isocratic methods are often more robust and have faster re-equilibration times. Many published methods for single salicylates are isocratic.[12][13]

  • Gradient Elution (mobile phase composition changes over time): This is necessary if your sample contains compounds with a wide range of polarities. A gradient can improve resolution for complex mixtures and shorten the overall run time by eluting highly retained compounds more quickly.[8] If you are analyzing a crude reaction mixture or a complex formulation, a gradient is likely the better choice.[15]

References

Technical Support Center: Troubleshooting Poor Signal-to-Noise in NMR of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with signal-to-noise (S/N) ratios in their analysis of small molecules, specifically focusing on 2-Methylbutyl salicylate. Here, we will delve into the common causes of poor S/N and provide systematic, field-proven solutions to enhance the quality of your NMR data. Our approach is grounded in the fundamental principles of NMR to empower you with the knowledge to not only fix the immediate issue but also to optimize your future experiments for success.

Frequently Asked Questions (FAQs)

Q1: I've run my this compound sample and the peaks are barely visible above the noise. What is the most common reason for this?

A1: The most frequent cause of poor signal-to-noise is insufficient sample concentration. NMR is an inherently insensitive technique, and a low concentration of your analyte will naturally lead to a weak signal.[1][2] We recommend starting with a concentration of at least 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent for a standard 5 mm NMR tube.[3]

Q2: Can the choice of NMR solvent affect my signal-to-noise ratio?

A2: Absolutely. An ideal NMR solvent should completely dissolve your sample and be chemically inert.[4] For this compound, a non-polar organic compound, deuterated chloroform (CDCl₃) is a common and effective choice.[5][6] Using a solvent in which your compound is only partially soluble will lead to a lower effective concentration and thus, a weaker signal. High viscosity solvents can also broaden peaks, which can decrease the apparent signal-to-noise ratio.[4]

Q3: How many scans should I run to get a good spectrum?

A3: The signal-to-noise ratio improves with the square root of the number of scans.[7][8][9] For a routine ¹H NMR of a moderately concentrated sample, 16 to 64 scans are often sufficient. If your sample is dilute, you will need to increase the number of scans significantly. Doubling the signal-to-noise ratio requires quadrupling the number of scans.[7]

Q4: My baseline is very noisy, even at the base of my peaks. What could be the issue?

A4: A noisy baseline can stem from several sources. It could be an issue with the spectrometer's electronics, improper shimming of the magnetic field, or problems with the probe tuning and matching.[10] A thorough shimming procedure is crucial for a homogeneous magnetic field, which is essential for sharp lines and a clean baseline.[11][12][13]

In-Depth Troubleshooting Guide

This guide is structured to walk you through the logical steps of an NMR experiment, from sample preparation to data acquisition, to help you pinpoint and resolve the source of poor signal-to-noise.

Part 1: Sample Preparation – The Foundation of a Good Spectrum

The quality of your NMR spectrum is fundamentally dependent on the quality of your sample. Errors or oversights in this initial stage are often the primary culprits for poor signal-to-noise.

Is your sample concentration adequate?

  • Causality: The intensity of the NMR signal is directly proportional to the number of nuclei in the detection volume of the NMR coil. A low concentration of this compound means fewer molecules are contributing to the signal, making it difficult to distinguish from the background noise.[1][14]

  • Protocol for Optimal Sample Concentration:

    • Weighing: Accurately weigh approximately 10-20 mg of your purified this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the low natural abundance of the ¹³C isotope.[3]

    • Solvent Volume: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, >99.8% D). This volume ensures that the sample fills the active region of the NMR probe's coil in a standard 5 mm tube.[15]

    • Dissolution: Ensure your sample is fully dissolved. Any solid particles will lead to an inhomogeneous sample and poor magnetic field shimming, resulting in broad peaks and a lower S/N ratio.[3][10] If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

    • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

Have you selected the appropriate solvent?

  • Causality: The solvent must not only dissolve the analyte but also be compatible with the NMR experiment. Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte's signals.[5][16] The solvent's physical properties, such as viscosity and boiling point, can also play a role.

  • Solvent Selection for this compound:

    • Deuterated Chloroform (CDCl₃): This is the most common and generally the best choice for non-polar to moderately polar organic molecules like this compound.[5] Its residual proton peak at ~7.26 ppm is unlikely to interfere with the aromatic signals of the salicylate.

    • Deuterated Acetone (Acetone-d₆): An alternative if solubility in CDCl₃ is an issue. Its residual peak is around 2.05 ppm.[5]

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar solvent, generally not the first choice for this compound unless specific interactions are being studied.[5][17]

Solvent¹H Residual Peak (ppm)Properties
CDCl₃7.26Good for many organic compounds, easy to remove.[5]
Acetone-d₆2.05Good for a range of organic molecules.[5]
DMSO-d₆2.50For more polar compounds like peptides and carbohydrates.[5]
CD₃OD3.31, 4.87Polar, protic solvent.
D₂O~4.79For biological samples.

Table 1: Common NMR Solvents and Their Properties.[18]

Part 2: Spectrometer & Hardware Optimization

Once you have a well-prepared sample, the next step is to ensure the spectrometer is properly set up to detect the weak NMR signal.

Is the magnetic field homogeneous? The art of shimming.

  • Causality: Shimming is the process of adjusting small electrical currents in the shim coils to counteract inhomogeneities in the main magnetic field (B₀) across the sample volume.[11][19] An inhomogeneous field causes nuclei in different parts of the sample to experience slightly different magnetic fields, leading to a broadening of the NMR signals. Broader signals have a lower peak height, which translates to a poorer signal-to-noise ratio.

  • Protocol for Effective Shimming:

    • Locking: Before shimming, the spectrometer must "lock" onto the deuterium signal of the solvent. This provides a stable reference frequency.[12]

    • Automated Shimming: Most modern spectrometers have automated shimming routines (e.g., gradient shimming) that are very effective for most samples.[11] Always run this routine after inserting a new sample.

    • Manual Shimming: For challenging samples or to achieve the highest resolution, manual shimming may be necessary. The goal is to maximize the lock level and shape.

      • Start by adjusting the lower-order axial shims (Z1, Z2).[11]

      • Iteratively adjust Z1 and Z2 to maximize the lock signal.[19]

      • If necessary, proceed to higher-order axial (Z3, Z4) and spinning sideband shims.

      • For non-spinning experiments, the radial shims (X, Y, etc.) must also be adjusted.[19]

Is the probe tuned and matched correctly?

  • Causality: The NMR probe contains a resonant circuit that needs to be tuned to the specific frequency of the nucleus being observed (e.g., ¹H) and matched to the impedance (typically 50 Ohms) of the spectrometer's electronics.[20][21][22] Improper tuning and matching lead to inefficient transfer of radiofrequency energy to the sample and a weaker detected signal, resulting in poor sensitivity.[23]

  • Protocol for Probe Tuning and Matching:

    • Access Tuning Function: Use the spectrometer's software to display the tuning curve (often called a "wobble curve").[23]

    • Adjust Tuning: Use the tuning rods or controls to center the dip in the curve on the correct frequency for your nucleus.[21]

    • Adjust Matching: Use the matching rods or controls to make the dip as deep and sharp as possible, minimizing the reflected power.[21]

    • Iterate: Tuning and matching are interactive, so you may need to adjust them iteratively to achieve the optimal settings.[20]

G cluster_0 Troubleshooting Workflow start Poor S/N Observed sample_prep Check Sample Preparation start->sample_prep conc Is Concentration >10mg/0.6mL? sample_prep->conc dissolved Is Sample Fully Dissolved? conc->dissolved Yes acquisition Optimize Acquisition conc->acquisition No, remake sample spectrometer Check Spectrometer Setup dissolved->spectrometer Yes dissolved->acquisition No, filter/remake shim Is Shimming Optimized? spectrometer->shim tune Is Probe Tuned & Matched? shim->tune Yes shim->acquisition No, re-shim tune->acquisition Yes tune->acquisition No, re-tune scans Increase Number of Scans (NS) acquisition->scans rg Adjust Receiver Gain (RG) scans->rg end Good S/N Achieved rg->end

A decision-making workflow for troubleshooting poor signal-to-noise in NMR.

Part 3: Acquisition & Processing Parameters

Fine-tuning the parameters used to acquire and process your data can significantly improve the final signal-to-noise ratio.

Are you acquiring enough scans?

  • Causality: Signal averaging is a powerful technique to improve S/N. The coherent signal from your sample adds up linearly with each scan, while the random electronic noise adds as the square root of the number of scans.[7][14] This results in an overall improvement in S/N that is proportional to the square root of the number of scans.[8]

  • Practical Guidelines for Number of Scans (NS):

    • ¹H NMR: Start with 16 or 32 scans. If the S/N is still low, increase NS to 128, 256, or higher. Remember that to double the S/N, you must increase the experiment time by a factor of four.

    • ¹³C NMR: Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, many more scans are required. A typical starting point is 1024 scans, and for dilute samples, several thousand scans may be necessary.[24]

Is the receiver gain set correctly?

  • Causality: The receiver gain (RG) amplifies the weak NMR signal before it is digitized. Setting the RG too low will not take full advantage of the analog-to-digital converter's (ADC) dynamic range, leading to a loss of signal and poor S/N. Setting it too high will cause the strongest signals to be "clipped," leading to artifacts and a distorted baseline.[25][26]

  • Protocol for Setting Receiver Gain:

    • Automatic Adjustment: Most NMR software has an automatic routine (e.g., rga on Bruker systems) that determines an optimal RG value. This is generally reliable.

    • Manual Adjustment: If you suspect the automatic setting is not optimal, you can set it manually. Acquire a single scan and observe the free induction decay (FID). The maximum intensity of the FID should be around 70-80% of the ADC range.

Have you considered using a cryoprobe?

  • Causality: A cryoprobe is an NMR probe where the detection coil and preamplifiers are cryogenically cooled to around 20-30 K.[27][28] This drastic reduction in temperature significantly lowers the thermal electronic noise (Johnson-Nyquist noise), which is a major contributor to the overall noise in the spectrum.[7][29]

  • Impact on Sensitivity:

    • A cryoprobe can provide a 3 to 4-fold increase in signal-to-noise compared to a standard room-temperature probe for ¹H NMR.[27][28]

    • This translates to a 9 to 16-fold reduction in experiment time to achieve the same S/N.[27]

    • The sensitivity gains are even more dramatic for less sensitive nuclei like ¹³C.[30] If you have access to a spectrometer with a cryoprobe, it is the best option for analyzing dilute samples.[29][30]

References

Technical Support Center: Navigating Matrix Effects in the Bioanalysis of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals encountering challenges with the analysis of 2-Methylbutyl salicylate in biological samples. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address and mitigate the complexities of matrix effects in bioanalysis.

Introduction to Matrix Effects

In quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the "matrix effect" refers to the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix.[1][2] These endogenous or exogenous components, such as phospholipids, salts, and proteins, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise results.[1][3] For a compound like this compound, which may be present at low concentrations in complex biological matrices (e.g., plasma, urine, saliva), understanding and controlling matrix effects is paramount for developing robust and reliable analytical methods.[4]

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the analysis of this compound.

Q1: I'm observing significant signal suppression for this compound in my plasma samples compared to my standards in neat solvent. What is the likely cause?

A1: This is a classic manifestation of ion suppression, a prevalent matrix effect in LC-MS/MS analysis.[5] Co-eluting endogenous components from the plasma matrix, such as phospholipids and salts, can interfere with the ionization of this compound in the mass spectrometer's source, resulting in a decreased signal intensity.[6]

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

A2: A standard method to quantify matrix effects is the post-extraction spike experiment.[1] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte in a clean solvent.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

  • An MF of 1 (or 100%) indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

This assessment should be performed using at least six different lots of the biological matrix to account for inter-subject variability.[7]

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for compensating for matrix effects.[8][9] A SIL-IS, such as deuterium-labeled this compound (e.g., this compound-d4), has nearly identical chemical and physical properties to the analyte.[10] This ensures that it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte's signal.[11]

Q4: Can my choice of sample preparation technique influence the severity of matrix effects?

A4: Absolutely. The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.[12] Different techniques offer varying levels of cleanliness. For instance, simple protein precipitation (PPT) is a fast but less selective method that often results in significant residual matrix components, leading to pronounced matrix effects.[13] More rigorous techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can provide much cleaner extracts, thereby reducing matrix effects.[8]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.

Observed Problem Potential Causes Recommended Solutions & Explanations
Poor Reproducibility (High %CV) Across Different Matrix Lots Variable matrix effects between different sources of biological samples.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for variability as the SIL-IS will be affected similarly to the analyte across different lots.[14]2. Re-evaluate Sample Preparation: A more effective sample clean-up method (e.g., switching from PPT to SPE) can minimize the variability of interfering components.[6]
Low Analyte Signal/Sensitivity Significant ion suppression.1. Optimize Chromatography: Modify the LC gradient to separate this compound from the regions where most matrix components, like phospholipids, elute.2. Enhance Sample Clean-up: Employ a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates or specific SPE sorbents.[15]3. Check Mobile Phase pH: Adjusting the mobile phase pH can alter the retention time of this compound, potentially moving it away from interfering peaks.[13]
Inconsistent Analyte Recovery Inefficient or variable extraction during sample preparation.1. Optimize LLE/SPE Parameters: For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase to ensure optimal partitioning of this compound.[8] For SPE, test different sorbents, wash steps, and elution solvents.[6]2. Assess for Non-specific Binding: Salicylates can sometimes adsorb to labware. Using silanized glassware or polypropylene tubes can mitigate this issue.[4]
Unexpected Peaks or Interferences Contamination or co-elution of isobaric interferences.1. Run Matrix Blanks: Analyze extracted blank matrix from multiple sources to identify endogenous interferences.[16]2. Increase Chromatographic Resolution: Utilize a higher-efficiency column (e.g., UPLC/UHPLC) or a longer gradient to separate the analyte from interfering peaks.[13]3. Optimize MS/MS Transitions: Ensure the selected precursor and product ion transitions are specific to this compound and not shared by any metabolites or matrix components.

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol details the post-extraction spike method to determine the matrix factor.

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma, from at least 6 different sources)

  • This compound analytical standard

  • Appropriate solvents for sample preparation and LC-MS analysis

Procedure:

  • Prepare Set A (Neat Solution): Spike a known concentration of this compound (e.g., at low and high QC levels) into the final mobile phase or reconstitution solvent.

  • Prepare Set B (Post-Extraction Spike): Process blank biological matrix samples using your validated extraction procedure (e.g., LLE or SPE). After the final evaporation step, reconstitute the dried extract with the same solution from Set A.

  • Analysis: Inject both sets of samples onto the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100 [5]

    • Calculate the coefficient of variation (%CV) for the matrix effect across the different lots of the biological matrix. As per regulatory guidelines, the %CV should ideally be ≤15%.[17][18]

Visualizing the Matrix Effect Assessment Workflow

G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike A1 Spike Analyte into Clean Solvent Analysis LC-MS/MS Analysis A1->Analysis B1 Process Blank Matrix (e.g., Plasma) B2 Spike Analyte into Extracted Matrix B1->B2 B2->Analysis Calculation Calculate Matrix Factor: (Area B / Area A) * 100 Analysis->Calculation

Caption: Workflow for quantitative matrix effect assessment.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is a critical step in mitigating matrix effects. The following table provides a comparison of common techniques for the analysis of small molecules like this compound in biological fluids.

Sample Preparation Method Typical Phospholipid Removal Efficiency Relative Matrix Effect Reduction Analyte Recovery for Small Molecules Primary Advantages Primary Disadvantages
Protein Precipitation (PPT) Low (<20%)LowHighFast, simple, inexpensiveHigh level of residual matrix components, significant ion suppression.[13]
Liquid-Liquid Extraction (LLE) Moderate-HighModerate-HighVariable, depends on analyte polarityCleaner extracts than PPT, cost-effective.Can be labor-intensive, may have lower recovery for polar analytes.[8]
Solid-Phase Extraction (SPE) High (>90%)HighHighVery clean extracts, high analyte recovery and concentration.[6]More expensive and requires method development.
HybridSPE®-Phospholipid Very High (>98%)Very HighHighCombines PPT with specific phospholipid removal in one step.Higher cost per sample.

Visualizing the Decision Pathway for Method Optimization

Caption: Troubleshooting decision tree for matrix effects.

This technical guide is intended to provide a foundational understanding and practical solutions for managing matrix effects in the analysis of this compound. For specific applications, further method development and validation according to regulatory guidelines such as those from the FDA and EMA are required.[17][18]

References

Technical Support Center: Stability of 2-Methylbutyl Salicylate in Solution and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Methylbutyl salicylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the integrity of your formulations and experimental outcomes.

Introduction: Understanding the Stability Landscape of this compound

This compound, an ester of salicylic acid, is susceptible to several degradation pathways that can impact its potency, safety, and the overall reliability of your research. The primary modes of degradation include hydrolysis, oxidation, and photodegradation. The rate and extent of these reactions are heavily influenced by environmental factors such as pH, temperature, light exposure, and the presence of other chemical entities in the formulation. This guide will delve into the mechanisms of these degradation pathways and provide actionable strategies to mitigate them.

Troubleshooting Guide: Common Stability Issues

This section is designed to help you quickly identify and resolve common stability problems you may encounter with this compound solutions.

Observed Issue Potential Root Cause(s) Recommended Actions & Explanations
Decrease in this compound concentration over time with a corresponding increase in a new peak (likely salicylic acid) in HPLC analysis. Hydrolysis: The ester bond is being cleaved by water, a reaction significantly accelerated by alkaline (high pH) conditions and elevated temperatures.[1][2][3]1. pH Optimization: Measure the pH of your solution. If it is neutral or alkaline, adjust to an acidic pH (ideally below 4) using a suitable buffer system (e.g., citrate or acetate buffers).[1][4] The ester is generally more stable at a lower pH. 2. Temperature Control: Store your solutions at refrigerated temperatures (2-8°C) to slow down the rate of hydrolysis.[1] 3. Solvent System Modification: If your application allows, consider using co-solvents such as ethanol or propylene glycol to reduce the activity of water in the formulation.[1][5]
Appearance of multiple unknown peaks in the chromatogram, potentially with a change in solution color (e.g., yellowing). Oxidation: Salicylates can be susceptible to oxidation by atmospheric oxygen or reactive oxygen species, a process that can be catalyzed by trace metal ions.[6][7]1. Inert Atmosphere: During preparation and storage, purge the headspace of your container with an inert gas like nitrogen or argon to displace oxygen. 2. Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol into your formulation.[8] 3. Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[4][8]
Rapid degradation of the compound when experiments are conducted under ambient light. Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the breakdown of the salicylate molecule.[9][10][11]1. Light Protection: Prepare and store your solutions in amber or opaque containers to protect them from light.[12] 2. Conduct experiments under low-light conditions or use light-blocking shields for your experimental setup.
Precipitation or cloudiness in the solution upon standing. Formation of Salicylic Acid: If hydrolysis has occurred, the resulting salicylic acid may precipitate out of solution, especially in aqueous media where it has lower solubility than the parent ester.[1]1. Address Hydrolysis: Follow the steps outlined for the hydrolysis issue to prevent the formation of salicylic acid. 2. Increase Solubilization: If some formation of salicylic acid is unavoidable, consider adding a solubilizing agent or co-solvent to keep it in solution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound in an organic solvent (e.g., ethanol)?

A1: For optimal stability, a stock solution of this compound in an organic solvent should be stored in a tightly sealed amber glass vial at 2-8°C. The amber glass will protect the compound from photodegradation, and the low temperature will slow down any potential degradation reactions. While hydrolysis is less of a concern in anhydrous organic solvents, it's crucial to use a tightly sealed container to prevent the absorption of atmospheric moisture.

Q2: I am developing an aqueous formulation. What is the most critical factor to control for the stability of this compound?

A2: The most critical factor to control in an aqueous formulation is the pH . Hydrolysis of the ester bond is the primary degradation pathway in the presence of water, and this reaction is significantly accelerated in neutral to alkaline conditions.[1][2] Maintaining an acidic pH (e.g., pH 3-4) is the most effective strategy to minimize hydrolysis and enhance the stability of this compound in aqueous media.[1]

Q3: Can I use plastic containers to store my this compound solutions?

A3: It is generally recommended to use glass containers, particularly for long-term storage or for stock solutions. Some plastics may be permeable to oxygen, or they may contain plasticizers or other leachables that could potentially interact with or degrade your compound. If plastic must be used, ensure it is made of a chemically resistant polymer (e.g., Teflon® or a high-density polyethylene) and conduct compatibility studies.

Q4: My formulation requires heating during preparation. How can I minimize the degradation of this compound?

A4: If heating is unavoidable, you should aim to use the lowest possible temperature for the shortest duration necessary. It is also advisable to prepare the formulation under an inert atmosphere (e.g., nitrogen) to prevent oxidation, which is accelerated at higher temperatures. If possible, add the this compound in the final stages of the process, after the formulation has cooled down.

Q5: Are there any excipients that are known to be incompatible with this compound?

A5: You should avoid strongly basic or acidic excipients that could significantly alter the pH of the formulation and catalyze hydrolysis.[12] Additionally, be cautious with strong oxidizing agents. It is always good practice to perform compatibility studies with all your planned excipients by analyzing stressed samples (e.g., stored at elevated temperatures) for the appearance of degradation products.

Visualizing Degradation and Troubleshooting

Primary Degradation Pathways of this compound

Degradation Pathways of this compound cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation 2-MBS This compound Sal_Acid Salicylic Acid 2-MBS->Sal_Acid + H₂O (catalyzed by acid/base) 2-MB_Alc 2-Methylbutyl Alcohol Ox_Products Oxidized Products (e.g., hydroxylated or quinone-like structures) 2-MBS->Ox_Products + O₂ / ROS (catalyzed by metal ions) Photo_Products Photodegradation Products 2-MBS->Photo_Products + UV Light

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow for 2-MBS Stability Start Stability Issue Observed (e.g., degradation, precipitation) Identify Identify Degradation Products (e.g., via HPLC-MS) Start->Identify Check_pH Is the primary degradant Salicylic Acid? Identify->Check_pH Adjust_pH Optimize pH to acidic range (e.g., < 4) & Control Temperature Check_pH->Adjust_pH Yes Check_Light Does degradation occur under ambient light? Check_pH->Check_Light No Re-evaluate Re-evaluate Stability Adjust_pH->Re-evaluate Protect_Light Use amber containers & work in low light Check_Light->Protect_Light Yes Check_Oxidation Are there signs of oxidation? (e.g., color change, multiple peaks) Check_Light->Check_Oxidation No Protect_Light->Re-evaluate Prevent_Oxidation Use inert gas, antioxidants, & chelating agents Check_Oxidation->Prevent_Oxidation Prevent_Oxidation->Re-evaluate

References

Overcoming challenges in the chiral separation of 2-Methylbutyl salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for the chiral separation of 2-Methylbutyl salicylate. As a Senior Application Scientist, I have designed this guide to provide researchers, chromatographers, and drug development professionals with practical, field-proven insights into overcoming the specific challenges associated with resolving the enantiomers of this fragrance and pharmaceutical intermediate. This center moves beyond generic advice to offer in-depth, cause-and-effect troubleshooting and robust starting protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the separation challenges and strategies.

Q1: Why is the chiral separation of this compound challenging?

A1: The primary challenge lies in its molecular structure. This compound is a relatively small, moderately polar ester with a single chiral center in the alcohol moiety.[1] It lacks multiple interaction points (like numerous hydrogen bond donors/acceptors) that facilitate strong, stereospecific binding to a chiral stationary phase (CSP). Successful separation, therefore, depends on exploiting subtle differences in the three-dimensional fit of each enantiomer into the chiral environment of the CSP. This requires careful selection of the stationary phase and fine-tuning of mobile phase conditions to amplify these small energetic differences into a discernible chromatographic separation.

Q2: Which chromatographic techniques are most effective for this separation?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.[2]

  • SFC is often the preferred modern approach due to its significant advantages: it uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations (3-5 times faster than HPLC), higher efficiency, and reduced consumption of toxic organic solvents.[3] This makes SFC a "greener" and more cost-effective option, especially for preparative scale work.

  • Normal-Phase HPLC (NP-HPLC) is a traditional and highly effective method, particularly with polysaccharide-based CSPs. It offers excellent selectivity based on polar interactions.

  • Gas Chromatography (GC) can also be a viable option given the volatility of salicylate esters.[2][4] Chiral GC typically employs capillary columns coated with cyclodextrin derivatives.[5]

Q3: What type of chiral stationary phase (CSP) is the best starting point?

A3: For esters and aromatic compounds like this compound, polysaccharide-based CSPs are the industry standard and the most logical starting point.[2] These phases, typically derivatives of cellulose or amylose (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), create chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, π-π interactions with the aromatic ring, and steric hindrance, which allows the CSP to differentiate between the enantiomers.[2]

Troubleshooting Guide: From Co-elution to Resolution

This guide is structured to address the most common experimental failures in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Problem 1: Complete Co-elution or Very Poor Resolution (Rs < 0.8)

Q: My enantiomers are eluting as a single peak on a polysaccharide column. What is the most systematic way to achieve separation?

A: This is the most common starting problem. A systematic screening approach is required, as the initial conditions are likely suboptimal for generating the necessary enantioselective interactions. The primary factors to investigate are the mobile phase composition (both the solvent and any additives) and the CSP itself.

Step-by-Step Troubleshooting:

  • Confirm System Suitability: First, ensure your chromatographic system is performing correctly. Inject an achiral standard to confirm that peak shape and efficiency are acceptable. Poor general chromatography will make chiral separation impossible.

  • Optimize the Mobile Phase Modifier: In both NP-HPLC and SFC, the organic solvent (modifier) competes with the analyte for interaction sites on the CSP. Changing the modifier can dramatically alter selectivity.[6]

    • The Rationale: Different alcohols (e.g., isopropanol, ethanol, methanol) interact differently with the polysaccharide CSP, altering its conformation and the steric environment of its chiral cavities. This change in the CSP's environment directly impacts how it recognizes and retains the enantiomers.[6]

    • Action Plan: If you started with an isopropanol/hexane (HPLC) or isopropanol/CO2 (SFC) mobile phase, systematically switch the alcohol modifier. Screen methanol and ethanol. Often, a less sterically hindered alcohol like methanol can provide unique selectivity.

  • Introduce an Additive (If Applicable): While this compound is neutral, trace impurities in your sample or system could benefit from an additive. For neutral compounds, additives are generally not required but can sometimes improve peak shape.[7] If dealing with acidic or basic analytes, an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive is crucial to suppress ionization and reduce peak tailing.[7]

  • Screen Different CSPs: If optimizing the mobile phase on one polysaccharide column fails, the next logical step is to screen other polysaccharide CSPs. Columns with different selectors (e.g., amylose vs. cellulose) or different functional groups (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate) offer fundamentally different chiral environments.[2]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: I have some separation, but my peaks are tailing severely, which is compromising my resolution and quantification. What are the causes and solutions?

A: Poor peak shape is typically caused by undesirable secondary interactions, column overload, or extra-column effects.

Step-by-Step Troubleshooting:

  • Rule out Column Overload: This is the easiest problem to diagnose.

    • The Rationale: Injecting too much sample mass saturates the active sites on the stationary phase, leading to a non-linear isotherm and causing the peak to broaden and tail.

    • Action Plan: Reduce the sample concentration or injection volume by a factor of 5 or 10. If peak shape improves significantly, you have identified the issue. Determine the column's loading capacity and operate below that limit.

  • Check for Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the CSP can cause tailing.

    • The Rationale: Residual silanol groups on the silica surface can form strong hydrogen bonds with polar analytes, causing a portion of the analyte molecules to lag behind the main peak.

    • Action Plan: Add a small amount of a competing polar modifier to the mobile phase. In NP-HPLC or SFC, increasing the percentage of the alcohol co-solvent slightly can often mitigate this effect. For acidic or basic analytes, adding an appropriate acidic or basic modifier is essential to prevent these interactions.[7]

  • Evaluate Column Health: A contaminated or degraded column is a common source of peak shape issues.[8]

    • The Rationale: Strongly adsorbed impurities from previous injections can create active sites at the head of the column, leading to peak distortion. Over time, the stationary phase itself can degrade, especially under harsh pH or temperature conditions.

    • Action Plan: First, try flushing the column with a strong, compatible solvent (check the manufacturer's instructions) to remove contaminants.[8] If this fails, reverse the column (if permissible by the manufacturer) and flush again to dislodge particulates from the inlet frit. If peak shape does not improve, the column may be permanently damaged and require replacement.

Problem 3: Inconsistent Retention Times and Unstable Baseline

Q: My retention times are drifting between injections, making peak identification and integration unreliable. What should I investigate?

A: Retention time instability is almost always due to a lack of system equilibration or changes in the mobile phase or temperature.

Step-by-Step Troubleshooting:

  • Ensure Full Column Equilibration: Chiral columns, especially in normal-phase mode, can require extended equilibration times.

    • The Rationale: The stationary phase surface needs to fully adsorb a consistent layer of the mobile phase components. Any fluctuation in this layer will alter retention. This is particularly sensitive to trace amounts of water in normal-phase solvents.[7]

    • Action Plan: Equilibrate the column with the mobile phase for at least 30-60 minutes (or 20-30 column volumes) before the first injection. If you observe drift, extend this time. Ensure your mobile phase solvents are from the same bottle and batch to minimize variability.

  • Control the Column Temperature: Temperature has a significant impact on chiral separations.

    • The Rationale: Enantioselective interactions are thermodynamically controlled. Small changes in temperature can alter the equilibrium of these interactions, affecting both retention time and the separation factor (alpha). Lack of a column thermostat can lead to drift as ambient lab temperature fluctuates.

    • Action Plan: Always use a column thermostat set to a stable temperature (e.g., 25 °C or 40 °C). Lower temperatures often improve resolution but increase retention time and pressure. Experiment to find the optimal balance.

  • Check for Mobile Phase Issues: In SFC, ensure the pump is delivering a consistent ratio of CO2 and co-solvent. In HPLC, ensure solvents are properly degassed and mixed.

    • The Rationale: Fluctuations in mobile phase composition will directly cause retention time shifts. In SFC, inconsistent pressure from the back pressure regulator (BPR) can also cause density changes in the CO2, affecting its solvating power and leading to drift.

    • Action Plan: Check your pump's performance and ensure the BPR is functioning correctly. In HPLC, freshly prepare and degas mobile phases daily.

Experimental Protocols & Method Development

This section provides detailed, step-by-step workflows for developing a robust chiral separation method for this compound.

Protocol 1: Chiral SFC Method Screening

Supercritical Fluid Chromatography (SFC) is recommended as the primary technique for its speed and efficiency.

Objective: To rapidly screen multiple CSPs and co-solvents to identify a promising starting condition for the separation of this compound enantiomers.

Instrumentation:

  • SFC system with UV detector and back pressure regulator.

  • Autosampler and column oven.

Materials:

  • Sample: Racemic this compound dissolved in Methanol or Ethanol (approx. 1 mg/mL).

  • Columns (Screening Set):

    • CHIRALPAK® IA or IB (Amylose-based)

    • CHIRALPAK® IC (Cellulose-based)

    • (Alternative polysaccharide-based columns can be substituted)

  • Mobile Phase:

    • A: Supercritical CO2

    • B (Co-solvents): Methanol, Ethanol, Isopropanol

Screening Procedure:

  • System Preparation: Set the back pressure regulator to 150 bar and the column temperature to 40 °C.

  • Generic Gradient: Program a fast, generic gradient for initial screening.

    • Flow Rate: 3.0 mL/min

    • Gradient Profile: 5% to 40% Co-solvent over 5 minutes, hold at 40% for 1 minute, return to 5% and equilibrate for 2 minutes.

    • Total Run Time: ~8 minutes.

  • Execution: Run the generic gradient on each of the three columns, first using Methanol as the co-solvent.

  • Repeat Screening: Repeat the entire screening sequence using Ethanol and then Isopropanol as the co-solvent.

  • Data Review: Analyze the 9 resulting chromatograms. Look for any sign of peak splitting or shoulder formation, which indicates partial separation. The goal is to find the "best hit"—the column/co-solvent combination that provides the highest selectivity (alpha) and resolution (Rs).

Protocol 2: Isocratic Method Optimization

Once a promising "hit" is identified from the screening, the next step is to optimize the separation using an isocratic method.

Objective: To refine the separation by optimizing the co-solvent percentage, temperature, and flow rate to achieve baseline resolution (Rs ≥ 1.5).

Procedure:

  • Select the Best Condition: Choose the column and co-solvent combination that showed the best separation in the screening protocol.

  • Determine Optimal Isocratic Percentage: Based on the gradient run, estimate the co-solvent percentage at which the compound eluted. Start by running an isocratic method at this percentage.

    • Example: If the peak eluted at 3 minutes in the 5-40% gradient over 5 minutes, the approximate co-solvent percentage is 5% + (3/5) * (40%-5%) = 26%. Start with an isocratic run at 25% co-solvent.

  • Fine-Tune Co-solvent Percentage:

    • If resolution is poor and retention is too short, decrease the co-solvent percentage in 2-3% increments (e.g., 22%, 20%, 18%). This will increase retention and allow more time for interaction with the CSP, often improving resolution.

    • If retention time is excessively long, increase the co-solvent percentage.

  • Optimize Temperature: Once a reasonable isocratic condition is found, investigate the effect of temperature. Test temperatures at 25 °C, 30 °C, and 40 °C. Lower temperatures frequently enhance enantioselectivity for polysaccharide CSPs.

  • Optimize Flow Rate: The standard flow rate (e.g., 3 mL/min) is a good starting point. If resolution is still marginal, decreasing the flow rate (e.g., to 2.0 or 2.5 mL/min) can sometimes provide the final improvement needed for baseline separation, at the cost of a longer run time.

Data Summary and Visualization

Table 1: Typical Starting Conditions for Chiral Method Screening
ParameterSFCNP-HPLC
Chiral Columns CHIRALPAK IA, IB, ICCHIRALPAK IA, IB, IC
Dimensions 4.6 x 150 mm, 3 or 5 µm4.6 x 250 mm, 5 µm
Mobile Phase A Supercritical CO2n-Hexane or Heptane
Mobile Phase B Methanol, Ethanol, IPAIsopropanol, Ethanol
Typical Gradient 5-40% B over 5 min2-20% B over 15 min
Flow Rate 3.0 mL/min1.0 mL/min
Temperature 40 °C25 °C
Detection UV at 254 nm or 280 nmUV at 254 nm or 280 nm
Diagrams and Workflows

The following diagrams, generated using DOT language, illustrate key decision-making processes in method development and troubleshooting.

MethodDevelopment Start Start: Racemic this compound Screen_Tech Select Technique (SFC Recommended) Start->Screen_Tech Screen_CSP Screen Polysaccharide CSPs (IA, IB, IC) Screen_Tech->Screen_CSP Screen_Solvent Screen Co-solvents (MeOH, EtOH, IPA) Screen_CSP->Screen_Solvent Decision Separation Observed? Screen_Solvent->Decision Optimize Optimize Isocratic Method (%B, Temp, Flow Rate) Decision->Optimize Yes No_Sep No Separation (Re-evaluate CSPs or Technique) Decision->No_Sep No Validate Method Validation Optimize->Validate No_Sep->Screen_CSP

Caption: Chiral method development workflow for this compound.

Troubleshooting Problem Problem: Poor or No Resolution Check_Shape Is Peak Shape Good? Problem->Check_Shape GoodShape_Path Change Mobile Phase 1. Switch Alcohol Modifier 2. Adjust % Modifier Check_Shape->GoodShape_Path Yes PoorShape_Path Reduce Sample Load (Concentration/Volume) Check_Shape->PoorShape_Path No (Tailing/Fronting) GoodShape_Path2 Screen Different CSPs GoodShape_Path->GoodShape_Path2 Check_Improvement1 Shape Improved? PoorShape_Path->Check_Improvement1 PoorShape_Path2 Check/Clean/Replace Column (Flush with strong solvent) Check_Improvement1->PoorShape_Path2 No Overload_Issue Issue: Column Overload Check_Improvement1->Overload_Issue Yes Problem_Solved Problem Solved PoorShape_Path2->Problem_Solved Overload_Issue->Problem_Solved

Caption: Troubleshooting decision tree for poor chiral resolution.

References

Technical Support Center: Optimizing the Purification of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylbutyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this specialty ester. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Introduction to Purification Challenges

This compound, a key fragrance and flavor agent, is typically synthesized via Fischer esterification of salicylic acid and 2-methylbutanol.[1] While the synthesis may appear straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials, by-products, and potential degradation products. This guide provides a structured approach to troubleshooting common purification issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: After my initial work-up, the pH of my organic layer containing this compound is still acidic. What is the likely cause and how do I resolve this?

A1: An acidic organic layer indicates the presence of unreacted salicylic acid and potentially the acid catalyst (e.g., sulfuric acid) used in the esterification reaction. Salicylic acid is a common impurity that needs to be efficiently removed.[2]

Causality: Salicylic acid has a phenolic hydroxyl group and a carboxylic acid group, making it significantly more acidic than the ester product. During the liquid-liquid extraction, insufficient washing with a basic solution will lead to its carryover into the organic phase.

Troubleshooting Protocol:

  • Initial Wash: Begin by washing the crude ester with water to remove the bulk of water-soluble impurities like excess alcohol and some of the acid catalyst.[3]

  • Neutralization Wash: Perform multiple washes with a dilute basic solution. A 5-10% sodium bicarbonate (NaHCO₃) solution is recommended over stronger bases like sodium hydroxide (NaOH) to prevent potential hydrolysis of the ester.[4][5]

    • Expert Tip: Add the bicarbonate solution cautiously as the neutralization of strong acid catalysts can cause vigorous gas (CO₂) evolution.[3] Continue washing until no more gas is evolved upon addition of the bicarbonate solution.

  • Final Water Wash: Wash the organic layer again with water or brine to remove any remaining base and salts.

  • pH Check: After the final wash, test the pH of the aqueous layer to ensure it is neutral.

Q2: My final product is cloudy or contains water even after drying with an anhydrous salt. What could be the issue?

A2: A cloudy appearance in the final product is a clear indication of residual water.[3] This can interfere with subsequent analytical characterization and may lead to hydrolysis of the ester over time.

Causality: Inadequate drying of the organic layer post-extraction is the primary cause. This can be due to using an insufficient amount of drying agent, not allowing enough contact time, or using a saturated drying agent.

Troubleshooting Protocol:

  • Choice of Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are suitable choices. MgSO₄ is a faster and more efficient drying agent, while Na₂SO₄ is less acidic and has a higher capacity but works more slowly.[6]

  • Procedure:

    • After separating the organic layer, add the anhydrous drying agent directly to the solution.

    • Start with a small amount and swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue adding small portions until some of the drying agent remains free-flowing (like a snow globe effect).

    • Allow the mixture to stand for at least 15-30 minutes to ensure complete drying.[5]

  • Filtration: Decant or filter the dried organic solution to remove the drying agent before proceeding to solvent removal.

Q3: The yield of my purified this compound is significantly lower than expected. Where could I be losing my product?

A3: Product loss can occur at multiple stages of the purification process. Identifying the specific step is crucial for optimizing your yield.

Causality & Troubleshooting:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[7] To drive the reaction towards the product, consider using an excess of one reactant (typically the less expensive one, in this case, 2-methylbutanol) or removing water as it forms, for example, with a Dean-Stark apparatus.[8]

  • Loss During Extraction: this compound has some, albeit limited, solubility in water.[9] Excessive or overly vigorous washing can lead to product loss into the aqueous phase.

    • Solution: Use saturated sodium chloride solution (brine) for the final washes. The high salt concentration decreases the solubility of the organic product in the aqueous layer.[6] Perform multiple extractions with smaller volumes of solvent rather than one large extraction for better recovery.[6]

  • Hydrolysis During Work-up: Using a strong base (like NaOH) for neutralization, especially with heating, can cause hydrolysis of the ester back to salicylate salts.[6]

    • Solution: Stick to milder bases like sodium bicarbonate and perform washes at room temperature.[10]

  • Loss During Distillation: If you are purifying by distillation, significant loss can occur if the apparatus is not set up correctly or if the temperature and pressure are not well-controlled.

    • Solution: Given the high boiling point of this compound (approximately 366 °C at atmospheric pressure), vacuum distillation is highly recommended to prevent thermal degradation.[9] Ensure proper insulation of the distillation column to maintain an accurate temperature gradient.

Purification Workflow & Purity Analysis

The following diagram illustrates a robust workflow for the purification of this compound, incorporating the troubleshooting steps discussed above.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude 2-Methylbutyl Salicylate Wash_H2O Wash with Water CrudeProduct->Wash_H2O Initial Cleanup Wash_Base Wash with NaHCO3 Wash_H2O->Wash_Base Remove Acid Wash_Brine Wash with Brine Wash_Base->Wash_Brine Minimize Emulsions & Product Loss Drying Dry with MgSO4 Wash_Brine->Drying Remove Water SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval FinalPurification Final Purification (Vacuum Distillation) SolventRemoval->FinalPurification PureProduct Pure 2-Methylbutyl Salicylate FinalPurification->PureProduct HPLC HPLC/GC-MS PureProduct->HPLC Verify Purity

Caption: Recommended workflow for this compound purification.

Analytical Methods for Purity Assessment

To validate the purity of your final product, several analytical techniques can be employed.

Technique Purpose Typical Conditions
High-Performance Liquid Chromatography (HPLC) Quantify the purity and identify impurities like salicylic acid.Column: C8 or C18 reverse-phase.[11][12] Mobile Phase: Acetonitrile/Water or Methanol/Water gradient with an acid modifier (e.g., phosphoric acid or formic acid).[11][13] Detection: UV at ~230-304 nm.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) Identify volatile impurities and confirm the product's identity.Column: Standard non-polar column (e.g., DB-5). Detection: Mass spectrometry to compare the fragmentation pattern with a known standard.[14]
Fourier-Transform Infrared Spectroscopy (FTIR) Confirm the presence of the ester functional group and the absence of the carboxylic acid from salicylic acid.Key Peaks: ~1730 cm⁻¹ (ester C=O stretch), absence of broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provide detailed structural confirmation of the product and identify impurities.¹H NMR: Expect characteristic peaks for the aromatic protons, the -CH₂-O- group, and the 2-methylbutyl moiety. ¹³C NMR: Expect a peak for the ester carbonyl carbon around 170 ppm.

Advanced Troubleshooting

Q4: I'm observing the formation of an emulsion during the liquid-liquid extraction. How can I break it and prevent it from happening again?

A4: Emulsions are a common issue in ester work-ups, often caused by the presence of acidic impurities acting as surfactants.

Causality: Vigorous shaking during extraction can lead to the formation of a stable mixture of the organic and aqueous layers.

Troubleshooting Protocol:

  • Breaking the Emulsion:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it.

    • Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help break the emulsion.

    • If the emulsion persists, filtration through a pad of Celite or glass wool can be effective.

  • Prevention:

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Ensure that the initial acidic impurities are largely removed before aggressive washing steps.

This guide provides a foundational framework for troubleshooting the purification of this compound. Remember that meticulous technique and an understanding of the underlying chemical principles are paramount to achieving high purity and yield.

References

Technical Support Center: Fischer Esterification of Hindered Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: December 31, 2025

Welcome to the technical support center for advanced esterification methods. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the esterification of sterically hindered alcohols. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance your reaction rates and yields.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification reaction with a tertiary alcohol (e.g., tert-butanol) failing or giving very low yields?

A: Standard Fischer-Speier esterification is notoriously inefficient for tertiary alcohols.[1] The primary reason is twofold:

  • Steric Hindrance: The bulky nature of the tertiary alcohol impedes its nucleophilic attack on the protonated carboxylic acid's carbonyl carbon. This crucial step in the formation of the tetrahedral intermediate is sterically disfavored.

  • Carbocation Formation: Under the strong acidic conditions required for Fischer esterification (e.g., concentrated H₂SO₄), tertiary alcohols readily dehydrate.[2][3] The alcohol gets protonated, leaves as a stable water molecule, and forms a relatively stable tertiary carbocation, which then typically undergoes elimination to form an alkene (e.g., isobutene from tert-butanol).[3][4]

Q2: I'm trying to avoid harsh acidic conditions. What are my options?

A: Several milder, more effective methods exist for esterifying hindered substrates. These alternatives bypass the problematic mechanism of the Fischer esterification. Key methods include:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a 4-dimethylaminopyridine (DMAP) catalyst.[5][6] It proceeds under mild, often neutral pH conditions at room temperature, making it suitable for acid-labile substrates.[6][7]

  • Yamaguchi Esterification: Particularly useful for creating highly functionalized or macrocyclic esters, this method involves first forming a mixed anhydride from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[8][9][10] This activated intermediate then readily reacts with the hindered alcohol in the presence of DMAP.[8][9][11]

  • Carboxylic Acid Activation: Converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride, allows for reaction with the alcohol under less forcing conditions, often just with a base to scavenge the HCl produced.[2][12]

Q3: Can I still use the Fischer method if I only have a secondary hindered alcohol?

A: Yes, while more challenging than with primary alcohols, Fischer esterification can work for secondary alcohols.[1][13] The key is to aggressively shift the reaction equilibrium to favor product formation. Strategies include:

  • Using a large excess of one reactant (typically the less expensive one, which is often the alcohol).[1][14][15][16]

  • Continuously removing water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1][14][16][17][18][19]

Part 2: Troubleshooting Guide & Deeper Insights

Issue 1: Reaction Stalls or Reaches Poor Equilibrium

Root Cause Analysis: Fischer esterification is a reversible process.[2][12][14][16] The accumulation of water, a co-product, will drive the reverse reaction (ester hydrolysis), leading to a poor equilibrium yield.

Solution Workflow:

Caption: Troubleshooting workflow for poor equilibrium.

  • Explanation of Water Removal: According to Le Châtelier's principle, removing a product will shift the equilibrium towards the formation of more products.[14][15][17] A Dean-Stark apparatus is a piece of glassware that, when used with a solvent that forms an azeotrope with water (like toluene), continuously separates the water produced during the reaction, preventing it from participating in the reverse hydrolysis.[16][17][18][20]

Issue 2: Substrate Decomposition or Side-Reactions

Root Cause Analysis: The combination of strong acid and heat, necessary for traditional Fischer esterification, can be destructive to sensitive molecules. Tertiary and some secondary alcohols will eliminate to form alkenes.

Solution: Adopt Milder, Non-Equilibrium Methods

These methods avoid strong acids and high temperatures by activating one of the reactants, turning the reaction into an irreversible (or strongly favored) process.

MethodCoupling/Activating AgentCatalystKey Advantage
Steglich Esterification DCC or EDCDMAP (catalytic)Very mild conditions (room temp); ideal for acid-sensitive substrates and hindered alcohols.[3][5][6]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric)Forms a highly reactive mixed anhydride, excellent for sterically demanding substrates.[8][9][21]
Acyl Chloride Method Thionyl Chloride (SOCl₂) or Oxalyl ChloridePyridine or Et₃N (base)Creates a highly electrophilic acyl chloride that reacts rapidly with alcohols.[2][12]
Issue 3: Reaction is Too Slow, Even with Equilibrium Control

Root Cause Analysis: The activation energy for the reaction is too high, often due to steric hindrance around the alcohol or carboxylic acid.

Solutions:

  • Increase Catalyst Loading: While typical acid catalysis is ~1-5 mol%, increasing this can sometimes accelerate the reaction, but be wary of increased side reactions.

  • Switch to a Lewis Acid Catalyst: Lewis acids like scandium(III) triflate or zirconium(IV) salts can be effective catalysts and sometimes offer different reactivity profiles compared to Brønsted acids like H₂SO₄.[1][19]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture.[22][23][24][25] Reactions that take hours conventionally can often be completed in minutes.[23] This is due to the direct interaction of microwaves with the polar molecules in the reaction, leading to rapid, uniform heating.[25]

Part 3: Detailed Experimental Protocols

Protocol 1: Steglich Esterification of a Hindered Alcohol

This protocol is a general guideline for the esterification of an acid-sensitive or sterically hindered secondary/tertiary alcohol.

Mechanism Overview:

References

Validation & Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 2-Methylbutyl Salicylate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. Every result that informs a decision—from stability testing to final product release—must be underpinned by a rigorously validated analytical method. This guide provides an in-depth, experience-driven walkthrough for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of 2-Methylbutyl salicylate, an ester of salicylic acid.

This document deviates from a simple checklist format. Instead, it delves into the causality behind experimental choices and establishes a self-validating framework for each protocol, reflecting the standards expected by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Analytical Objective and a Representative HPLC Method

Objective: To develop and validate a precise, accurate, and robust RP-HPLC method for the quantification of this compound in a drug product matrix.

While a universally adopted method for this compound is not extensively published, a robust starting point can be developed based on methods for structurally similar salicylate esters, such as methyl salicylate.[4] The following method serves as our representative case study for the validation process.

Table 1: Representative RP-HPLC Method for this compound

ParameterConditionRationale
Column C8 or C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase columns provide excellent retention and separation for moderately non-polar compounds like salicylate esters.[4][5]
Mobile Phase Isocratic: Acetonitrile and Water (60:40, v/v) with 0.1% Phosphoric AcidAn acetonitrile/water mixture offers good elution strength. Phosphoric acid is added to control the ionization of the salicylate's phenolic group, ensuring a consistent retention time and sharp peak shape.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[4]
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion.
Detection UV-Vis Detector at 304 nmThe salicylate chromophore exhibits strong absorbance in this UV region, providing good sensitivity.[4]
Diluent Mobile PhaseUsing the mobile phase as the diluent for standards and samples ensures compatibility and prevents peak shape issues.

The Validation Master Plan: A Workflow for Confidence

Method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is fit for its intended purpose.[7] The overall workflow is a systematic process of evaluating specific performance characteristics.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Final Assessment Dev Develop Representative HPLC Method Spec Specificity Dev->Spec Step 1 Lin Linearity & Range Spec->Lin Step 2 Report Validation Report & Method Approval Spec->Report Step 7 Acc Accuracy Lin->Acc Step 3 Lin->Report Step 7 Prec Precision Acc->Prec Step 4 Acc->Report Step 7 LOD_LOQ LOD & LOQ Prec->LOD_LOQ Step 5 Prec->Report Step 7 Rob Robustness LOD_LOQ->Rob Step 6 LOD_LOQ->Report Step 7 Rob->Report Step 7

Caption: A typical workflow for HPLC method validation.

Experimental Protocols & Performance Characteristics

The following sections detail the experimental design for each validation parameter, grounded in the principles of the ICH Q2(R1) guideline.[8]

Specificity

Expertise & Experience: Specificity is the cornerstone of any quantitative method. Its purpose is to prove that the signal you measure comes unequivocally from your analyte of interest and not from interferences like impurities, degradation products, or matrix components (e.g., excipients in a formulation).[9][10][11] A common failure in early development is overlooking excipient interference, leading to inaccurate results in formulated products.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare a solution containing only the diluent (Mobile Phase).

    • Placebo: Prepare a solution containing all formulation excipients, without the this compound active pharmaceutical ingredient (API).

    • Standard: Prepare a solution of this compound reference standard at the target concentration.

    • Sample: Prepare a solution from the final drug product.

    • Forced Degradation Samples: Subject the drug product to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.[10]

  • Chromatographic Analysis: Inject each solution into the HPLC system.

  • Data Evaluation:

    • Compare the chromatogram of the blank and placebo with the standard and sample.

    • Ensure that no significant peaks are observed at the retention time of this compound in the blank and placebo chromatograms.

    • In the chromatograms from the forced degradation study, assess the resolution between the this compound peak and any degradation peaks.

Trustworthiness (Acceptance Criteria):

  • The analyte peak should be free from any co-eluting peaks from the blank, placebo, or known impurities.

  • Peak purity analysis (if using a Photodiode Array detector) should yield a purity angle that is less than the purity threshold, indicating spectral homogeneity.

  • Resolution between the analyte peak and the closest eluting peak (impurity or degradant) should be greater than 2.0.[12]

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response.[13][14] The range is the interval over which this relationship holds true with acceptable accuracy and precision.[13] It's crucial to prepare standards from a single, accurate stock solution to minimize variability.

Experimental Protocol:

  • Prepare a Stock Solution: Accurately prepare a high-concentration stock solution of this compound reference standard.

  • Prepare Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For an assay, this range should typically span 80% to 120% of the target concentration.[15]

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the slope (m), the y-intercept (c), and the correlation coefficient (R²).

Trustworthiness (Acceptance Criteria):

  • The correlation coefficient (R²) should be ≥ 0.998.[13]

  • The y-intercept should be minimal (not significantly different from zero).

  • A visual inspection of the plot should confirm a linear relationship.

Table 2: Example Linearity Data

Concentration (% of Target)Concentration (µg/mL)Mean Peak Area (n=3)
80%80798500
90%90899100
100%1001001500
110%1101099800
120%1201202300
Linear Regression Results R² = 0.9999
Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[16] It is typically assessed by a recovery study, where a known amount of analyte is added to a placebo matrix and the percentage recovered is calculated. This is a direct test of how the sample matrix might affect the quantification.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound API into the placebo matrix.[17]

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Data Evaluation: Calculate the percent recovery for each sample using the formula:

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Trustworthiness (Acceptance Criteria):

  • The mean percent recovery should be within 98.0% to 102.0% for an assay.[12]

Table 3: Example Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.699.5%
100% (n=3)100.0100.5100.5%
120% (n=3)120.0119.499.5%
Overall Mean Recovery 99.8%
Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[16][18]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval under the same conditions.

  • Intermediate Precision: Assesses within-laboratory variations, such as different days, analysts, or equipment.[15]

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of the drug product at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Have a second analyst repeat the repeatability study on a different day, preferably using a different HPLC system.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.

Trustworthiness (Acceptance Criteria):

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.[12][18]

G cluster_0 Repeatability cluster_1 Intermediate Precision A1_D1_I1 Analyst 1 Day 1 Instrument 1 S1 6 Samples (100% Target) A1_D1_I1->S1 Result Calculate %RSD for both sets. Compare results. S1->Result A2_D2_I2 Analyst 2 Day 2 Instrument 2 S2 6 Samples (100% Target) A2_D2_I2->S2 S2->Result

Caption: Experimental design for precision studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[16][19][20]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16][19][20]

These are critical for impurity methods but less so for an assay of the main component. However, they are still important characteristics of the method's sensitivity. They can be determined based on the standard deviation of the response and the slope of the calibration curve.[21][22]

Experimental Protocol & Data Evaluation:

  • Method: Use the data from the linearity study.

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the y-intercepts of the regression line.

      • S = the slope of the calibration curve.

  • Verification: Prepare a standard at the calculated LOQ concentration and inject it multiple times (e.g., six times).

Trustworthiness (Acceptance Criteria):

  • The LOQ sample should exhibit acceptable precision (%RSD ≤ 10%) and accuracy.[15]

  • The signal-to-noise ratio is another common approach, with a ratio of 3:1 for LOD and 10:1 for LOQ generally considered acceptable.[16]

Robustness

Expertise & Experience: Robustness testing is a deliberate "stress test" of the method, examining its capacity to remain unaffected by small, deliberate variations in method parameters.[23][24][25] This provides confidence that the method will perform consistently during routine use in different labs or with different instruments.[23][26]

Experimental Protocol:

  • Identify Critical Parameters: Select parameters that could realistically vary during routine use.

  • Introduce Variations: Systematically vary these parameters, one at a time, from the nominal method conditions.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% absolute for the organic component (e.g., 58% and 62% Acetonitrile).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

  • Analysis: Inject a system suitability standard or a sample under each condition and evaluate the results.

Trustworthiness (Acceptance Criteria):

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

  • The quantitative result of the sample should not significantly change, demonstrating the method's reliability.

Table 4: Example Robustness Study Design

Parameter VariedNominal ValueLower ValueUpper Value
Flow Rate (mL/min)1.00.91.1
% Acetonitrile60%58%62%
Temperature (°C)302535

Performance Comparison: HPLC vs. Alternatives

While HPLC is the gold standard for this type of analysis due to its high specificity and sensitivity, other methods could be considered. This comparison highlights why HPLC is the superior choice for a regulated environment.

Table 5: Comparison of Analytical Methods for Salicylate Quantification

MethodSpecificitySensitivityThroughputPrimary Application
HPLC-UV Excellent High High Gold standard for QC, stability, and release testing. [27]
GC-MS ExcellentVery HighModerateSuitable for volatile salicylates or after derivatization; often used in metabolomics or trace analysis.[28]
UV-Vis Spectrophotometry PoorLowVery HighProne to interference; best for pure substance analysis or simple matrices after a color-forming reaction.[28]
qNMR ExcellentLowLowA primary method for standard characterization, not routine QC. Provides structural confirmation.

Conclusion

The validation of an analytical method is a comprehensive process that establishes, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes.[18] By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we build a complete picture of the method's capabilities and limitations. This guide provides a robust framework and the scientific rationale necessary for researchers, scientists, and drug development professionals to successfully validate an HPLC method for the quantification of this compound, ensuring data integrity and regulatory compliance.

References

A Senior Application Scientist's Guide to Validating Analytical Methods for 2-Methylbutyl Salicylate: A Focus on Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and quality control, the reliability of analytical data is the bedrock of scientific integrity and regulatory compliance. The quantification of active pharmaceutical ingredients (APIs) and related compounds, such as the fragrance and flavoring agent 2-Methylbutyl salicylate, demands methods that are not just functional, but rigorously validated.[1][2] This guide provides an in-depth comparison of common analytical techniques and a detailed walkthrough of validating the critical performance characteristics of linearity, accuracy, and precision, grounded in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[3][4]

Choosing the Right Analytical Tool: GC vs. HPLC

The first crucial decision in method development is the selection of the analytical technique. For salicylate esters, two powerful chromatographic techniques stand out: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): As salicylate esters are volatile, GC is an excellent choice.[5][6] It offers high resolving power, making it ideal for separating structurally similar isomers or impurities from the main analyte.[5] When coupled with a Flame Ionization Detector (FID), it provides robust quantification. For more definitive identification, a Mass Spectrometer (MS) can be used as the detector.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis.[8][9] A Reverse-Phase HPLC (RP-HPLC) method, typically using a C18 or C8 column with a UV detector, is highly effective for quantifying this compound.[8][10] Its strength lies in its broad applicability to compounds with varying polarities and volatilities without the need for derivatization.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Best Suited For Volatile and thermally stable compounds like this compound.[5]A wide range of compounds, including those that are non-volatile or thermally labile.[10]
Sample Preparation May require derivatization for less volatile compounds; sample must be dissolved in a volatile solvent.Generally simpler; sample is dissolved in the mobile phase or a compatible solvent.[8]
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).[6][7]Ultraviolet (UV), Photodiode Array (PDA), Mass Spectrometry (MS).
Strengths Excellent resolution for complex mixtures and isomers.[5]High versatility, robustness, and wide applicability in pharmaceutical QC labs.[11]
Considerations Requires high temperatures, which could degrade sensitive analytes.Mobile phase solvent consumption can be high.

For the remainder of this guide, we will use a hypothetical RP-HPLC with UV detection method as a practical example to illustrate the validation protocols. This choice reflects its prevalence and versatility in the target audience's field.

The Framework of Trust: ICH Q2(R1) Validation Guidelines

An analytical method is only as reliable as its validation. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides the internationally recognized framework for this process.[12] It ensures that a method is suitable for its intended purpose.[4] We will now delve into the three core pillars of quantitative method validation: Linearity, Accuracy, and Precision.

Linearity: Establishing Proportionality

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte.[12] This is fundamental for calculating the concentration of an unknown sample based on its response.

Experimental Protocol for Linearity
  • Prepare Stock Solution: Accurately weigh and dissolve a this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution.

  • Create Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five standard solutions covering the expected working range (e.g., 50% to 150% of the target assay concentration).[13]

  • Analysis: Inject each calibration standard into the HPLC system. To improve robustness, perform at least three replicate injections for each concentration level.

  • Data Collection: Record the peak area from the chromatogram for each injection.

  • Evaluation: Plot the mean peak area response against the known concentration of the standards. Perform a linear regression analysis to determine the slope, y-intercept, and coefficient of determination (R²).[13]

Data Presentation and Acceptance Criteria

The results should be summarized in a table and a calibration curve plot.

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
50249500250500250000250000
75374000376000375000375000
100501000499000500000500000
125624000625500626500625333
150752000748000750000750000

Linear Regression Output:

  • Slope: 4995.5

  • Y-Intercept: 150.2

  • Coefficient of Determination (R²): 0.9998

Acceptance Criteria:

  • The coefficient of determination (R²) should be ≥ 0.999.[14]

  • The y-intercept should be minimal and not statistically different from zero.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution (Reference Standard) dilute Create ≥5 Calibration Standards (e.g., 50-150% of target) stock->dilute inject Inject Standards (n=3 replicates each) dilute->inject record Record Peak Area Response inject->record plot Plot Mean Area vs. Concentration record->plot regression Perform Linear Regression plot->regression criteria Check Acceptance Criteria (R² ≥ 0.999) regression->criteria

Workflow for Establishing Method Linearity.

Accuracy: Closeness to the Truth

Accuracy measures the closeness of the results obtained by the method to the true value, assessing systematic error.[4][15] It is typically evaluated by performing recovery studies on a sample matrix spiked with a known quantity of the analyte.

Experimental Protocol for Accuracy
  • Prepare Placebo: Create a placebo sample that contains all the components of the final product matrix except for this compound.

  • Spike Samples: Spike the placebo with known amounts of this compound stock solution to achieve at least three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[12]

  • Replicates: Prepare a minimum of three separate spiked samples at each concentration level. This results in at least nine total determinations.[13]

  • Analysis: Analyze all spiked samples using the developed HPLC method.

  • Evaluation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Data Presentation and Acceptance Criteria
LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.699.5%
80.080.3100.4%
80.079.299.0%
100% 100.0101.1101.1%
100.099.899.8%
100.0100.5100.5%
120% 120.0119.599.6%
120.0121.0100.8%
120.0120.4100.3%
Summary Mean Recovery 99.78% - 100.0% 100.2%
%RSD 0.65%

Acceptance Criteria:

  • The mean percent recovery should typically be within 98.0% to 102.0% for an API assay.[11][16]

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation placebo Prepare Placebo Matrix spike Spike Placebo at ≥3 Levels (e.g., 80%, 100%, 120%) (n=3 replicates each) placebo->spike analyze Analyze 9 Spiked Samples via HPLC spike->analyze determine Determine Measured Concentration analyze->determine calculate Calculate % Recovery for each sample determine->calculate criteria Check Acceptance Criteria (e.g., 98-102% Recovery) calculate->criteria

Workflow for Assessing Method Accuracy.

Precision: Ensuring Consistency

Precision measures the degree of scatter between a series of measurements, reflecting the random error of a method.[4] It is evaluated at two levels as per ICH guidelines.[15]

  • Repeatability (Intra-Assay Precision): Measures precision over a short time under the same conditions (same analyst, instrument, day).[15]

  • Intermediate Precision: Measures the effect of random events within a single laboratory, such as different analysts, different days, or different instruments.[15]

Experimental Protocol for Precision
  • Repeatability:

    • Prepare a minimum of six individual samples of a homogeneous batch of this compound at 100% of the target concentration. Alternatively, use three replicates at three concentrations (nine total determinations).[13]

    • Analyze all samples on the same day, with the same analyst, on the same HPLC system.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • A second analyst repeats the entire repeatability protocol on a different day, preferably using a different HPLC system (if available).

    • Calculate the %RSD for the second data set.

    • Often, data from both studies are pooled to calculate an overall %RSD for intermediate precision.

Data Presentation and Acceptance Criteria
ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Sample 1 (µg/mL) 100.2100.8
Sample 2 (µg/mL) 99.599.9
Sample 3 (µg/mL) 100.8101.2
Sample 4 (µg/mL) 99.9100.1
Sample 5 (µg/mL) 101.1101.5
Sample 6 (µg/mL) 100.5100.3
Mean 100.33100.63
Std. Dev. 0.580.59
%RSD (Repeatability) 0.58% 0.59%
Overall %RSD (Intermediate) \multicolumn{2}{c}{\textbf{0.62%}}

Acceptance Criteria:

  • The %RSD for an API assay should typically be ≤ 2.0%.[8][17]

G cluster_prep Preparation cluster_repeat Repeatability (Intra-Assay) cluster_inter Intermediate Precision prep_samples Prepare ≥6 Homogeneous Samples (100% Target Concentration) analyst1 Analyst 1, Day 1, Instrument A: Analyze all samples prep_samples->analyst1 analyst2 Analyst 2, Day 2, Instrument B: Analyze all samples prep_samples->analyst2 rsd1 Calculate %RSD analyst1->rsd1 criteria Check Acceptance Criteria (%RSD ≤ 2.0%) rsd1->criteria rsd2 Calculate %RSD analyst2->rsd2 rsd2->criteria

Workflow for Assessing Method Precision.

A Note on Specificity and Stability-Indicating Methods

While this guide focuses on linearity, accuracy, and precision, it is critical to mention specificity . Specificity is the ability of the method to measure the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix excipients.[4]

To prove specificity and develop a robust, stability-indicating method , forced degradation studies are essential.[18][19] In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to produce degradation products.[19] The analytical method must then demonstrate that it can separate the intact this compound peak from all generated degradant peaks, ensuring that only the analyte of interest is being quantified.[18]

Conclusion

Both GC and HPLC are powerful and suitable techniques for the quantitative analysis of this compound. The ultimate choice depends on the specific sample matrix, available instrumentation, and the presence of other volatile or non-volatile components.

Regardless of the chosen method, its validation is not a mere formality; it is a scientific necessity. By systematically evaluating linearity, accuracy, and precision according to the globally accepted ICH Q2(R1) framework, researchers and drug development professionals can guarantee the integrity, reliability, and trustworthiness of their data. This rigorous approach ensures that analytical results are scientifically sound and can withstand the scrutiny of regulatory review, ultimately safeguarding product quality and patient safety.

References

A Comparative Guide to Catalytic Synthesis of 2-Methylbutyl Salicylate for Pharmaceutical and Flavoring Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylbutyl salicylate, an ester prized for its characteristic wintergreen and floral aroma, is a significant component in the flavor, fragrance, and pharmaceutical industries.[1][2] Its synthesis, primarily achieved through the esterification of salicylic acid with 2-methyl-1-butanol, is highly dependent on the choice of catalyst. This guide provides a comprehensive comparative analysis of various catalytic systems, including traditional homogeneous acids, modern heterogeneous solid acids, and biocatalysts. We will delve into the mechanistic underpinnings of these catalysts, present a data-driven comparison of their performance, and provide detailed experimental protocols. This document is intended to serve as a critical resource for researchers, chemists, and process development professionals aiming to optimize the synthesis of this compound with respect to yield, purity, cost-effectiveness, and environmental impact.

The Foundational Chemistry: Fischer-Speier Esterification

The synthesis of this compound is a classic example of the Fischer-Speier esterification, a reaction first described in 1895 by Emil Fischer and Arthur Speier.[3][4] This acid-catalyzed condensation reaction involves a carboxylic acid (salicylic acid) and an alcohol (2-methyl-1-butanol) to form an ester and water.[3][5]

The reaction is reversible and equilibrium-limited, meaning that the presence of water, a byproduct, can drive the reaction backward, reducing the ester yield.[3][6] To achieve high conversion rates, the equilibrium must be shifted towards the products, typically by using an excess of one reactant (usually the alcohol) or by removing water as it forms.[3][7]

The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][7][8] The subsequent steps involve proton transfer and the elimination of a water molecule to yield the final ester.[4][8]

Fischer_Speier_Mechanism Reactants Salicylic Acid + 2-Methyl-1-Butanol Protonation Protonated Carbonyl Reactants->Protonation + H⁺ (Catalyst) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + Alcohol (Nucleophilic Attack) Water_Elim Water Elimination Tetrahedral->Water_Elim Proton Transfer Ester 2-Methylbutyl Salicylate + H₂O Water_Elim->Ester - H⁺ (Catalyst Regeneration) Protocol_Workflow Reactants 1. Combine Reactants & Catalyst in Flask Reaction 2. Heat to Reflux (4-6 hours) Reactants->Reaction Workup 3. Cool & Dilute with Solvent Reaction->Workup Wash 4. Aqueous Wash (H₂O, NaHCO₃, Brine) Workup->Wash Isolate 5. Dry & Evaporate Solvent Wash->Isolate Purify 6. Vacuum Distillation Isolate->Purify Product Pure 2-Methylbutyl Salicylate Purify->Product

References

Comparing the GC-MS fragmentation patterns of different salicylate esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of Salicylate Esters

Introduction

Salicylate esters are a class of organic compounds derived from salicylic acid, widely recognized for their therapeutic and industrial applications. From the ubiquitous analgesic, acetylsalicylic acid (aspirin), to the characteristic fragrance of methyl salicylate in wintergreen oil, these compounds are prevalent in pharmaceuticals, food and beverage, and cosmetics. Consequently, robust analytical methods for their identification and differentiation are paramount for quality control, metabolic studies, and forensic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like salicylate esters. Its power lies in the synergistic combination of gas chromatography's high-resolution separation with the precise molecular identification capabilities of mass spectrometry. This guide, tailored for researchers and drug development professionals, provides a comparative analysis of the electron ionization (EI) fragmentation patterns of three key salicylate esters: Methyl Salicylate, Ethyl Salicylate, and Acetylsalicylic Acid. We will delve into the mechanistic underpinnings of their fragmentation, providing a framework for interpreting their mass spectra and understanding how subtle structural differences yield distinct analytical signatures.

The Science of Fragmentation: Principles of Electron Ionization (EI)

In GC-MS, molecules eluting from the gas chromatograph enter the ion source of the mass spectrometer, where they are bombarded by a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), is energetic enough to dislodge an electron from the analyte molecule (M), forming a positively charged molecular ion (M•+).[1]

M + e⁻ → M•⁺ + 2e⁻

This molecular ion is often unstable and rapidly undergoes a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule, plotting the relative abundance of these ions against their mass-to-charge ratio (m/z). The interpretation of these spectra hinges on understanding key fragmentation mechanisms.

Key Fragmentation Pathways for Esters

For aromatic esters like the salicylates, several fragmentation pathways are particularly important:

  • Alpha (α)-Cleavage: This is a common fragmentation pathway for compounds containing a heteroatom, such as the oxygen in the ester group.[2] It involves the cleavage of a bond adjacent to the heteroatom. For esters, this can involve the loss of the alkoxy group (-OR) or the alkyl group from the acid portion, leading to the formation of a resonance-stabilized acylium ion.[2][3][4][5]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[4][6][7][8] The reaction proceeds through a six-membered ring transition state, resulting in the elimination of a neutral alkene molecule and the formation of a new radical cation.[4]

  • Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, often through the loss of small neutral molecules like carbon monoxide (CO) or by characteristic cleavages of the ring itself, leading to ions such as the phenyl or tropylium ion.

Experimental Protocol: A Standardized Method for Salicylate Analysis

To ensure reproducible and comparable results, a standardized GC-MS protocol is essential. The following method is a robust starting point for the analysis of salicylate esters, compiled from established analytical procedures.[9][10][11][12][13] Derivatization is often employed, especially for less volatile compounds or those with active hydroxyl groups like salicylic acid itself, to improve chromatographic performance.[9][14]

Step-by-Step GC-MS Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of a sample matrix (e.g., plasma), add a known amount of an appropriate internal standard (e.g., a deuterated analog).[9][13][14]

    • Add 500 µL of an extraction solvent like chloroform or ethyl acetate.[9][10]

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection (e.g., 100 µL of ethyl acetate).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

    • Injector Temperature: 250°C.[10]

    • Column: A nonpolar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 250°C.[12]

      • Final hold: Hold at 250°C for 5 minutes.[10][12]

    • Mass Spectrometer: Agilent 5977 or equivalent single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.[12]

Experimental Workflow Diagram```dot

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Sample Aliquot (e.g., 100 µL plasma) B Add Internal Standard A->B C Liquid-Liquid Extraction (e.g., Chloroform) B->C D Vortex & Centrifuge C->D E Isolate Organic Layer D->E F Evaporate to Dryness E->F G Reconstitute in Solvent F->G H Inject into GC G->H Injection I Chromatographic Separation (DB-5ms column) H->I J Electron Ionization (70 eV) I->J K Mass Analysis (Quadrupole) J->K L Data Analysis: Mass Spectrum Interpretation K->L Detection & Data Acquisition

Caption: Major fragmentation pathways of Methyl Salicylate.

Ethyl Salicylate (C₉H₁₀O₃, MW: 166.17 g/mol )

Ethyl salicylate features an ethoxy group (-OCH₂CH₃). Its fragmentation mirrors that of methyl salicylate but with shifts in mass corresponding to the larger ester group.

  • Molecular Ion (m/z 166): The molecular ion is typically observed. [15][16]* Base Peak (m/z 120): Similar to methyl salicylate, the base peak is at m/z 120. This is formed by the loss of a neutral ethanol molecule (CH₃CH₂OH, 46 Da) via the ortho effect. [15]* Key Fragment (m/z 121): This prominent ion arises from the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). [15]* Key Fragment (m/z 138): This ion is formed by the loss of an ethylene molecule (C₂H₄, 28 Da) through a McLafferty rearrangement. The γ-hydrogen is abstracted from the ethyl group by the carbonyl oxygen, leading to the cleavage of the C-C bond in the ethyl chain. [16]* Other Fragments (m/z 92): Loss of CO (28 Da) from the m/z 120 ion produces the fragment at m/z 92. [15]

G M [C₉H₁₀O₃]•⁺ m/z 166 F120 [C₇H₄O₂]•⁺ m/z 120 (Base Peak) M->F120 - C₂H₅OH F121 [C₇H₅O₂]⁺ m/z 121 M->F121 - •OC₂H₅ F138 [C₇H₆O₃]•⁺ m/z 138 M->F138 - C₂H₄ (McLafferty) F92 [C₆H₄O]•⁺ m/z 92 F120->F92 - CO

Caption: Major fragmentation pathways of Ethyl Salicylate.

Acetylsalicylic Acid (Aspirin) (C₉H₈O₄, MW: 180.16 g/mol )

Acetylsalicylic acid is structurally distinct, featuring an acetyl group (-COCH₃) on the phenolic oxygen and a carboxylic acid group.

  • Molecular Ion (m/z 180): The molecular ion peak is often weak but observable. [17][18]* Key Fragment (m/z 138): A prominent peak results from the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion. This produces the salicylic acid radical cation. [19][20]* Base Peak (m/z 120): The base peak is typically observed at m/z 120. This ion is formed by the subsequent loss of a water molecule (H₂O, 18 Da) from the m/z 138 fragment. [19]* Key Fragment (m/z 43): A strong signal at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺), which is a common fragment for acetylated compounds. [4]

G M [C₉H₈O₄]•⁺ m/z 180 F138 [C₇H₆O₃]•⁺ m/z 138 M->F138 - CH₂CO (Ketene) F43 [CH₃CO]⁺ m/z 43 M->F43 α-cleavage F120 [C₇H₄O₂]•⁺ m/z 120 (Base Peak) F138->F120 - H₂O

Caption: Major fragmentation pathways of Acetylsalicylic Acid.

Summary of Fragmentation Patterns

The table below provides a side-by-side comparison of the key ions for each salicylate ester, facilitating rapid identification and differentiation.

m/z Value Methyl Salicylate Ethyl Salicylate Acetylsalicylic Acid Proposed Fragment Identity / Formation
180 --M•⁺ Molecular Ion of Acetylsalicylic Acid
166 -M•⁺ -Molecular Ion of Ethyl Salicylate
152 M•⁺ --Molecular Ion of Methyl Salicylate
138 -[M - C₂H₄]•⁺ (McLafferty); [M - Ketene]•⁺
121 [M - OR]⁺; [Salicylic Acid - OH]⁺
120 Base Base Base [M - ROH]•⁺; [M - Ketene - H₂O]•⁺
92 [m/z 120 - CO]•⁺
43 --[CH₃CO]⁺

Conclusion

The GC-MS fragmentation patterns of methyl salicylate, ethyl salicylate, and acetylsalicylic acid are highly diagnostic, driven by their unique ester functionalities. While all three share common fragments derived from the core salicylic acid structure (notably m/z 120 and 92), their differentiation is straightforward:

  • Methyl Salicylate is defined by the loss of methanol (32 Da) to form the base peak at m/z 120.

  • Ethyl Salicylate is uniquely identified by the loss of ethylene (28 Da) via a McLafferty rearrangement to yield an ion at m/z 138, and the loss of ethanol (46 Da) to form the base peak at m/z 120.

  • Acetylsalicylic Acid is characterized by the initial loss of ketene (42 Da) to form an ion at m/z 138 and a prominent acetyl cation peak at m/z 43.

A thorough understanding of these fragmentation pathways, rooted in the principles of α-cleavage, McLafferty rearrangements, and ortho effects, empowers researchers to confidently identify these important compounds, even in complex mixtures. This knowledge is critical for ensuring product quality, advancing drug development, and conducting precise metabolic research.

References

A Comparative Guide to the Dermal Penetration of 2-Methylbutyl Salicylate and Methyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dermal penetration characteristics of 2-Methylbutyl salicylate and the well-studied compound, methyl salicylate. As direct comparative experimental data for this compound is limited, this document synthesizes available information on methyl salicylate's performance with a predictive analysis of this compound's behavior based on its physicochemical properties and established principles of skin absorption. This guide is intended to inform formulation development, safety assessments, and future research directions.

Introduction: The Significance of Salicylate Dermal Penetration

Salicylate esters are widely used in topical formulations for their analgesic and anti-inflammatory properties. Their therapeutic efficacy is fundamentally dependent on their ability to penetrate the stratum corneum, the primary barrier of the skin, and reach target tissues. Methyl salicylate, the methyl ester of salicylic acid, is a common ingredient in topical analgesics and is extensively studied in the context of dermal absorption.[1][2] this compound, a larger and more lipophilic ester, is utilized as a fragrance ingredient.[3] Understanding the differences in their skin penetration profiles is crucial for optimizing therapeutic delivery and ensuring consumer safety.

The structure of the alcohol moiety in salicylate esters can significantly influence their physicochemical properties and, consequently, their dermal absorption.[4] Factors such as molecular weight, lipophilicity (logP), and the formulation vehicle play critical roles in determining the rate and extent of skin penetration.[4][5]

Physicochemical Properties: A Comparative Overview

The dermal penetration of a compound is intrinsically linked to its physicochemical characteristics. The following table presents a comparison of key properties for this compound and methyl salicylate.

PropertyThis compoundMethyl SalicylateInfluence on Dermal Penetration
Molecular Formula C₁₂H₁₆O₃C₈H₈O₃Larger molecules generally exhibit lower skin permeability.
Molecular Weight ( g/mol ) 208.25152.15Increased molecular weight can hinder diffusion across the stratum corneum.
logP (Octanol/Water Partition Coefficient) 4.3 (Computed)2.3 (Computed)Higher logP indicates greater lipophilicity, which can enhance partitioning into the lipid-rich stratum corneum, but excessive lipophilicity may lead to retention within the skin layers and hinder systemic absorption.[6]
Water Solubility Very limitedSlightly solubleLower water solubility can be a limiting factor for dissolution in aqueous vehicles but may favor partitioning into the lipophilic skin barrier.
CAS Number 51115-63-0[7]119-36-8-

Experimental Data on Dermal Penetration

Methyl Salicylate: A Well-Characterized Penetrant

The dermal absorption of methyl salicylate has been the subject of numerous in vitro and in vivo studies. Key findings include:

  • Vehicle Dependence: The extent of methyl salicylate absorption is highly dependent on the formulation vehicle. Absorption is highest from vehicles like acetone and lowest from petrolatum-based ointments.[5] In ethanolic vehicles, a significant portion can be lost to evaporation.[5]

  • Quantitative Permeation: In vitro studies using human skin have shown that the total amount of salicylate penetrating the skin over 24 hours can be less than 20% from some formulations.[8] However, under occlusive conditions with a favorable vehicle, absorption can be much higher.[5] In one study using porcine ear skin with various solvents, the cumulative amount of methyl salicylate permeated over 24 hours ranged from approximately 52.5 to 88.2 µg/cm².[9]

  • Metabolism: Methyl salicylate can be hydrolyzed to salicylic acid by esterases present in the skin.[1][8] The extent of this metabolism can influence the overall penetration profile of the active salicylate.

This compound: A Predictive Analysis

Based on its physicochemical properties, we can infer the following about its likely dermal penetration behavior compared to methyl salicylate:

  • Increased Lipophilicity (Higher logP): The higher logP of this compound (4.3 vs. 2.3) suggests it will more readily partition into the stratum corneum. This could lead to a higher concentration within the outer layers of the skin.

  • Larger Molecular Weight: The higher molecular weight of this compound (208.25 g/mol vs. 152.15 g/mol ) is expected to decrease its diffusion coefficient through the skin, potentially leading to a slower rate of penetration compared to methyl salicylate.[10]

  • Structure-Activity Relationship: Studies on other salicylate esters have shown that increasing the alkyl chain length can impact permeation.[4][11] The branched 2-methylbutyl group may also sterically hinder its passage through the tight lipid lamellae of the stratum corneum.

Experimental Protocols for Comparative Dermal Penetration Studies

To definitively compare the dermal penetration of this compound and methyl salicylate, a standardized in vitro study using Franz diffusion cells is recommended.

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol is based on established methodologies and OECD guidelines for in vitro dermal absorption studies.[12]

Objective: To quantify and compare the flux and cumulative permeation of this compound and methyl salicylate through excised human or porcine skin.

Materials:

  • Franz diffusion cells (static or flow-through)

  • Excised human or porcine skin

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if necessary)

  • Test formulations of this compound and methyl salicylate

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[13][14]

  • Analytical standards for both compounds and salicylic acid (as a potential metabolite)

Step-by-Step Methodology:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Cut the skin to the appropriate size to fit the Franz diffusion cells.

    • Visually inspect the skin for any defects.

  • Franz Cell Assembly:

    • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor chamber with pre-warmed (32-37°C) and degassed receptor fluid.

    • Ensure no air bubbles are trapped beneath the skin.

    • Allow the system to equilibrate for a set period.

  • Dosing:

    • Apply a precise amount of the test formulation to the skin surface in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • Quantify the concentration of the parent salicylate and salicylic acid in the collected samples using a validated HPLC-UV method.[13][14]

  • Data Analysis:

    • Calculate the cumulative amount of the permeated compound per unit area at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp).

Visualization of Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Preparation cell_assembly Franz Cell Assembly skin_prep->cell_assembly dosing Dosing cell_assembly->dosing sampling Sampling at Time Intervals dosing->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Flux, Kp) hplc->data_analysis

Caption: In Vitro Skin Permeation Experimental Workflow.

logical_relationship compound Test Compound (Salicylate Ester) properties Physicochemical Properties (MW, logP) compound->properties skin Stratum Corneum Barrier properties->skin formulation Formulation Vehicle formulation->skin penetration Dermal Penetration (Flux, Permeation) skin->penetration

Caption: Factors Influencing Dermal Penetration.

Conclusion and Future Directions

While methyl salicylate is a well-understood topical agent, the dermal penetration profile of this compound remains largely uncharacterized in publicly accessible literature. Based on a comparative analysis of their physicochemical properties, it is predicted that this compound will exhibit higher affinity for the stratum corneum but a potentially slower permeation rate due to its larger molecular size.

This guide underscores the need for direct experimental studies to validate these predictions. The provided in vitro protocol offers a robust framework for such a comparative analysis. The resulting data would be invaluable for formulators working with these ingredients and for refining safety assessments for fragrance and cosmetic products. Future research should also investigate the influence of different formulation types on the dermal penetration of this compound to provide a comprehensive understanding of its behavior in various consumer products.

References

A Comparative Guide to the Biological Activity of 2-Methylbutyl Salicylate and Other Salicylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of 2-Methylbutyl salicylate against other well-characterized salicylates, namely Methyl Salicylate, Ethyl Salicylate, and Acetylsalicylic Acid (Aspirin). Recognizing the limited publicly available data on this compound's specific biological effects, this document emphasizes the structure-activity relationships within the salicylate class and provides robust experimental protocols to empower researchers to generate comparative data.

Introduction: The Salicylate Family and Structure-Activity Relationship

Salicylates are a class of compounds derived from salicylic acid, renowned for their analgesic, anti-inflammatory, antipyretic, and antimicrobial properties.[1][2] The therapeutic effects of most salicylates are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of pain and inflammation.[3]

The general structure of a salicylate consists of a benzene ring with a hydroxyl group and a carboxyl group at ortho positions. The biological activity of different salicylates is significantly influenced by substitutions on either the carboxyl or phenolic hydroxyl group.[1] Esterification of the carboxylic acid group, as seen in methyl, ethyl, and this compound, creates prodrugs that are hydrolyzed by esterases in the body to release the active salicylic acid.[3][4] The nature of the ester group can influence the compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially its potency and duration of action.

Specifically, for this compound, the larger, branched alkyl chain compared to the methyl or ethyl esters suggests increased lipophilicity. This could theoretically enhance skin penetration for topical applications but may also influence the rate of hydrolysis to salicylic acid.

The Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The predominant mechanism of action for the anti-inflammatory and analgesic effects of salicylates is the inhibition of the COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By blocking this pathway, salicylates reduce the production of these pro-inflammatory molecules.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylates Salicylates (e.g., this compound) Salicylates->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of salicylates.

Comparative Biological Activity: A Data-Driven Overview

While direct comparative experimental data for this compound is scarce, we can compare the known activities of other salicylates to establish a baseline for future studies.

Anti-Inflammatory and Analgesic Activity

Methyl salicylate and ethyl salicylate are widely used as topical analgesics and anti-inflammatory agents.[3][6] Their efficacy is primarily due to their hydrolysis to salicylic acid.[3] Acetylsalicylic acid (aspirin) is a potent analgesic and anti-inflammatory agent, though its mechanism also involves irreversible acetylation of COX enzymes, distinguishing it from other salicylates.[7]

Table 1: Comparative Anti-Inflammatory and Analgesic Data of Select Salicylates

CompoundModel/AssayEndpointResultReference
Methyl Salicylate Topical applicationAnalgesic & Anti-inflammatoryEffective topical agent[6][8]
Ethyl Salicylate Topical applicationAnalgesic & Anti-inflammatoryEffective topical agent[3][9]
Acetylsalicylic Acid Carrageenan-induced paw edema (rats)Inhibition of edemaPotent inhibition[10]
Acetylsalicylic Acid Acetic acid-induced writhing (mice)Inhibition of writhingSignificant analgesic effect[11]
Sodium Salicylate Carrageenan-induced paw edema (rats)Inhibition of edemaAlmost equal potency to aspirin[10]

Note: This table summarizes findings from various studies and direct quantitative comparison should be made with caution due to differing experimental conditions.

Antimicrobial Activity

Salicylates have also demonstrated antimicrobial properties, although generally at higher concentrations than those required for anti-inflammatory effects. Their proposed mechanisms include disruption of the bacterial cell membrane and induction of oxidative stress.[12]

Table 2: Comparative Antimicrobial Activity of Select Salicylates

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)Reference
Salicylic Acid Staphylococcus aureus800 µg/mL[12]
Salicylic Acid Escherichia coli>3200 µg/mL[12]
Methyl Salicylate Staphylococcus aureusInhibitory potential at 200 mg/mL (as essential oil component)[12]
Methyl Salicylate Escherichia coliInhibitory potential at 200 mg/mL (as essential oil component)[12]

Note: The presented data is from different studies and may not be directly comparable.

Experimental Protocols for Comparative Analysis

To address the data gap for this compound, the following detailed experimental protocols are provided as a framework for direct, side-by-side comparison with other salicylates.

In Vitro Anti-Inflammatory Assay: COX Enzyme Inhibition

This assay determines the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Utilize commercially available purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

  • Compound Preparation: Prepare stock solutions of this compound and other comparator salicylates in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

  • Assay Procedure: In a microplate format, incubate the enzymes with the test compounds or vehicle control for a predetermined time.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification: Measure the production of prostaglandins (e.g., PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

in_vitro_cox_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare COX-1/COX-2 Enzymes incubation Incubate Enzyme with Compounds prep_enzyme->incubation prep_compounds Prepare Salicylate Dilutions prep_compounds->incubation add_substrate Add Arachidonic Acid incubation->add_substrate measure_pge2 Measure PGE2 (ELISA) add_substrate->measure_pge2 calc_inhibition Calculate % Inhibition measure_pge2->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the in vitro COX enzyme inhibition assay.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This model is sensitive for detecting peripheral analgesic activity.[11]

Methodology:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., Aspirin), and test groups for each salicylate at different doses.

  • Compound Administration: Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: After a specific absorption period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control.

In Vitro Antimicrobial Assay: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.[12]

Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of each salicylate in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dilutions Prepare Salicylate Serial Dilutions in Plate inoculate Inoculate Wells prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While this compound's biological activity profile is not yet well-defined in the scientific literature, its structural similarity to other active salicylates strongly suggests it possesses anti-inflammatory, analgesic, and potentially antimicrobial properties. Its larger, more lipophilic ester group may influence its pharmacokinetic and pharmacodynamic properties, a hypothesis that warrants experimental investigation. The protocols detailed in this guide provide a standardized framework for researchers to conduct direct comparative studies of this compound against other salicylates. Such research is crucial for a more complete understanding of its therapeutic potential and for the development of new therapeutic agents.

References

A Comparative Guide to the Stability of Alkyl Salicylates: A Forced Degradation Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the chemical stability of common alkyl salicylates, including methyl, ethyl, and butyl salicylate. Intended for researchers, scientists, and drug development professionals, this document delves into the intrinsic stability of these compounds under various stress conditions, offering insights into their degradation pathways and providing robust experimental protocols for replication. By understanding the structure-stability relationships, formulators can make more informed decisions in the development of robust and reliable pharmaceutical and cosmetic products.

Introduction: The Significance of Stability in Salicylate Esters

Alkyl salicylates are a class of aromatic esters widely used in pharmaceutical formulations as topical analgesics, counterirritants, and penetration enhancers, as well as in cosmetics and fragrances for their characteristic scents.[1] Methyl salicylate, the most well-known member, is the primary component of oil of wintergreen.[2] The efficacy and safety of products containing these active pharmaceutical ingredients (APIs) are directly linked to their chemical stability. Degradation of the ester can lead to a loss of potency and the formation of impurities, such as salicylic acid, which, while therapeutically active, can have different properties and may cause irritation at unintended concentrations.[2]

This guide focuses on a comparative stability assessment using forced degradation studies. These studies are essential in pharmaceutical development to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[3][4] We will explore the susceptibility of methyl, ethyl, and butyl salicylate to hydrolysis, oxidation, and photodegradation to provide a clear comparison of their stability profiles.

Foundational Principles: Factors Governing Alkyl Salicylate Stability

The chemical stability of an alkyl salicylate is primarily dictated by the ester functional group and its susceptibility to various degradation mechanisms. The length of the alkyl chain (R-group) can influence the rate of these reactions through steric and electronic effects.

Hydrolytic Degradation

Ester hydrolysis is the most common degradation pathway for alkyl salicylates, splitting the ester into salicylic acid and the corresponding alcohol.[5] This reaction can be catalyzed by acid or base.[6]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction favored in the presence of dilute acids and excess water.[5] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[1]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction, involving a direct attack of a hydroxide ion on the carbonyl carbon, is generally faster and irreversible.[1][7] The reaction proceeds through a tetrahedral intermediate to form a carboxylate salt, which is resistant to further nucleophilic attack.[7]

The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group. It is hypothesized that longer or bulkier alkyl chains may sterically hinder the approach of the nucleophile (water or hydroxide ion), potentially slowing the rate of hydrolysis compared to smaller alkyl esters like methyl salicylate.[8]

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. While the ester group itself is relatively stable against oxidation, the phenolic hydroxyl group and the aromatic ring are potential sites for oxidative reactions. Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.[9]

Photodegradation

Salicylates can absorb ultraviolet (UV) radiation, leading to photochemical reactions. Choline salicylate, for instance, has been identified as photolabile in solution.[10][11] Studies on salicylic acid have shown that it undergoes photodegradation, a process that can be enhanced by pH changes and the presence of photocatalysts like TiO₂.[12] The degradation can proceed through the formation of hydroxylated derivatives.[13] It is therefore crucial to assess the photostability of alkyl salicylates, especially in transparent packaging or topical formulations exposed to light.

Experimental Design: A Framework for Forced Degradation

To objectively compare the stability of methyl, ethyl, and butyl salicylate, a standardized forced degradation study is required. This involves subjecting solutions of each compound to various stress conditions alongside a control sample.[4] The workflow for such a study is outlined below.

G cluster_prep Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis P1 Prepare Stock Solutions (Methyl, Ethyl, Butyl Salicylate in Methanol) S1 Acid Hydrolysis (0.1 M HCl, 60°C) P1->S1 Expose samples S2 Base Hydrolysis (0.1 M NaOH, RT) P1->S2 Expose samples S3 Oxidation (3% H₂O₂, RT) P1->S3 Expose samples S4 Photodegradation (UV Light, 25°C) P1->S4 Expose samples S5 Control (No Stress, RT) P1->S5 Expose samples A1 Sample at Time Points (e.g., 0, 2, 4, 8, 24h) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Neutralize (if needed) & Dilute to Target Concentration A1->A2 A3 HPLC-UV Analysis (Quantify Parent Compound) A2->A3 A4 Calculate % Degradation A3->A4

References

A Comparative Guide to the Synthesis of 2-Methylbutyl Salicylate: Fischer Esterification vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of synthetic methodologies for obtaining 2-Methylbutyl salicylate. We will explore the traditional Fischer esterification and contrast it with contemporary alternatives, offering insights into the causality behind experimental choices and providing a framework for selecting the most appropriate method based on laboratory and project-specific requirements.

Introduction to this compound

This compound is an ester of salicylic acid and 2-methylbutanol. Its structural similarity to other salicylate esters, which are known for their analgesic, anti-inflammatory, and fragrance properties, makes it a molecule of interest in medicinal chemistry and material science. The synthesis of this ester, however, presents a classic challenge in organic chemistry: the esterification of a sterically hindered secondary alcohol. This guide will dissect the nuances of producing this compound, with a focus on providing actionable, data-driven comparisons of the most relevant synthetic routes.

The Classic Approach: Fischer-Speier Esterification

Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and use of readily available, inexpensive reagents. The reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[1]

Mechanism of Fischer Esterification

The reaction proceeds via a series of equilibrium steps, initiated by the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.[2]

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Salicylic_Acid Salicylic Acid Protonated_SA Protonated Salicylic Acid Salicylic_Acid->Protonated_SA + H+ Two_Methylbutanol 2-Methylbutanol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate + 2-Methylbutanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester This compound Protonated_Ester->Ester - H+ Water Water

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification of Salicylic Acid with 2-Methylbutanol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine salicylic acid (1.0 eq), 2-methylbutanol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). Toluene can be used as a solvent to facilitate azeotropic removal of water.

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted salicylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is typically purified by column chromatography.

Advantages and Disadvantages

The primary advantage of Fischer esterification is its cost-effectiveness. However, the reaction is reversible, necessitating strategies to drive the equilibrium towards the product, such as using a large excess of one reactant or removing water as it forms.[3] For a sterically hindered secondary alcohol like 2-methylbutanol, the reaction rate is significantly slower, and higher temperatures and longer reaction times are often required, which can lead to side reactions like dehydration of the alcohol.[1]

Modern Alternatives to Fischer Esterification

To overcome the limitations of the Fischer method, particularly with challenging substrates, several other esterification techniques have been developed. These methods generally involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the alcohol, even a sterically hindered one.

Steglich Esterification

The Steglich esterification utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid, with 4-dimethylaminopyridine (DMAP) serving as a catalyst.[4][5] This method is known for its mild reaction conditions.[6]

Mechanism of Steglich Esterification

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a more reactive acyl-pyridinium species, which is readily attacked by the alcohol.[4]

Steglich_Esterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Salicylic_Acid Salicylic Acid O_Acylisourea O-Acylisourea Intermediate Salicylic_Acid->O_Acylisourea + DCC Two_Methylbutanol 2-Methylbutanol DCC DCC DMAP DMAP Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DCU Dicyclohexylurea (DCU) Ester This compound Acyl_Pyridinium->Ester + 2-Methylbutanol - DMAP

Caption: Mechanism of Steglich Esterification.

Experimental Protocol: Steglich Esterification
  • Reaction Setup: To a solution of salicylic acid (1.0 eq), 2-methylbutanol (1.2 eq), and DMAP (0.1 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add DCC (1.1 eq) at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours. The reaction can be monitored by TLC.

  • Work-up and Purification: The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. The filtrate is then washed with dilute acid (to remove DMAP), saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude ester is purified by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[7] It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Mechanism of Mitsunobu Reaction

Triphenylphosphine and DEAD react to form a phosphonium salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a potent electrophile. The carboxylate, acting as a nucleophile, then displaces the triphenylphosphine oxide in an Sₙ2 reaction.[7]

Mitsunobu_Reaction cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Salicylic_Acid Salicylic Acid Two_Methylbutanol 2-Methylbutanol PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + 2-Methylbutanol - Salicylate anion Ester This compound Alkoxyphosphonium->Ester + Salicylate anion TPPO Triphenylphosphine Oxide Hydrazide Hydrazide byproduct

Caption: Mechanism of the Mitsunobu Reaction.

Experimental Protocol: Mitsunobu Reaction
  • Reaction Setup: To a solution of salicylic acid (1.2 eq), 2-methylbutanol (1.0 eq), and triphenylphosphine (1.5 eq) in THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC.

  • Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to separate the ester from triphenylphosphine oxide and the hydrazide byproduct.

Yamaguchi Esterification

The Yamaguchi esterification is particularly effective for the synthesis of sterically hindered esters and macrolactones.[9] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.[10][11]

Mechanism of Yamaguchi Esterification

The carboxylic acid reacts with the Yamaguchi reagent to form a mixed anhydride. DMAP then selectively attacks the less sterically hindered carbonyl of the mixed anhydride, forming a highly reactive acyl-pyridinium intermediate, which is then attacked by the alcohol.[11]

Yamaguchi_Esterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Salicylic_Acid Salicylic Acid Mixed_Anhydride Mixed Anhydride Salicylic_Acid->Mixed_Anhydride + Yamaguchi Reagent + Base Two_Methylbutanol 2-Methylbutanol Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl chloride DMAP DMAP Base Base (e.g., Et3N) Acyl_Pyridinium Acyl-Pyridinium Intermediate Mixed_Anhydride->Acyl_Pyridinium + DMAP Ester This compound Acyl_Pyridinium->Ester + 2-Methylbutanol - DMAP

Caption: Mechanism of Yamaguchi Esterification.

Experimental Protocol: Yamaguchi Esterification
  • Mixed Anhydride Formation: To a solution of salicylic acid (1.0 eq) and triethylamine (1.1 eq) in THF, add 2,4,6-trichlorobenzoyl chloride (1.05 eq) at room temperature. Stir for 1-2 hours.

  • Esterification: In a separate flask, a solution of 2-methylbutanol (1.5 eq) and DMAP (2.0 eq) in toluene is prepared. The mixed anhydride solution is then added to this solution and the mixture is stirred at room temperature for several hours.

  • Work-up and Purification: The reaction is quenched with a saturated sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Acylation with 2-Methylbutanoyl Chloride

An alternative approach involves the acylation of the phenolic hydroxyl group of a salicylic acid derivative where the carboxylic acid is protected, or more directly, the esterification of salicylic acid with an acyl chloride. For the synthesis of this compound, this would involve reacting salicylic acid with 2-methylbutanoyl chloride. However, this would produce an ester at the phenolic hydroxyl group, not the carboxylic acid. To form the desired ester, one would need to react a salt of salicylic acid with 2-methylbutyl halide, or more practically, use 2-methylbutanoyl chloride with a protected salicylic acid, followed by deprotection. A more direct acylation would be to convert salicylic acid to its acid chloride (salicyloyl chloride) and then react it with 2-methylbutanol.

Experimental Protocol: Acylation with Salicyloyl Chloride
  • Acid Chloride Formation: Salicylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form salicyloyl chloride. This is a reactive intermediate and is often used in the next step without extensive purification.

  • Esterification: Salicyloyl chloride is dissolved in an aprotic solvent, and 2-methylbutanol is added, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[12]

  • Work-up and Purification: The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

Comparative Analysis

FeatureFischer EsterificationSteglich EsterificationMitsunobu ReactionYamaguchi EsterificationAcylation with Acyl Chloride
Reagents Carboxylic acid, alcohol, strong acid catalystCarboxylic acid, alcohol, DCC/DIC, DMAPCarboxylic acid, alcohol, PPh₃, DEAD/DIADCarboxylic acid, alcohol, Yamaguchi reagent, DMAP, baseSalicyloyl chloride, alcohol, base
Reaction Conditions High temperature, refluxMild, room temperatureMild, 0 °C to room temperatureMild, room temperatureMild, often requires inert atmosphere
Yield (Estimated for this compound) Low to moderate (30-50%)Good to high (70-90%)High (80-95%)High (80-95%)High (85-95%)
Substrate Scope Good for primary, moderate for secondary alcoholsExcellent for sterically hindered substratesExcellent for primary and secondary alcoholsExcellent for sterically hindered substratesExcellent, but requires preparation of acyl chloride
Byproducts WaterDicyclohexylurea (DCU)Triphenylphosphine oxide, hydrazide2,4,6-trichlorobenzoic acid, triethylammonium saltHCl
Purification Simple extraction, may require chromatographyFiltration of DCU, then chromatographyChromatography to remove byproductsChromatographyAqueous work-up, chromatography
Cost LowModerateHighHighModerate
Key Advantage Inexpensive and simpleMild conditions, good for sensitive substratesHigh yield, stereochemical inversionExcellent for very hindered substratesHigh yield, fast reaction
Key Disadvantage Equilibrium-limited, harsh conditionsStoichiometric urea byproduct can be difficult to removeExpensive reagents, toxic byproductsMulti-step procedure, expensive reagentRequires preparation of moisture-sensitive acyl chloride

Conclusion

The choice of method for the synthesis of this compound is a trade-off between cost, efficiency, and the scale of the reaction.

  • Fischer Esterification , while economically attractive, is likely to be inefficient for this sterically hindered secondary alcohol, resulting in low yields and requiring forcing conditions that may lead to byproducts.

  • Steglich and Yamaguchi esterifications offer much milder conditions and are well-suited for sterically demanding substrates, likely providing good to excellent yields of this compound. The choice between them may come down to the ease of removing the respective byproducts.

  • The Mitsunobu reaction is also a high-yielding option, but the cost of reagents and the need to remove triphenylphosphine oxide make it more suitable for smaller-scale syntheses where maximizing yield is critical.

  • Acylation using salicyloyl chloride is a very effective method for achieving high yields quickly. However, it requires an additional step to prepare the acyl chloride, which is moisture-sensitive.

For researchers in drug development and other fields where high purity and reliable yields are paramount, the Steglich or Yamaguchi esterifications represent the most logical choices for the synthesis of this compound, especially on a larger scale. The Fischer esterification may be suitable for initial exploratory work where cost is a primary concern and yield is secondary.

References

A Comparative Guide to the Interspecies Metabolism of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Interspecies Metabolic Profiling in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is paramount. The biotransformation of a xenobiotic not only governs its pharmacokinetic profile—affecting efficacy and duration of action—but also dictates its potential for toxicity. Animals are indispensable models in preclinical safety and efficacy studies; however, significant interspecies differences in drug metabolism can lead to misleading extrapolations to humans.[1] Therefore, a thorough investigation into these differences is not a mere academic exercise but a critical step in selecting the appropriate animal model and ensuring the clinical relevance of preclinical data.[1][2]

This guide focuses on the predicted metabolism of 2-Methylbutyl salicylate, an ester of salicylic acid. Due to a scarcity of direct metabolic data for this specific molecule, we will build a robust comparative framework by examining the well-documented metabolic pathways of its parent compound, salicylic acid, and the enzymatic processes governing the hydrolysis of ester-containing drugs. The primary metabolic transformations anticipated for this compound involve an initial hydrolysis of the ester bond, followed by extensive Phase I and Phase II modifications of the liberated salicylic acid. We will explore the key enzymatic players in each step and highlight the known species-specific variations that can dramatically alter the metabolic profile of this compound.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is expected to proceed via a multi-step process, initiated by ester hydrolysis and followed by the subsequent metabolism of salicylic acid.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 2MBS This compound SA Salicylic Acid 2MBS->SA Hydrolysis (Carboxylesterases) DHBA Dihydroxybenzoic Acids (e.g., Gentisic Acid) SA->DHBA Hydroxylation (Cytochrome P450s) SAG Salicyl Acyl Glucuronide SA->SAG Glucuronidation (UGTs) (on Carboxyl Group) SPG Salicyl Phenolic Glucuronide SA->SPG Glucuronidation (UGTs) (on Phenolic Group) SU Salicyluric Acid SA->SU Glycine Conjugation SS Salicyl Sulfate SA->SS Sulfation (SULTs) Excretion Excretion DHBA->Excretion SAG->Excretion SPG->Excretion SU->Excretion SS->Excretion

Caption: Predicted metabolic pathways for this compound.

Part 1: Phase I Metabolism - The Initial Cleavage and Oxidation

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the xenobiotic. For this compound, the two key Phase I transformations are ester hydrolysis and aromatic hydroxylation.

Ester Hydrolysis: A Critical First Step Governed by Carboxylesterases

The first metabolic step for this compound is the hydrolytic cleavage of its ester bond to yield salicylic acid and 2-methylbutanol. This reaction is predominantly catalyzed by carboxylesterases (CES), a superfamily of serine hydrolases.[3][4] Significant interspecies differences in the expression, tissue distribution, and substrate specificity of CES enzymes make this initial step a major source of metabolic variability.[5][6]

The two most important human carboxylesterases are hCE1 and hCE2.[3]

  • CES1: Primarily found in the liver, with minimal expression in the intestine.[6]

  • CES2: Highly expressed in the small intestine and also present in the liver, albeit at lower levels than CES1.[3][6]

This differential distribution is critical for orally administered drugs. The expression and activity of these enzymes vary considerably across common preclinical species.[5]

Table 1: Comparative Expression of Key Carboxylesterases (CES) in Liver and Intestine

SpeciesLiver ExpressionSmall Intestine ExpressionKey Implication for Ester Hydrolysis
Human High CES1, Low CES2High CES2, No CES1Significant first-pass intestinal metabolism for CES2 substrates; major hepatic metabolism for CES1 substrates.[3][5]
Rat High CES1High CES2Both intestinal and hepatic hydrolysis are significant; rat plasma also has high CES activity, unlike human plasma.[5]
Dog High CES1No CES2Lacks significant intestinal esterase activity for CES2 substrates, making it a potentially poor model for drugs metabolized by this pathway.[5]
Cynomolgus Monkey High CES1High CES2Generally considered a good model for human CES metabolism due to similar expression patterns.
Mouse High CES1High CES2Similar to rats, with significant CES activity in both liver and intestine.

Causality Behind Experimental Choice: When designing preclinical studies for an ester-containing compound, the choice of animal model must be informed by these CES expression profiles. For a compound susceptible to CES2 hydrolysis, using a dog model would likely overestimate oral bioavailability compared to humans due to the lack of intestinal first-pass metabolism.[5] Conversely, the rat may overestimate total hydrolysis due to its high plasma CES activity.[5]

Aromatic Hydroxylation: The Role of Cytochrome P450s

Once salicylic acid is formed, it can undergo further Phase I oxidation. The primary reaction is the hydroxylation of the aromatic ring to form dihydroxybenzoic acids, such as 2,5-dihydroxybenzoic acid (gentisic acid) and 2,3-dihydroxybenzoic acid.[7] This process is mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver.[8]

Studies have shown that CYP2C9 is the primary human P450 enzyme responsible for oxidizing salicylic acid.[7] Other isoforms like CYP2D6, CYP2C8, and CYP3A4 contribute to a lesser extent.[7] CYP450 enzymes are notorious for their interspecies variability and genetic polymorphisms, which can lead to significant differences in hydroxylation rates. For instance, while the profile of aspirin metabolites is qualitatively similar between humans and rats, quantitative differences are significant, with salicylic acid being the major urinary metabolite in rats, whereas salicyluric acid (a Phase II product) is dominant in humans at therapeutic doses.[9]

Part 2: Phase II Metabolism - The Conjugation Pathways

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which drastically increases their water solubility and facilitates excretion.[8] For salicylic acid, the key conjugation pathways are glucuronidation, amino acid conjugation, and sulfation.

Glucuronidation: A Major Pathway with Species-Specific Isoforms

Glucuronidation, the attachment of glucuronic acid, is a major metabolic pathway for salicylic acid.[10] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a large family of enzymes primarily located in the liver.[11] Salicylic acid has two sites for glucuronidation:

  • Salicyl Acyl Glucuronide: Formed on the carboxylic acid group.

  • Salicyl Phenolic Glucuronide: Formed on the phenolic hydroxyl group.

Multiple UGT isoforms can catalyze these reactions, including members of the UGT1A and UGT2B subfamilies.[10][12] UGT2B7 is a likely catalyst for acyl glucuronidation in humans.[10] The expression and activity of UGTs vary significantly across species. A classic example is the cat, which has a well-known deficiency in certain UGT enzymes, leading to a greatly reduced capacity to glucuronidate many drugs, including salicylates, and subsequent toxicity.[7]

Amino Acid Conjugation: The Formation of Salicyluric Acid

In humans, the principal metabolic route for salicylic acid at therapeutic doses is conjugation with the amino acid glycine to form salicyluric acid.[9] This pathway, however, is saturable. In cases of aspirin overdose in humans, the formation of salicyluric acid decreases, and other pathways like glucuronidation become more prominent.[9]

Rats also form salicyluric acid, but this is not their primary elimination pathway; direct excretion of salicylic acid is more significant.[9] This difference highlights how the quantitative importance of metabolic pathways can vary dramatically, impacting clearance rates and potential for toxicity at high doses.

Sulfation: A Minor but Variable Pathway

Sulfation, the conjugation with a sulfonate group, is another Phase II pathway for salicylic acid. This reaction is catalyzed by sulfotransferases (SULTs), a family of cytosolic enzymes.[13][14] In humans, salicylic acid can inhibit the "P" form of phenolsulfotransferase, which may have implications for the metabolism of other phenolic compounds.[15] The expression and substrate specificities of SULTs differ among species, contributing to further variation in the overall metabolic profile.[16]

Part 3: Experimental Guide for Comparative Metabolism Studies

To experimentally determine the interspecies differences in this compound metabolism, a tiered in vitro approach is recommended. This allows for a systematic and cost-effective evaluation before proceeding to more complex in vivo studies.[1] The primary goal is to compare metabolite profiles across species and identify the animal model that best reflects human metabolism.[1]

G cluster_workflow In Vitro Comparative Metabolism Workflow Start Select Species (e.g., Human, Rat, Dog, Monkey) S9 Incubate with S9 Fractions (Liver, Intestine) Start->S9 Hepatocytes Incubate with Suspension or Plated Hepatocytes Start->Hepatocytes Analysis LC-MS/MS Analysis (Metabolite ID & Quantification) S9->Analysis Hepatocytes->Analysis Comparison Compare Metabolite Profiles Across Species Analysis->Comparison Selection Select Most Relevant Animal Model Comparison->Selection

Caption: General workflow for in vitro comparative metabolism studies.

Protocol 1: In Vitro Ester Hydrolysis Assay using S9 Fractions

Rationale: The S9 fraction of a tissue homogenate contains both microsomal (Phase I CYP450s, some UGTs) and cytosolic (SULTs, some CES) enzymes.[17] It is an excellent and cost-effective starting point to assess overall Phase I and Phase II metabolic capacity, and is particularly useful for evaluating the initial, critical hydrolysis step. We will use S9 fractions from both liver and intestine to capture the key sites of carboxylesterase activity.

Methodology:

  • Prepare S9 Fractions: Obtain commercially available or prepare S9 fractions from the liver and small intestine of the selected species (human, rat, dog, monkey). Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 200 µL:

    • 158 µL of 100 mM Phosphate Buffer (pH 7.4)

    • 20 µL of S9 fraction (to a final protein concentration of 1 mg/mL)

    • 10 µL of NADPH regenerating system (for CYP450 activity, if desired)

    • 10 µL of UDPGA (for UGT activity, if desired)

    • Note: For assessing hydrolysis alone, cofactors can be omitted initially.

  • Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 2 µL of this compound (e.g., 100 µM in methanol, for a final concentration of 1 µM).

  • Incubate: Incubate the reaction at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the disappearance of the parent compound and the formation of salicylic acid.

Protocol 2: Metabolite Profiling using Cryopreserved Hepatocytes

Rationale: Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes, cofactors, and transporters in a more physiologically relevant cellular environment.[18] This allows for the simultaneous assessment of Phase I and Phase II metabolism and provides a more comprehensive metabolite profile.

Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes from the selected species according to the supplier's instructions. Determine cell viability (e.g., via Trypan Blue exclusion); viability should be >80%.

  • Prepare Cell Suspension: Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL.

  • Initiate Reaction: In a 24-well plate, add the hepatocyte suspension. Pre-incubate at 37°C, 5% CO2 for 15-30 minutes. Initiate the reaction by adding a small volume of this compound (final concentration typically 1-10 µM).

  • Incubate: Incubate the plate at 37°C, 5% CO2 on an orbital shaker. Collect aliquots of the entire cell suspension at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[18]

  • Terminate Reaction & Sample Processing: Terminate the reaction by adding 3 volumes of ice-cold methanol containing an internal standard. Vortex and centrifuge to pellet cell debris.

  • Analysis: Analyze the supernatant by high-resolution LC-MS/MS. Use non-targeted data acquisition to search for the parent compound and all potential metabolites (hydrolyzed, hydroxylated, glucuronidated, sulfated, and glycine-conjugated forms).

Conclusion and Future Directions

The metabolic fate of this compound is intricately linked to the species-specific expression and activity of carboxylesterases, cytochrome P450s, UGTs, and other conjugation enzymes. Based on the extensive data available for salicylic acid and other esters, it is evident that significant interspecies differences should be anticipated. The initial hydrolysis step, governed by CES1 and CES2, is a critical point of divergence, with species like the dog lacking intestinal CES2 activity.[5] Furthermore, the quantitative balance between Phase II pathways—glucuronidation, glycine conjugation, and sulfation—varies substantially between rodents and primates.[9]

The provided experimental protocols offer a robust framework for elucidating these differences in vitro. By comparing the metabolite profiles generated in human, rat, dog, and monkey hepatic and intestinal systems, researchers can construct a comprehensive picture of the compound's biotransformation. This data-driven approach is essential for making an informed decision on the most appropriate toxicological species—the one whose metabolic profile most closely mirrors that of humans. Such diligence in the preclinical stage is fundamental to mitigating risks and increasing the probability of success in clinical development.

References

A Comparative Guide to the Efficacy of 2-Methylbutyl Salicylate and Its Analogs as Semiochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical ecology, semiochemicals serve as the language of insects, dictating behaviors from mating and aggregation to foraging and oviposition. Among the vast arsenal of plant-derived volatiles, salicylates, and particularly their ester derivatives, have emerged as potent modulators of insect behavior. While methyl salicylate is a well-documented attractant for beneficial insects, a comprehensive understanding of the comparative efficacy of its analogs remains a critical knowledge gap. This guide provides an in-depth analysis of the semiochemical properties of 2-Methylbutyl salicylate and its structural analogs, offering a comparative perspective grounded in experimental data to aid researchers in the rational design of novel pest management strategies and the exploration of insect olfactory mechanisms.

The Salicylate Family: Structure, Volatility, and Semiochemical Function

Salicylates are derivatives of salicylic acid, a phenolic compound synthesized by plants and involved in various physiological processes, including defense against herbivores. The esterification of the carboxylic acid group of salicylic acid with different alcohols yields a range of salicylate esters, each with unique physicochemical properties that influence their volatility and, consequently, their efficacy as airborne semiochemicals. The general structure of a salicylate ester is characterized by a benzene ring with a hydroxyl group and an ester group in ortho positions. The alkyl chain of the ester moiety is the primary structural variable among the analogs discussed in this guide.

The semiochemical function of salicylates is diverse. They can act as:

  • Kairomones: Beneficial to the receiver but not the emitter. For instance, herbivore-induced plant volatiles (HIPVs) like methyl salicylate can signal the presence of prey to predatory and parasitic insects.

  • Allomones: Beneficial to the emitter but not the receiver. Certain salicylates can act as repellents to herbivorous insects, protecting the plant.

  • Synomones: Beneficial to both the emitter and the receiver. Floral scents containing salicylates can attract pollinators, leading to plant reproduction and a nectar reward for the insect.

The specific behavioral response elicited by a salicylate often depends on the insect species, its physiological state, and the ecological context.

Comparative Efficacy: A Synthesis of Experimental Evidence

Direct comparative studies on the full spectrum of this compound and its analogs are limited. However, by synthesizing data from various studies on individual salicylates, we can construct a comparative framework for their efficacy. The primary methods for evaluating semiochemical efficacy are electroantennography (EAG) and gas chromatography-electroantennographic detection (GC-EAD) for assessing antennal responses, and behavioral assays (e.g., olfactometer and field trapping studies) for quantifying behavioral outcomes.

Electroantennography (EAG) and Olfactory Receptor Responses

EAG measures the summated electrical response of the entire insect antenna to a volatile compound, providing a quantitative measure of olfactory detection. While comprehensive comparative EAG data for all analogs is scarce, studies on individual salicylates and related compounds offer valuable insights.

A key breakthrough in understanding salicylate perception at the molecular level comes from research on the tomato leaf miner, Tuta absoluta. A specific olfactory receptor, TabsOR11 , has been identified as being highly responsive to butyl salicylate and other aromatic compounds, leading to a strong oviposition repellent effect[1][2]. This finding is significant as it demonstrates a clear link between a specific salicylate analog, its cognate receptor, and a defined behavioral output. The study also revealed that TabsOR11 is part of a phylogenetic clade of receptors sensitive to aromatic compounds, including methyl and ethyl benzoate, suggesting a degree of cross-reactivity among related structures[1].

While data for this compound is not available in this context, the strong response to butyl salicylate suggests that the size and structure of the alkyl chain are critical determinants of receptor activation. It is plausible that other medium-chain salicylate esters, including this compound and amyl salicylate, could also interact with similar receptors in other insect species.

Table 1: Summary of Salicylate Olfactory Receptor Responses

Insect SpeciesOlfactory ReceptorMost Effective Salicylate Analog(s)Behavioral Effect
Tuta absolutaTabsOR11Butyl salicylateOviposition Repellent
Behavioral Assays: Attraction and Repellency

Behavioral assays provide the ultimate validation of a semiochemical's efficacy by directly measuring the insect's response.

Methyl Salicylate: The Gold Standard Attractant for Natural Enemies

Numerous field studies have established methyl salicylate (MeSA) as a potent attractant for a wide range of beneficial insects, including predators and parasitoids[3][4][5][6][7][8][9]. Lures containing MeSA have been shown to increase the abundance of:

  • Lady beetles (Coccinellidae)

  • Green lacewings (Chrysopidae)

  • Hoverflies (Syrphidae)

  • Predatory mites

This attraction can lead to enhanced predation of pest insects, contributing to biological control in various agricultural systems[3][4][6].

Other Salicylate Analogs: Emerging Evidence

While less studied, other salicylate esters have also demonstrated semiochemical activity.

  • Ethyl Salicylate: While direct, extensive quantitative data is limited, the responsiveness of insect olfactory systems to other alkyl salicylates provides a strong basis for investigating ethyl salicylate as a semiochemical[10][11].

  • Butyl Salicylate: As mentioned, it is a potent oviposition repellent for the tomato leaf miner, Tuta absoluta[1][2].

  • Salicylaldehyde: This compound, a related benzenoid, has been shown to be a powerful attractant for the poplar bark beetle, Trypophloeus binodulus, especially when combined with ethanol[12].

This compound and Amyl Salicylate:

Direct experimental data on the semiochemical efficacy of this compound and amyl salicylate (a close structural isomer) in insects is currently lacking in the reviewed literature. However, based on the structure-activity relationships observed with other analogs, it is hypothesized that these larger esters may also elicit behavioral responses. Their lower volatility compared to methyl salicylate might result in a shorter active space, which could be advantageous in specific applications where a more localized effect is desired.

Table 2: Comparative Behavioral Responses to Salicylates in Various Insect Taxa

Salicylate AnalogInsect TaxaBehavioral Response
Methyl SalicylateCoccinellidae, Chrysopidae, Syrphidae, Predatory MitesAttraction
Ethyl Salicylate(Under-investigated)Potentially similar to Methyl Salicylate
Butyl SalicylateTuta absoluta (Tomato Leaf Miner)Oviposition Repellency
This compound(Data not available)Hypothesized to have semiochemical activity
Amyl Salicylate(Data not available)Hypothesized to have semiochemical activity
Hexyl Salicylate(Data not available)Hypothesized to have semiochemical activity
SalicylaldehydeTrypophloeus binodulus (Poplar Bark Beetle)Attraction

Experimental Protocols for Efficacy Evaluation

To facilitate further research and direct comparison of salicylate analogs, this section provides detailed, step-by-step methodologies for key experiments.

Electroantennography (EAG)

Objective: To measure the antennal olfactory response of an insect to different salicylate analogs.

Methodology:

  • Insect Preparation: Anesthetize an insect by chilling. Under a stereomicroscope, carefully excise an antenna at its base.

  • Electrode Preparation: Fill two glass capillary microelectrodes with a saline solution (e.g., Ringer's solution) and insert silver wires (Ag/AgCl).

  • Antenna Mounting: Mount the basal end of the antenna onto the reference electrode and the distal tip onto the recording electrode using conductive gel.

  • Signal Amplification and Recording: Place the preparation in a Faraday cage to minimize electrical noise. Connect the electrodes to a high-impedance amplifier and a data acquisition system.

  • Stimulus Delivery: Deliver a continuous stream of purified, humidified air over the antenna. Introduce a pulse of air carrying the vapor of a salicylate analog (dissolved in a solvent like hexane or paraffin oil) into the main airstream.

  • Data Analysis: Record the resulting negative voltage deflection (EAG response) in millivolts (mV). Compare the amplitudes of the responses to different salicylate analogs and concentrations.

Diagram of EAG Experimental Workflow:

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Anesthetize Insect Excise Excise Antenna Insect->Excise Mount Mount Antenna on Electrodes Excise->Mount Airflow Continuous Airflow Mount->Airflow Stimulus Deliver Odor Pulse (Salicylate Analog) Airflow->Stimulus Record Record EAG Signal Stimulus->Record Analyze Measure Response Amplitude (mV) Record->Analyze Compare Compare Analogs Analyze->Compare

Caption: A streamlined workflow for conducting electroantennography (EAG) experiments.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a mixture (e.g., a blend of salicylate analogs) elicit an olfactory response.

Methodology:

  • GC Separation: Inject a sample containing a mixture of salicylate analogs into a gas chromatograph (GC). The compounds will be separated based on their volatility and interaction with the GC column.

  • Effluent Splitting: At the end of the GC column, the effluent is split. One portion goes to a standard GC detector (e.g., Flame Ionization Detector - FID), and the other is directed towards the insect antenna preparation.

  • Antennal Preparation: An insect antenna is prepared and mounted as described in the EAG protocol.

  • Simultaneous Recording: The signals from both the FID and the antenna are recorded simultaneously.

  • Data Analysis: Peaks in the FID chromatogram that correspond in time with a deflection in the EAG signal indicate that the compound eluting at that time is biologically active.

Diagram of GC-EAD Experimental Setup:

GC_EAD_Setup GC Gas Chromatograph Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID Antenna Insect Antenna Preparation Splitter->Antenna Recorder Data Acquisition System FID->Recorder FID Signal Antenna->Recorder EAG Signal

Caption: Schematic of a coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) system.

Y-Tube Olfactometer Behavioral Assay

Objective: To determine if an insect is attracted to, repelled by, or indifferent to a specific salicylate analog.

Methodology:

  • Apparatus: A Y-shaped glass tube with a single entry arm and two choice arms.

  • Airflow: A controlled, purified, and humidified airflow is passed through each of the two choice arms and exits through the entry arm.

  • Odor Source: The test odor (e.g., filter paper with a solution of a salicylate analog) is placed in one of the choice arms, and a control (solvent only) is placed in the other.

  • Insect Release: A single insect is released at the entrance of the Y-tube.

  • Observation: The insect's movement is observed for a set period, and the first choice of arm and the time spent in each arm are recorded.

  • Data Analysis: A chi-square test is used to determine if there is a significant preference for one arm over the other.

Diagram of Y-Tube Olfactometer Logic:

Y_Tube_Logic start Insect Released choice Choice Point start->choice armA Arm A (Salicylate Analog) choice->armA Attraction armB Arm B (Control) choice->armB Repellency/ No Preference

References

A Researcher's Guide to Dermal Absorption: Correlating the Structure of Salicylate Esters with Permeation Rates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships that govern the dermal absorption of salicylate esters. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying physicochemical principles and offers a framework for predicting and optimizing the topical delivery of these widely used therapeutic agents.

Introduction: The Salicylate Story and the Skin Barrier

Salicylates, particularly esters of salicylic acid, are mainstays in topical formulations for their analgesic and anti-inflammatory properties.[1] Methyl salicylate, for instance, is a common ingredient in over-the-counter deep-heating rubs.[2] The therapeutic efficacy of these compounds is not merely a function of their intrinsic activity but is critically dependent on their ability to navigate the skin's formidable barrier and reach target tissues.

The primary obstacle to dermal absorption is the outermost layer of the epidermis, the stratum corneum (SC). This "brick and mortar" structure, composed of corneocytes (bricks) embedded in a lipid-rich matrix (mortar), presents a lipophilic, avascular barrier that is selectively permeable.[3] For a salicylate ester to be effective, it must possess the right combination of physicochemical properties to partition into and diffuse across this layer before entering the more aqueous environment of the viable epidermis and dermis. Understanding how molecular structure dictates these properties is paramount for rational drug design and formulation.

Key Physicochemical Determinants of Salicylate Permeation

The journey of a molecule through the skin is a multi-step process governed by the laws of diffusion and partitioning. The structure of a salicylate ester directly influences the key parameters that determine its success in this journey.

Lipophilicity (LogP): The Partitioning Predictor

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is arguably the most critical factor. A compound must be sufficiently lipophilic to partition from its vehicle into the lipid-rich stratum corneum. However, it must also retain enough hydrophilicity to partition out of the SC into the aqueous viable epidermis.

This creates an optimal LogP range for dermal absorption. Esters that are too hydrophilic will not readily enter the SC, while those that are excessively lipophilic may become trapped within the lipid matrix, unable to proceed to deeper tissues. Studies have shown a general correlation where dermal absorption of salicylates increases with LogP up to a certain point, after which absorption may plateau or decrease.[4] For instance, higher in vitro intrinsic clearance values for salicylate esters, which can be related to their potential for systemic exposure, have been shown to correlate with lower LogP values.[5][6]

Molecular Weight (MW): The "500 Dalton Rule"

The size of the penetrating molecule is another fundamental determinant. The "500 Dalton Rule" is a well-established empirical observation stating that molecules with a molecular weight greater than 500 Daltons generally exhibit poor skin penetration.[7] Salicylate esters are typically well under this limit, but modifications to the ester group can significantly alter MW. As the molecular size and weight of a compound increase, its diffusion coefficient through the dense structure of the stratum corneum decreases, leading to a longer lag time and a lower flux.[3] While lower molecular weight is generally favorable, studies on other molecules like hyaluronic acid have shown that the relationship can be complex, with penetration efficiency sometimes being proportional to molecular weight within a certain range.[8][9][10]

The Ester Group: Chain Length, Branching, and Metabolism

The specific nature of the alcohol moiety in the ester linkage is a key structural variable that modulates both lipophilicity and molecular weight.

  • Chain Length: Increasing the alkyl chain length (e.g., from methyl to ethyl to pentyl salicylate) systematically increases both lipophilicity and molecular weight. This has a direct impact on absorption. A recent study comparing ethyl, pentyl, and (Z)-3-hexenyl salicylate found that the molecular structure significantly impacted skin absorption, with the smaller ethyl salicylate showing the highest absorbed dose.[11]

  • Metabolism: The skin is not a passive barrier; it is metabolically active. It contains esterase enzymes that can hydrolyze salicylate esters back to the active moiety, salicylic acid, and the corresponding alcohol.[2][12] This "first-pass metabolism" in the skin is a critical consideration.[2][13] The rate of hydrolysis can influence the concentration gradient, as the parent ester is cleared and the more polar salicylic acid is formed. Studies have shown that significant amounts of the parent ester can penetrate the skin, suggesting a relatively low rate of hydrolysis for some solutes, though this can be affected by the experimental conditions, such as using frozen skin which may have reduced enzyme activity.[2] The dermis, in particular, has been identified as a site of significant esterase activity.[13]

Comparative Analysis of Salicylate Esters

To illustrate these principles, we can compare the dermal absorption profiles of several common salicylates. The choice of ester versus a salt form can lead to dramatic differences in penetration. For example, studies comparing methyl salicylate (an ester) with triethanolamine salicylate (a salt) found that significant levels of salicylate could be detected in the dermis from the methyl salicylate formulation, while negligible levels were seen following application of the salt formulation.[2][14] This is because the ionized salt has much greater difficulty partitioning into the lipophilic stratum corneum.

The following table summarizes experimental data for different salicylate esters, highlighting the influence of structure on absorption.

Salicylate EsterMolecular Weight ( g/mol )LogP (estimated)VehicleAbsorbed Dose (% of Applied Dose, 24h)Citation
Ethyl Salicylate 166.172.750.5% Cream (Occluded)24.7 ± 1.3[11]
Pentyl Salicylate 208.254.150.5% Cream (Occluded)7.52 ± 0.63[11]
(Z)-3-Hexenyl Salicylate 220.274.500.5% Cream (Occluded)11.1 ± 0.7[11]
Methyl Salicylate 152.152.55200 mM Solution11% (after 6.5h)[15][16]

Data is compiled from different studies and conditions may vary. Direct comparison should be made with caution. The trend, however, illustrates the structure-activity principles.

As the data suggests, the smaller, less lipophilic ethyl salicylate shows greater absorption from a cream formulation compared to the larger, more lipophilic pentyl salicylate.[11] This underscores the concept of an optimal lipophilicity range for traversing the composite layers of the skin.

Experimental Guide: Measuring Dermal Absorption with Franz Diffusion Cells

To generate reliable and reproducible data for comparing salicylate esters, the in vitro permeation test (IVPT) using Franz diffusion cells is the gold standard.[17][18][19] This method is accepted by regulatory bodies like the OECD and provides crucial insights into the rate and extent of drug absorption through the skin.[19][20][21]

Causality in Experimental Design

The choice of this in vitro model is deliberate. It allows for the isolation of the skin as the variable, removing the complexities of in vivo studies such as blood flow and systemic metabolism, thus providing a clearer picture of the structure-permeation relationship.[22] Using excised human skin is preferred as animal skin can have different permeability characteristics.[22] The system is maintained at 32°C to mimic physiological skin surface temperature.[21]

Workflow for In Vitro Permeation Testing (IVPT)

IVPT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis SkinPrep Prepare Skin Membrane (e.g., Human Dermatomed Skin) Assembly Assemble Franz Cell (Mount Skin Membrane) SkinPrep->Assembly ReceptorPrep Prepare Receptor Fluid (e.g., PBS with Surfactant) ReceptorPrep->Assembly CellClean Clean & Degas Franz Cells CellClean->Assembly Equilibrate Equilibrate System (32°C, Stirring) Assembly->Equilibrate Dose Apply Finite Dose of Salicylate Formulation Equilibrate->Dose Sample Collect Receptor Fluid at Predetermined Time Points Dose->Sample SkinExtract Extract Drug from Skin Membrane (Mass Balance) Dose->SkinExtract At experiment end HPLC Quantify Salicylate Concentration via HPLC Sample->HPLC Calc Calculate Permeation Parameters (Flux, Permeability Coefficient) HPLC->Calc SkinExtract->HPLC

Caption: A flowchart of the key steps in a Franz diffusion cell experiment.

Step-by-Step Experimental Protocol

This protocol describes a standard IVPT study using vertical Franz diffusion cells.

  • Skin Preparation:

    • Obtain excised human skin (e.g., from elective surgery) or porcine skin, a common surrogate.

    • If using full-thickness skin, carefully remove any subcutaneous fat.

    • Prepare split-thickness skin membranes (typically 200-500 µm) using a dermatome. This provides a more consistent barrier thickness.

    • Cut the skin into discs appropriately sized for the Franz cells. The skin can be used fresh or stored frozen until use.

  • Franz Cell Preparation and Assembly:

    • Thoroughly clean all glass components of the Franz diffusion cells.[23]

    • Place a small magnetic stir bar into the receptor chamber.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, sometimes with a small amount of solvent or surfactant to maintain sink conditions for lipophilic compounds). Ensure no air bubbles are trapped.

    • Carefully place the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum side faces upwards, towards the donor chamber.[23]

    • Clamp the donor chamber securely on top of the receptor chamber.

  • Execution of the Experiment:

    • Place the assembled cells into a stirring dry block or water bath set to maintain a skin surface temperature of 32°C ± 1°C.[21]

    • Allow the system to equilibrate for at least 30 minutes.

    • Apply a precise, finite dose of the salicylate ester formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.[11] This mimics real-world application.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid via the sampling arm.[24]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.

  • Sample Analysis and Data Interpretation:

    • Analyze the collected samples to determine the concentration of the salicylate ester and its potential metabolite (salicylic acid). High-Performance Liquid Chromatography (HPLC) with UV detection is the standard analytical method for this purpose.[24][25][26][27][28] * At the end of the experiment, dismantle the cell. Wash the surface of the skin to recover unabsorbed formulation. Extract the drug remaining within the skin layers (epidermis and dermis) to perform a mass balance.

    • Calculate the cumulative amount of the drug permeated per unit area (μg/cm²) at each time point, correcting for sample removal.

    • Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot. [23]The permeability coefficient (Kp) can then be calculated by dividing the flux by the initial drug concentration in the donor vehicle.

Governing Principles of Dermal Absorption

SAR_Logic cluster_structure Molecular Structure cluster_props Physicochemical Properties cluster_process Permeation Process cluster_outcome Outcome Structure Salicylate Ester (e.g., Alkyl Chain Length) LogP Lipophilicity (LogP) Structure->LogP MW Molecular Weight Structure->MW Partition Partitioning into Stratum Corneum LogP->Partition Optimal range is key Diffuse Diffusion Across Stratum Corneum MW->Diffuse Inversely affects Partition->Diffuse Metabolize Metabolism by Skin Esterases Diffuse->Metabolize Absorption Dermal Absorption Rate (Flux) Diffuse->Absorption Metabolize->Absorption

References

A Senior Application Scientist's Guide to the Analytical Determination of 2-Methylbutyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and quality control, the precise and accurate determination of active ingredients and components is paramount. This guide provides a comprehensive review and comparison of analytical methodologies for the quantification of 2-Methylbutyl salicylate (CAS 51115-63-0), a common ingredient in fragrances and topical formulations.[1][2] We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, offering insights into the causality behind experimental choices to ensure scientifically sound method selection.

Introduction to this compound and Analytical Imperatives

This compound, also known as 2-methylbutyl 2-hydroxybenzoate, is a salicylate ester valued for its characteristic herbal and floral aroma.[1] Its structural similarity to other salicylate esters necessitates analytical methods with high selectivity, especially in complex matrices such as cosmetic creams, lotions, and fragrance oils.[3][4] The choice of an analytical technique is governed by factors including the sample matrix, required sensitivity, and the availability of instrumentation.[5] This guide will provide the foundational knowledge to make an informed decision.

Comparative Analysis of Key Analytical Techniques

The three primary techniques for the determination of this compound are HPLC, GC, and UV-Vis Spectrophotometry. Each presents a unique set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC): Precision and Versatility

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds like this compound.[6] Its high resolution and sensitivity make it a preferred method for complex formulations.

Principle of Separation: Reversed-phase HPLC is the most common mode for analyzing salicylate esters.[5][7] In this technique, a non-polar stationary phase (e.g., C8 or C18) is used with a more polar mobile phase. This compound, being a relatively non-polar molecule, is retained on the column and then eluted by the organic component of the mobile phase. The retention time is characteristic of the analyte under specific conditions.

Causality in Method Design:

  • Column Choice: A C18 column is often selected for its strong hydrophobic retention of non-polar analytes like this compound.

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and water is typical. The organic solvent strength is optimized to achieve a reasonable retention time and good separation from other matrix components.[6][8] The addition of a small amount of acid (e.g., phosphoric or acetic acid) can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[5][6]

  • Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used. Salicylates exhibit strong UV absorbance, with detection wavelengths typically set around 230 nm or 304 nm.[7][8]

Gas Chromatography (GC): The Gold Standard for Volatile Analytes

GC is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[3][4] Given that this compound is used in fragrances, GC is a highly relevant technique.

Principle of Separation: In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the carrier gas (mobile phase) and a stationary phase coated on the column wall. The retention time is dependent on the analyte's boiling point and its interaction with the stationary phase.

Causality in Method Design:

  • Column Choice: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally effective for separating salicylate esters based on their boiling points and polarities.[3][4]

  • Injector and Detector: A split/splitless injector is standard. For detection, a Flame Ionization Detector (FID) offers robust and linear quantification. For enhanced selectivity and identification, a Mass Spectrometer (MS) is invaluable, providing both retention time and mass spectral data for unambiguous peak identification.[9][10]

  • Derivatization: While this compound is sufficiently volatile for direct GC analysis, derivatization of the hydroxyl group may be considered to improve peak shape and thermal stability, although it is not always necessary.[9]

UV-Visible Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simpler and more accessible technique, often used for rapid quantification in less complex samples.[11][12]

Principle of Quantification: This method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. For salicylates, quantification can be performed directly by measuring their intrinsic UV absorbance or after a color-forming reaction. A common method involves the reaction of salicylates with ferric ions (Fe³⁺) to produce a distinct purple-colored complex.[11]

Causality in Method Design:

  • Wavelength Selection (λmax): For direct UV measurement, the wavelength of maximum absorbance for this compound would be determined by scanning its UV spectrum. For the ferric-salicylate complex, the λmax is typically around 530-540 nm.

  • Matrix Considerations: This method is highly susceptible to interference from other UV-absorbing compounds or substances that can react with ferric ions. Therefore, it is best suited for simple, well-defined sample matrices or after an effective sample clean-up step.

Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the determination of this compound. Data for closely related salicylate esters are used as representative examples due to the limited availability of specific validation data for this compound.

ParameterHPLC[5][7][8]GC-MS[10][13][14]UV-Vis Spectrophotometry[11][12]
Principle Chromatographic SeparationChromatographic SeparationLight Absorbance
Selectivity HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Linearity (r²) > 0.999> 0.997> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ~ 1-10 µg/mL~ 0.05 ng/mL~ 10-50 mg/L
Limit of Quantitation (LOQ) ~ 5-25 µg/mL~ 0.5 ng/mL~ 50-100 mg/L
Typical Run Time 5 - 15 min10 - 30 min< 5 min
Instrumentation Cost Moderate to HighHighLow
Expertise Required ModerateHighLow

Experimental Protocols & Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Filter Filter through 0.45 µm filter Standard->Filter Sample Prepare Sample Solution Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 230 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: General workflow for HPLC analysis of this compound.

Detailed HPLC Protocol (Representative):

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (e.g., 65:35 v/v) with 0.1% phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.[8]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create calibration standards across the expected sample concentration range.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase. Dilute as necessary to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extract Solvent Extraction (e.g., Hexane) Sample->Extract Derivatize Derivatization (Optional) Extract->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: General workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol (Representative):

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400. For quantification, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 120, 138) can be used for increased sensitivity.[2]

  • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent like hexane or dichloromethane. An internal standard (e.g., another salicylate ester with a distinct retention time) is recommended for accurate quantification.

Conclusion and Recommendations

The selection of an analytical method for the determination of this compound is a critical decision that impacts the accuracy and reliability of results.

  • For routine quality control of complex formulations where high accuracy and precision are required, HPLC is the recommended technique. Its robustness and high selectivity make it ideal for separating the analyte from potentially interfering matrix components.

  • For trace analysis, identification of unknowns, and in applications where volatility is a key characteristic (e.g., fragrance analysis), GC-MS is the superior choice. The combination of chromatographic separation and mass spectral data provides unparalleled confidence in both identification and quantification.

  • UV-Vis spectrophotometry serves as a valuable tool for rapid, high-throughput screening of simple sample matrices. It is a cost-effective method for preliminary analysis or for formulations with minimal interfering substances.

Ultimately, the choice of method should be guided by a thorough validation process to ensure it is fit for its intended purpose, adhering to guidelines for specificity, linearity, accuracy, precision, and sensitivity.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methylbutyl Salicylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the responsible management of chemical waste is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methylbutyl salicylate, a common fragrance and flavoring ingredient. By elucidating the scientific reasoning behind each procedural step, this document aims to empower researchers, scientists, and drug development professionals to handle this chemical waste with the highest degree of safety and confidence.

Foundational Knowledge: Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic properties and potential hazards is essential. This compound, while utilized in consumer products, requires meticulous handling within a laboratory setting due to its specific hazard profile.

Primary Hazards:

  • Irritant: It is classified as an irritant, capable of causing skin and serious eye irritation.[1]

  • Acute Oral Toxicity: The compound is harmful if swallowed.[2][3]

  • Environmental Hazard: It is recognized as being toxic to aquatic life with long-lasting effects.[1][2]

A comprehensive review of the manufacturer's Safety Data Sheet (SDS) is the indispensable first step before handling or disposing of this compound. The SDS provides critical information regarding appropriate personal protective equipment (PPE), first-aid measures, and specific disposal recommendations that are paramount for ensuring safety.

The Disposal Workflow: A Systematic, Step-by-Step Protocol

The following workflow provides a systematic and logical progression for the safe and compliant disposal of this compound. This protocol is designed to be a self-validating system, with each step building upon the last to ensure a closed loop of safety and accountability.

Figure 1: Disposal workflow for this compound.

Experimental Protocol: Safe Disposal of this compound

Objective: To safely and compliantly dispose of this compound waste from a laboratory setting.

Materials:

  • Waste this compound

  • Chemically-resistant waste container (e.g., High-Density Polyethylene - HDPE)[4]

  • Hazardous waste label

  • Personal Protective Equipment (PPE):

    • Nitrile gloves[5]

    • Safety glasses with side shields or goggles[3][5]

    • Laboratory coat[5]

Procedure:

  • Don Personal Protective Equipment (PPE): Prior to handling any chemical waste, it is imperative to wear the appropriate PPE.[3][5] This serves as the primary barrier against accidental exposure and is a non-negotiable first step.

  • Segregate Waste at the Point of Generation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6] Incompatible chemicals can undergo hazardous reactions. This initial segregation is a critical control point for preventing unforeseen incidents. Esters are often collected in a dedicated organic solvent waste container.[5][7]

  • Select Appropriate Waste Container: The waste container must be constructed of a material compatible with this compound, such as polyethylene.[4] The container must be in good condition and have a securely fitting, leak-proof cap.[8] The choice of container material is dictated by chemical compatibility to prevent degradation and potential leaks.

  • Accurately Label Waste Container: The container must be clearly labeled as "Hazardous Waste" and must identify the contents, including "this compound" and any other components.[6][8] The date of accumulation should also be included. Proper labeling is a regulatory requirement under the EPA and ensures that all personnel handling the waste are aware of its contents and associated hazards.[9][10]

  • Transfer Waste to Container: Carefully transfer the waste into the labeled container, avoiding any splashing. If the original container is to be disposed of, it should be triple-rinsed with a suitable solvent, and the rinsate should be added to the hazardous waste container.[8] This ensures that residual chemical is captured and disposed of correctly. Do not overfill the container; leave adequate headspace for expansion.[8]

  • Store Pending Disposal: Keep the sealed waste container in a designated hazardous waste Satellite Accumulation Area (SAA).[9][11] This area must be well-ventilated, away from sources of ignition, and should segregate incompatible waste types.[4][6]

  • Arrange for Licensed Waste Disposal: Follow your institution's established procedures for the collection of hazardous waste by a licensed disposal company.[5][10] These contractors are equipped to manage and dispose of chemical waste in an environmentally responsible manner, in accordance with all federal, state, and local regulations.[9][10]

Quantitative Data and Regulatory Considerations

To ensure compliance and effective waste management, it is crucial to adhere to the quantitative limits and timelines set by regulatory bodies such as the EPA.

ParameterGuidelineRationale
Container Type High-Density Polyethylene (HDPE) or other compatible plastic/glass.[4]Prevents chemical degradation of the container and subsequent leakage.
Maximum Accumulation Time Varies by generator status (e.g., 90 days for Large Quantity Generators).[12] Consult your institution's specific guidelines.Ensures timely removal of hazardous waste, minimizing on-site risks.
Labeling Requirements "Hazardous Waste," full chemical name(s), hazard characteristics, and accumulation start date.[6][8]Ensures clear communication of hazards and compliance with EPA and OSHA regulations.[9][10]
Storage Location Designated, secure, and well-ventilated Satellite Accumulation Area (SAA).[9][11]Prevents accidental spills, unauthorized access, and accumulation of flammable vapors.

The Logic of a Self-Validating Protocol

The protocol detailed above is designed to be a self-validating system. Each step logically reinforces the previous one, creating a chain of custody and responsibility. For example, the act of correctly labeling the container (Step 4) validates the waste segregation decision made in Step 2. The final step of arranging for professional disposal (Step 7) serves as the ultimate validation, ensuring that the waste is managed responsibly from its point of generation to its final disposition.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbutyl salicylate
Reactant of Route 2
Reactant of Route 2
2-Methylbutyl salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.